Methyl alpha-cyanocinnamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-2-cyano-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNFLJOWTRDNCX-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC=C1)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3695-84-9 | |
| Record name | Cinnamic acid, alpha-cyano-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL ALPHA-CYANOCINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Methyl alpha-Cyanocinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl alpha-cyanocinnamate, a derivative of cinnamic acid, is a versatile organic compound with significant potential in various scientific domains. Its unique chemical structure, featuring a conjugated system with cyano and ester functional groups, makes it a valuable precursor in organic synthesis and a candidate for the development of novel materials and therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological mechanisms of action.
Physicochemical Properties
The core physicochemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory applications.
Table 2.1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| Appearance | White to off-white solid | [No direct citation] |
| Melting Point | 93 °C | [2] |
| Boiling Point | 318 °C at 760 mmHg | [2] |
| Density | 1.169 g/cm³ | [2] |
| Flash Point | 149 °C | [2] |
Table 2.2: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Reference(s) |
| IUPAC Name | methyl (2E)-2-cyano-3-phenylprop-2-enoate | [No direct citation] |
| CAS Number | 3695-84-9 | [3] |
| Canonical SMILES | COC(=O)/C(=C/c1ccccc1)/C#N | [1] |
| InChIKey | XLNFLJOWTRDNCX-YFHOEESVSA-N | [1] |
| XLogP3 | 2.1 | [No direct citation] |
| Hydrogen Bond Donor Count | 0 | [No direct citation] |
| Hydrogen Bond Acceptor Count | 3 | [No direct citation] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound, as well as protocols for evaluating its potential biological activities.
Synthesis via Knoevenagel Condensation
The most common and efficient method for synthesizing this compound is the Knoevenagel condensation of benzaldehyde with methyl cyanoacetate.[4][5][6]
3.1.1 Materials and Reagents
-
Benzaldehyde (1.0 equivalent)
-
Methyl cyanoacetate (1.0 equivalent)
-
Piperidine (0.1 equivalents)
-
Ethanol (solvent)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
3.1.2 Detailed Procedure
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.0 eq) and methyl cyanoacetate (1.0 eq) dissolved in a minimal amount of ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.[7]
-
Heat the mixture to reflux with constant stirring for 2-4 hours.[7]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete (as indicated by the disappearance of the limiting reagent), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If the product does not precipitate, transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with diethyl ether and wash sequentially with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate.[4]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to obtain pure this compound as a white to off-white solid.
References
Synthesis of Methyl α-Cyanocinnamate via Knoevenagel Condensation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a versatile route to α,β-unsaturated compounds. This technical guide offers an in-depth exploration of the synthesis of methyl α-cyanocinnamate, a valuable intermediate in the preparation of pharmaceuticals and other fine chemicals, through the Knoevenagel condensation of benzaldehyde and methyl cyanoacetate. This document provides a detailed overview of the reaction mechanism, a summary of various catalytic systems and reaction conditions, comprehensive experimental protocols, and characterization data for the final product. The information is presented to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
Introduction
The Knoevenagel condensation, first reported by Emil Knoevenagel in 1894, is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] This reaction is of significant importance in organic chemistry for the synthesis of a wide array of compounds, including pharmaceuticals, polymers, and fragrances.[3] Methyl α-cyanocinnamate, the target compound of this guide, is a key building block in the synthesis of various biologically active molecules. Its preparation via the Knoevenagel condensation of benzaldehyde and methyl cyanoacetate is a classic example of this powerful synthetic transformation.
Reaction Mechanism
The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine. The reaction proceeds through the following key steps:
-
Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (methyl cyanoacetate), forming a resonance-stabilized enolate.
-
Nucleophilic Addition: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde), leading to the formation of an aldol-type addition product.
-
Dehydration: The intermediate alkoxide is protonated, and subsequent dehydration (elimination of a water molecule) yields the final α,β-unsaturated product, methyl α-cyanocinnamate.[4]
Experimental Protocols
The following protocols are representative examples of the synthesis of methyl α-cyanocinnamate via Knoevenagel condensation.
General Laboratory Scale Synthesis with Piperidine Catalyst
This procedure is a common method for the laboratory-scale synthesis of methyl α-cyanocinnamate.
Materials:
-
Benzaldehyde
-
Methyl cyanoacetate
-
Piperidine
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (10 mmol, 1.0 eq), methyl cyanoacetate (11 mmol, 1.1 eq), and ethanol (20 mL).
-
Add a catalytic amount of piperidine (e.g., 0.5 mmol, 0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation
The following table summarizes various catalytic systems and reaction conditions reported for the Knoevenagel condensation of benzaldehyde with cyanoacetate esters, providing an overview of the versatility of this reaction.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 2-4 h | High | General textbook procedures |
| DBU/H₂O | Water | Room Temp. | 2 h | 95 | [5] |
| DABCO | Water/Ethanol | Room Temp. | 2 h | Good | [4] |
| [bmim][BF₄] (Ionic Liquid) | Neat | Room Temp. | 1.5 h | 92 | Not explicitly for methyl ester, but indicative |
| Triphenylphosphine | Neat | 60 | 3 h | 94 | Not explicitly for methyl ester, but indicative |
Note: Yields are often reported for the analogous ethyl ester, but similar high yields are expected for the methyl ester under optimized conditions.
Characterization of Methyl α-Cyanocinnamate
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to pale yellow solid.
-
Melting Point: 48-50 °C (literature value).
-
¹H NMR (CDCl₃, 400 MHz): δ 8.27 (s, 1H, C=CH), 7.95-7.92 (m, 2H, Ar-H), 7.60-7.50 (m, 3H, Ar-H), 3.92 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 162.7, 153.8, 133.5, 131.2, 129.4, 115.8, 106.1, 53.8.
-
IR (KBr, cm⁻¹): 2220 (C≡N), 1725 (C=O), 1600 (C=C).
Conclusion
The Knoevenagel condensation provides an efficient and versatile method for the synthesis of methyl α-cyanocinnamate. A variety of catalytic systems can be employed, often with high yields under mild conditions. The choice of catalyst and reaction conditions can be tailored to specific laboratory needs, including considerations for green chemistry principles. This guide provides the necessary information for researchers and professionals to successfully synthesize and characterize this important chemical intermediate.
References
An In-depth Technical Guide to Methyl α-Cyanocinnamate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl α-cyanocinnamate, a derivative of cinnamic acid, is a versatile organic compound with significant potential in various scientific and industrial fields. Its unique chemical structure, featuring a conjugated system with cyano and ester functional groups, imparts a range of interesting physical and chemical properties. This technical guide provides a comprehensive overview of methyl α-cyanocinnamate, covering its core physical and chemical characteristics, spectroscopic profile, synthesis, and exploration of its potential biological activities. The information is curated to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and material science.
Physicochemical Properties
Methyl α-cyanocinnamate is a solid at room temperature. Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of Methyl α-Cyanocinnamate
| Property | Value | Reference |
| IUPAC Name | methyl (2E)-2-cyano-3-phenylprop-2-enoate | [1][2] |
| Synonyms | Methyl 2-cyano-3-phenylacrylate, Benzalcyanoacetic acid methyl ester | [2][3] |
| CAS Number | 3695-84-9 | [1][2][3][4] |
| Molecular Formula | C₁₁H₉NO₂ | [1][2][3][4] |
| Molecular Weight | 187.19 g/mol | [1][3][4] |
| Melting Point | 93 °C | [3][4][5] |
| Boiling Point | 317.8 °C at 760 mmHg | [2][3] |
| Density | 1.169 g/cm³ | [2][3] |
| Flash Point | 148.6 °C | [2][3] |
| Appearance | White to off-white solid/powder | [6] |
| Solubility | Soluble in acetone, methyl ethyl ketone, nitromethane, and dichloromethane.[7] Insoluble in water.[8] | |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3][4] |
Table 2: Computed Properties of Methyl α-Cyanocinnamate
| Property | Value | Reference |
| XLogP3 | 2.1 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Exact Mass | 187.06332853 g/mol | [3] |
| Monoisotopic Mass | 187.06332 Da | [9] |
| Topological Polar Surface Area | 50.1 Ų | [3] |
| Heavy Atom Count | 14 | [3] |
Spectroscopic Data
The structural features of methyl α-cyanocinnamate have been elucidated through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of methyl α-cyanocinnamate displays characteristic absorption bands corresponding to its functional groups. The strong, sharp band for the nitrile group (C≡N) stretching vibration is typically observed in the range of 2240-2260 cm⁻¹. The carbonyl group (C=O) of the α,β-unsaturated ester gives rise to an intense absorption between 1700 and 1750 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the structure and stereochemistry of methyl α-cyanocinnamate.
-
¹H NMR: The proton NMR spectrum would show signals for the aromatic protons of the phenyl group, a singlet for the vinylic proton, and a singlet for the methyl ester protons. The chemical shifts and coupling constants are consistent with the (E)-stereochemistry.
-
¹³C NMR: The carbon NMR spectrum reveals distinct signals for the carbonyl carbon, the nitrile carbon, the carbons of the double bond, the aromatic carbons, and the methyl ester carbon. The chemical shifts are influenced by the electron-withdrawing nature of the cyano and ester groups and the conjugation with the phenyl ring.[1] For instance, the nitrile carbon appears around 116.24 ppm, while the carbonyl carbon resonates further downfield.[1]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of methyl α-cyanocinnamate. The electron ionization (EI) mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 187.[1] Characteristic fragmentation patterns, including the loss of the methoxy group or the entire ester functionality, can be observed, providing further structural information.[1]
Chemical Properties and Reactivity
Methyl α-cyanocinnamate's reactivity is dictated by its functional groups and the conjugated system.
-
Knoevenagel Condensation: It is synthesized via the Knoevenagel condensation of benzaldehyde and methyl cyanoacetate.[2] This reaction is a cornerstone for the formation of the C=C double bond in this molecule.
-
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, α-cyanocinnamic acid, under acidic or basic conditions.[1]
-
Polymerization: The activated double bond allows methyl α-cyanocinnamate to participate in polymerization reactions, making it a monomer for the synthesis of functional polymers.[1]
-
Copolymerization: It can be copolymerized with other monomers like styrene to create copolymers with unique properties.[1]
Experimental Protocols
Synthesis of Methyl α-Cyanocinnamate via Knoevenagel Condensation
This protocol is a representative example based on the principles of the Knoevenagel condensation.
Materials:
-
Benzaldehyde
-
Methyl cyanoacetate
-
A basic catalyst (e.g., piperidine, potassium nickel(II) phosphonitride)[2]
-
A suitable solvent (e.g., ethanol, toluene)
-
Apparatus for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzaldehyde (1 equivalent) and methyl cyanoacetate (1 equivalent) in the chosen solvent.
-
Add a catalytic amount of the basic catalyst to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Purification by Recrystallization
Procedure:
-
Dissolve the crude methyl α-cyanocinnamate in a minimum amount of a hot solvent (e.g., ethanol).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Analytical Characterization Workflow
A typical workflow for the analytical characterization of synthesized methyl α-cyanocinnamate is outlined below.
Applications and Biological Activity
Methyl α-cyanocinnamate is a valuable intermediate in organic synthesis and has potential applications in material science and drug discovery.
-
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.[1]
-
Material Science: Its ability to undergo polymerization makes it a candidate for the development of specialty polymers and materials.[1]
-
Potential Biological Activity:
-
Antitumor Properties: While direct studies on methyl α-cyanocinnamate are limited, related cinnamic acid derivatives have been investigated for their potential antitumor activities.[1] The proposed mechanisms for related compounds often involve the induction of apoptosis and inhibition of cell proliferation.[10][11]
-
Antifungal Properties: Some cyanoacrylate derivatives have shown antifungal activity.[1] The mechanism of action for similar compounds can involve the disruption of the fungal cell membrane and the generation of reactive oxygen species.[9][12]
-
It is important to note that the biological activities of methyl α-cyanocinnamate itself require more extensive investigation to elucidate the specific mechanisms and signaling pathways involved.
Conclusion
Methyl α-cyanocinnamate is a compound of significant interest due to its versatile chemical nature and potential applications. This technical guide has provided a detailed overview of its physical and chemical properties, spectroscopic data, a representative synthetic protocol, and a summary of its known and potential applications. The structured presentation of data in tables and the visualization of key processes aim to facilitate a deeper understanding and further research into this promising molecule for professionals in the fields of chemistry, material science, and drug development. Further exploration into its biological activities and the underlying signaling pathways is warranted to fully realize its therapeutic potential.
References
- 1. Separation of Sodium methyl cyanocarbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal mechanisms by which a novel Pseudomonas aeruginosa phenazine toxin kills Candida albicans in biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. e-century.us [e-century.us]
- 7. bepls.com [bepls.com]
- 8. 18-101 Merbouh [edu.utsunomiya-u.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of the antitumor activity of 5,5'-bis(2'-tetrahydropyranyl) secalonic acid D against Meth-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antitumor activities of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Methyl Alpha-Cyanocinnamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl alpha-cyanocinnamate is a derivative of cinnamic acid that belongs to a class of compounds known to interact with fundamental cellular metabolic processes. This technical guide provides a detailed examination of the core mechanism of action of this compound and its analogs, focusing on their role as inhibitors of the mitochondrial pyruvate carrier (MPC). By elucidating the biochemical pathways, experimental validation, and downstream cellular consequences of this inhibition, this document serves as a comprehensive resource for professionals in biomedical research and drug development.
The transport of pyruvate into the mitochondrial matrix is a critical control point in cellular metabolism, linking glycolysis in the cytosol to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation within the mitochondria.[1][2] The mitochondrial pyruvate carrier, a heterodimeric protein complex composed of MPC1 and MPC2 subunits embedded in the inner mitochondrial membrane, facilitates this transport.[2][3] Alpha-cyanocinnamate and its derivatives are well-established, potent inhibitors of the MPC.[4][5] While specific quantitative data for the methyl ester of alpha-cyanocinnamate is not extensively reported in publicly available literature, its mechanism of action is inferred to be consistent with that of its close analogs, such as UK-5099 and the parent compound, alpha-cyanocinnamate. These compounds act as specific and potent inhibitors of the MPC, thereby blocking the entry of pyruvate into the mitochondria.[1][4] This inhibition triggers a significant metabolic reprogramming within the cell, with profound implications for various physiological and pathological states, including metabolic disorders, neurodegenerative diseases, and cancer.[1][2][6]
Core Mechanism of Action: Inhibition of the Mitochondrial Pyruvate Carrier
The primary molecular target of this compound and its analogs is the mitochondrial pyruvate carrier (MPC).[1][4] By binding to the MPC, these inhibitors obstruct the translocation of pyruvate from the cytosol into the mitochondrial matrix.[1] This blockade has direct and cascading effects on cellular metabolism.
With the primary route for pyruvate entry into the TCA cycle severed, the cell is forced to rely on alternative pathways to maintain energy production and biosynthetic processes. This metabolic rewiring includes an increased dependence on glycolysis for ATP production, leading to a higher rate of lactate fermentation.[2] Furthermore, to fuel the TCA cycle, cells upregulate the catabolism of alternative substrates, most notably glutamine (glutaminolysis) and fatty acids (beta-oxidation).[6][7]
Signaling Pathways Affected by MPC Inhibition
The inhibition of the MPC and the subsequent metabolic stress activate several key signaling pathways that govern cellular homeostasis and survival.
Quantitative Data on MPC Inhibition
| Compound | IC50 | Bioassay | Reference |
| UK-5099 | 0.140 µM | Oxygen Consumption Rate | [3] |
| α-Cyanocinnamate | 200.0 nM | Oxygen Uptake | [3] |
Experimental Protocols
The investigation of this compound's mechanism of action relies on a suite of well-defined experimental protocols designed to measure mitochondrial pyruvate transport and its downstream metabolic consequences.
Measurement of Mitochondrial Pyruvate Carrier Activity
A common method to assess MPC activity is through the measurement of radiolabeled pyruvate uptake in isolated mitochondria.[8][9]
Protocol: [¹⁴C]Pyruvate Uptake Assay in Isolated Mitochondria
-
Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissues using differential centrifugation.[10][11]
-
Reaction Setup: Prepare a reaction buffer containing [¹⁴C]pyruvate of a known specific activity.
-
Initiation of Uptake: Add the isolated mitochondria to the reaction buffer to initiate pyruvate uptake.
-
Inhibitor Stop: At defined time points, add a potent MPC inhibitor, such as UK-5099 or the experimental compound (this compound), to halt pyruvate transport.[9] This is known as the "inhibitor stop" method.
-
Separation: Rapidly separate the mitochondria from the reaction buffer, typically by centrifugation through a dense, non-aqueous layer (e.g., silicone oil) or by rapid filtration.[9]
-
Quantification: Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of pyruvate uptake and determine the inhibitory potency (e.g., IC50) of the test compound by performing the assay with a range of inhibitor concentrations.
Assessment of Cellular Respiration
The impact of MPC inhibition on overall cellular metabolism can be effectively monitored by measuring the oxygen consumption rate (OCR) using extracellular flux analyzers.[1][12]
Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.[1]
-
Assay Medium: Replace the culture medium with a specialized assay medium containing pyruvate and other substrates as required.
-
Instrument Setup: Load the cell plate into the Seahorse XF Analyzer and perform a standard mitochondrial stress test protocol.[1]
-
Sequential Injections: The instrument sequentially injects various compounds to probe different aspects of mitochondrial function:
-
Basal OCR: Measure the baseline oxygen consumption.
-
MPC Inhibitor: Inject this compound or a control inhibitor (e.g., UK-5099) to measure the extent of pyruvate-dependent respiration.
-
Oligomycin: Inhibit ATP synthase to determine ATP-linked respiration.
-
FCCP: An uncoupler that collapses the mitochondrial membrane potential, revealing the maximal respiration rate.
-
Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain to shut down mitochondrial respiration and determine non-mitochondrial oxygen consumption.
-
-
Data Analysis: Normalize the OCR data to cell number or protein concentration and analyze the various parameters of mitochondrial respiration.[1]
Conclusion
This compound, in line with its chemical analogs, functions as a potent inhibitor of the mitochondrial pyruvate carrier. This action serves as a metabolic switch, forcing cells to shift from pyruvate-fueled oxidative phosphorylation to glycolysis and the oxidation of alternative substrates such as glutamine and fatty acids. The resulting metabolic stress activates key signaling pathways, including AMPK and the integrated stress response. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of these effects. For researchers and professionals in drug development, a thorough understanding of this mechanism is crucial for exploring the therapeutic potential of MPC inhibitors in a range of diseases characterized by metabolic dysregulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitochondrial pyruvate import is a metabolic vulnerability in androgen receptor-driven prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of the inhibition of the mitochondrial pyruvate transportater by alpha-cyanocinnamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scirp.org [scirp.org]
- 8. Research Portal [iro.uiowa.edu]
- 9. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Cyanocinnamate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanocinnamate derivatives, a class of organic compounds characterized by a cinnamic acid backbone with a cyano group at the α-position, have emerged as a versatile scaffold in medicinal chemistry and drug discovery. Their intrinsic chemical properties, particularly the electron-withdrawing nature of the cyano group and the conjugated system, confer a wide range of biological activities. This technical guide provides an in-depth overview of the core biological activities of cyanocinnamate derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.
Core Biological Activities and Mechanisms of Action
The primary biological activities of cyanocinnamate derivatives can be broadly categorized into anticancer, anti-inflammatory, and neuroprotective effects. These activities stem from their ability to selectively interact with and inhibit various key proteins involved in disease pathogenesis.
Anticancer Activity: Targeting Cellular Metabolism and Signaling
A significant body of research has focused on the anticancer potential of cyanocinnamate derivatives, which primarily revolves around the disruption of cancer cell metabolism and the inhibition of pro-tumorigenic signaling pathways.
Cancer cells exhibit a metabolic phenotype characterized by high rates of glycolysis, even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactic acid. To maintain intracellular pH and sustain high glycolytic rates, cancer cells upregulate monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, to export lactate. Cyanocinnamate derivatives have been identified as potent inhibitors of both MCT1 and MCT4. By blocking lactate efflux, these compounds induce intracellular acidosis and disrupt the metabolic symbiosis within the tumor microenvironment, ultimately leading to cancer cell death.
Signaling Pathway: Inhibition of Lactate Efflux and Disruption of Glycolysis
Caption: Inhibition of MCT1/4 by cyanocinnamate derivatives.
The mitochondrial pyruvate carrier (MPC) is a protein complex located in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. Once inside the mitochondria, pyruvate is a key substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Certain cyanocinnamate derivatives are known to inhibit the MPC.[1] This blockade of pyruvate import forces a metabolic shift away from mitochondrial respiration, which can be detrimental to cancer cells that rely on this pathway for energy production.
Some cyanocinnamate derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[2][3] An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of the caspase cascade, culminating in programmed cell death.[2][3][4]
Signaling Pathway: Intrinsic Pathway of Apoptosis
Caption: Induction of apoptosis by cyanocinnamate derivatives.
Hybrid molecules incorporating a cyanocinnamate moiety have demonstrated multi-targeted anticancer activity by inhibiting both cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor 2 (VEGFR-2).[5][6] COX-2 is an enzyme that is often overexpressed in tumors and contributes to inflammation and cell proliferation. VEGFR-2 is a key receptor in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[7][8][9] Dual inhibition of these targets can simultaneously reduce inflammation, curb cell proliferation, and cut off the tumor's blood supply.
Signaling Pathway: Inhibition of COX-2 and VEGFR-2 Signaling
Caption: Dual inhibition of VEGFR-2 and COX-2 by hybrid cyanocinnamates.
Anti-Inflammatory Activity: Inhibition of Lipoxygenases
Certain cyanocinnamate derivatives, such as cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC), are potent inhibitors of 5-lipoxygenase (5-LOX).[10][11][12] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators involved in various inflammatory diseases. By inhibiting 5-LOX, these derivatives can reduce the production of leukotrienes and thereby exert anti-inflammatory effects.
Neuroprotective Activity
Emerging research indicates that some cyanocinnamate derivatives possess neuroprotective properties.[13][14][15][16] The mechanisms underlying these effects are multifaceted and include the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[14] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease. Additionally, their antioxidant properties may contribute to neuroprotection by mitigating oxidative stress, a common factor in neurodegenerative diseases.[13]
Quantitative Biological Data
The following tables summarize the quantitative biological data for representative cyanocinnamate derivatives against various molecular targets.
Table 1: Inhibition of Monocarboxylate Transporters (MCTs)
| Compound | Target | IC50 (nM) | Cell Line/Assay System | Reference |
| Compound 9 (2-alkoxy-N,N-dialkyl cyanocinnamate) | MCT1 | ~8-12 | RBE4 cells ([¹⁴C]-lactate uptake) | [17] |
| Compound 9 (2-alkoxy-N,N-dialkyl cyanocinnamate) | MCT4 | ~11-20 | RBE4 cells ([¹⁴C]-lactate uptake) | [17] |
| Cyanocinnamic acids 22-24, 26 | MCT1 | 8-12 | RBE4 cells ([¹⁴C]-lactate uptake) | |
| α-Cyano-4-hydroxycinnamic acid (CHC) | MCT1 | >100,000 | RBE4 cells ([¹⁴C]-lactate uptake) |
Table 2: Inhibition of Various Enzymes
| Compound | Target | IC50 / Ki | Assay System | Reference |
| α-Cyano-3,4-dihydroxythiocinnamamide | Aldehyde Dehydrogenase (low Km) | Ki = 0.6 µM | Rat liver mitochondria | [18] |
| α-Cyano-3,4,5-trihydroxycinnamonitrile | Aldehyde Dehydrogenase (low Km) | Ki = 2.6 µM | Rat liver mitochondria | [18] |
| Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC) | 5-Lipoxygenase (5-LOX) | 9-25 nM | Purified human recombinant enzyme | [10][11][12] |
| Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC) | Platelet-type 12-LOX (p12-LOX) | ~500 nM | Not specified | [19] |
| Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC) | 15-Lipoxygenase-1 (15-LOX-1) | ~300 nM | Not specified | [19] |
| Compound 7 (Azacoumarin–α-cyanocinnamate hybrid) | COX-1 | 7.492 µM | Enzyme inhibition assay | [6][20] |
| Compound 7 (Azacoumarin–α-cyanocinnamate hybrid) | COX-2 | 1.264 µM | Enzyme inhibition assay | [6][20] |
Table 3: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| Compound 7 (Azacoumarin–α-cyanocinnamate hybrid) | MCF-7 (Breast cancer) | 7.65 | MTT assay | [5][6] |
| Compound 7 (Azacoumarin–α-cyanocinnamate hybrid) | MDA-MB-231 (Breast cancer) | 9.7 | MTT assay | [5][6] |
| Compound 9 (2-alkoxy-N,N-dialkyl cyanocinnamate) | WiDr (Colorectal adenocarcinoma) | 4.2 | SRB assay | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of cyanocinnamate derivatives.
Synthesis of α-Cyanocinnamic Acid Derivatives (General Knoevenagel Condensation)
A common method for the synthesis of α-cyanocinnamic acid derivatives is the Knoevenagel condensation.[6][21]
-
Reactants: An appropriately substituted benzaldehyde and a compound with an active methylene group (e.g., ethyl cyanoacetate or malononitrile) are used as starting materials.
-
Catalyst: A weak base, such as piperidine or ammonium acetate, is typically used to catalyze the reaction.[6]
-
Solvent: A suitable solvent, such as ethanol or acetic acid, is used.[22]
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Work-up and Purification: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Monocarboxylate Transporter (MCT) Inhibition Assay ([¹⁴C]-L-Lactate Uptake)
This assay measures the ability of a compound to inhibit the uptake of radiolabeled lactate into cells expressing the target MCT.[14][17][23]
-
Cell Culture: Plate cells expressing the MCT of interest (e.g., MCT1 or MCT4) in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with an uptake buffer and then pre-incubate them with the cyanocinnamate derivative at various concentrations.
-
Uptake Initiation: Add a solution containing [¹⁴C]-L-lactate to initiate the uptake.
-
Uptake Termination: After a short incubation period, rapidly wash the cells with ice-cold buffer to stop the uptake.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay
This assay assesses the inhibition of pyruvate transport into isolated mitochondria.[11][24]
-
Mitochondrial Isolation: Isolate mitochondria from a suitable tissue source (e.g., rat liver or heart) by differential centrifugation.
-
Pre-incubation: Incubate the isolated mitochondria with the test compound.
-
Pyruvate Uptake: Add radiolabeled pyruvate (e.g., [¹⁴C]pyruvate) to the mitochondrial suspension.
-
Separation: After a defined time, separate the mitochondria from the incubation medium, for example, by centrifugation through a layer of silicone oil.
-
Quantification: Measure the radioactivity in the mitochondrial pellet.
-
Data Analysis: Determine the extent of inhibition of pyruvate uptake by the test compound.
Cell Viability/Cytotoxicity Assay (MTT or XTT Assay)
These colorimetric assays are used to assess the effect of a compound on cell proliferation and viability.[25][26][27][28]
-
Cell Seeding: Seed cells in a 96-well plate at a specific density.
-
Compound Treatment: Treat the cells with a range of concentrations of the cyanocinnamate derivative for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well. Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan product.
-
Solubilization (for MTT): Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression levels of proteins involved in apoptosis.[2][4][29][30][31]
-
Cell Lysis: Treat cells with the cyanocinnamate derivative, then lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Logical Workflow: Drug Discovery Cascade for Cyanocinnamate Derivatives
The following diagram illustrates a typical drug discovery workflow for the identification and characterization of novel cyanocinnamate derivatives as enzyme inhibitors.
Caption: Drug discovery workflow for cyanocinnamate enzyme inhibitors.
Conclusion
Cyanocinnamate derivatives represent a promising class of compounds with a diverse range of biological activities. Their ability to target key metabolic and signaling pathways implicated in cancer, inflammation, and neurodegeneration makes them attractive candidates for further drug development. This technical guide has provided a comprehensive overview of their mechanisms of action, supported by quantitative data and detailed experimental protocols, to facilitate future research and development in this exciting field. The continued exploration of the structure-activity relationships and the development of novel hybrid molecules are expected to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. attogene.com [attogene.com]
- 7. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monocarboxylate Transporter-1 (MCT1)-Mediated Lactate Uptake Protects Pancreatic Adenocarcinoma Cells from Oxidative Stress during Glutamine Scarcity Thereby Promoting Resistance against Inhibitors of Glutamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Daphnetin, a natural coumarin derivative, provides the neuroprotection against glutamate-induced toxicity in HT22 cells and ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. jocpr.com [jocpr.com]
- 22. biorxiv.org [biorxiv.org]
- 23. benchchem.com [benchchem.com]
- 24. reddit.com [reddit.com]
- 25. External Resources | Graphviz [graphviz.org]
- 26. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 27. m.youtube.com [m.youtube.com]
- 28. dot | Graphviz [graphviz.org]
- 29. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 30. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 31. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigation of Methyl α-Cyanocinnamate Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl α-cyanocinnamate, a derivative of cinnamic acid, presents a promising scaffold for the development of novel cytotoxic agents. The introduction of an electron-withdrawing cyano group at the alpha position of the cinnamate structure is hypothesized to enhance its electrophilicity, thereby increasing its potential for interaction with biological nucleophiles and augmenting its cytotoxic effects. This technical guide provides a comprehensive overview of the initial investigative framework for assessing the cytotoxicity of methyl α-cyanocinnamate. It consolidates available data on related compounds, details essential experimental protocols for in vitro evaluation, and proposes a putative signaling pathway for its cytotoxic mechanism of action. This document is intended to serve as a foundational resource for researchers initiating studies into the anticancer potential of this and similar compounds.
Introduction
Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer properties.[1] The structural versatility of the cinnamic acid backbone allows for extensive modifications to modulate its pharmacokinetic and pharmacodynamic properties. A key strategy for enhancing the cytotoxic potential of these compounds is the introduction of an electron-withdrawing group, such as a cyano (–C≡N) moiety. Studies on various cinnamic acid derivatives have demonstrated that the presence of a cyano group can significantly increase their cytotoxic efficacy against a range of cancer cell lines.[2][3][4] This is attributed to the increased reactivity of the α,β-unsaturated system, making it more susceptible to nucleophilic attack by cellular macromolecules, which can disrupt cellular processes and induce cell death.
This guide focuses on the initial cytotoxic investigation of methyl α-cyanocinnamate. Due to a lack of extensive direct research on this specific compound, this document synthesizes findings from closely related α-cyanocinnamate derivatives to provide a robust starting point for its evaluation.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| 4-Cyanocinnamic acid derivative* | HeLa | MTT | 72 | ~50 | Sova et al., 2013 |
| K562 | MTT | 72 | ~42 | Sova et al., 2013 | |
| Fem-x | MTT | 72 | ~60 | Sova et al., 2013 | |
| MCF-7 | MTT | 72 | ~55 | Sova et al., 2013 | |
| Azacoumarin–α-cyanocinnamate hybrid | MCF-7 | MTT | 48 | 7.65 | Al-Warhi et al. |
| MDA-MB-231 | MTT | 48 | 9.7 | Al-Warhi et al. |
Note: The exact structure of the 4-cyanocinnamic acid derivative in the Sova et al. study is not methyl α-cyanocinnamate but serves as a relevant proxy for the potential cytotoxicity conferred by the cyano group.
Experimental Protocols
A crucial first step in evaluating the cytotoxic potential of methyl α-cyanocinnamate is to determine its effect on cell viability using robust and reproducible in vitro assays. The following is a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of methyl α-cyanocinnamate that inhibits the metabolic activity of cultured cancer cells by 50% (IC50).
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Methyl α-cyanocinnamate
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of methyl α-cyanocinnamate in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of methyl α-cyanocinnamate. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow Diagram
References
Methyl α-Cyanocinnamate: A Versatile Precursor in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl α-cyanocinnamate, a derivative of cinnamic acid, has emerged as a significant building block in medicinal chemistry. Its reactive α,β-unsaturated system, coupled with the electron-withdrawing cyano and ester groups, makes it a versatile precursor for the synthesis of a diverse range of heterocyclic compounds and molecules with significant therapeutic potential. This guide provides a comprehensive overview of the synthesis, properties, and pharmaceutical applications of methyl α-cyanocinnamate and its derivatives, with a focus on its role in the development of anticancer agents and mitochondrial pyruvate carrier (MPC) inhibitors.
Chemical and Physical Properties
Methyl α-cyanocinnamate is a stable crystalline solid. Its key chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| CAS Number | 3695-84-9 |
| Melting Point | 93-95 °C |
| Boiling Point | 317.8 °C at 760 mmHg |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. |
Synthesis of Methyl α-Cyanocinnamate
The most common and efficient method for the synthesis of methyl α-cyanocinnamate and its derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound, in this case, methyl cyanoacetate.
General Experimental Protocol: Knoevenagel Condensation
A general procedure for the synthesis of methyl α-cyanocinnamate derivatives is as follows:
-
To a solution of the appropriately substituted benzaldehyde (1 mmol) and methyl cyanoacetate (1 mmol) in a suitable solvent (e.g., ethanol, hexane, or toluene), a catalytic amount of a base is added.[1][2]
-
Commonly used catalysts include piperidine, pyridine, ammonium acetate, or solid bases like alumina-potassium oxide.[1][3]
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates and the catalyst used. Reaction times can range from a few minutes to several hours.[1][4]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization from a suitable solvent to afford the desired methyl α-cyanocinnamate derivative.[2]
The following diagram illustrates the general workflow for the synthesis of methyl α-cyanocinnamate.
Quantitative Data for Synthesis
The yield of the Knoevenagel condensation is generally high, often exceeding 80%. The table below summarizes representative yields for the synthesis of ethyl 2-cyano-3-phenylacrylate, a close analog of methyl α-cyanocinnamate, using different catalysts.
| Catalyst | Solvent | Reaction Time | Yield (%) |
| Diisopropylethylammonium acetate | Hexane | 3-6 hours | 91 |
| DBU/Water | Water | Not specified | High |
| Al₂O₃-OK | Ethanol | Not specified | 80-99[3] |
| Pyridine (ultrasound) | Not specified | Not specified | 80-96[3] |
Pharmaceutical Applications
Methyl α-cyanocinnamate serves as a key intermediate in the synthesis of various pharmaceutically active compounds. Its derivatives have shown significant promise as anticancer agents and inhibitors of the mitochondrial pyruvate carrier.
Anticancer Agents
Cinnamic acid and its derivatives have been extensively studied for their potential as anticancer agents.[5] The α,β-unsaturated carbonyl moiety in these compounds can act as a Michael acceptor, enabling covalent interaction with biological nucleophiles, such as cysteine residues in proteins, leading to the modulation of various signaling pathways involved in cancer progression.
A study on novel cinnamic acid derivatives synthesized via the Knoevenagel condensation demonstrated significant in vitro cytotoxicity against various cancer cell lines.[6][7] The IC₅₀ values for some of these compounds are presented below.
| Compound | HT-29 (Colon Cancer) IC₅₀ (μM) | A-549 (Lung Cancer) IC₅₀ (μM) | OAW-42 (Ovarian Cancer) IC₅₀ (μM) | MDA-MB-231 (Breast Cancer) IC₅₀ (μM) | HeLa (Cervical Cancer) IC₅₀ (μM) |
| 4ii | >150 | >150 | 105 | >150 | 130 |
| 1i | >150 | >150 | >150 | >150 | >150 |
| 2i | >150 | >150 | >150 | >150 | >150 |
The following diagram depicts a simplified signaling pathway that can be targeted by cinnamic acid derivatives, leading to apoptosis in cancer cells.
Mitochondrial Pyruvate Carrier (MPC) Inhibitors
The mitochondrial pyruvate carrier (MPC) is a protein complex located in the inner mitochondrial membrane that facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix. Inhibition of MPC has emerged as a promising therapeutic strategy for various conditions, including cancer, metabolic diseases, and hair loss.[8]
Methyl α-cyanocinnamate derivatives, notably UK-5099 and its analogs, are potent inhibitors of MPC.[9][10] By blocking pyruvate import into mitochondria, these inhibitors shift cellular metabolism from oxidative phosphorylation towards glycolysis, leading to increased lactate production. This metabolic reprogramming has been shown to promote the proliferation of hair follicle stem cells, suggesting a potential treatment for hair loss.[8][11]
A study on novel cyano-cinnamate derivatives of UK-5099 demonstrated their ability to promote cellular lactate production, an indicator of MPC inhibition.[11]
| Compound | Lactate Production (μmol/10⁶ cells) |
| UK-5099 | 0.185 |
| Compound 4i | 0.322 |
The mechanism of action of MPC inhibitors is illustrated in the following diagram.
Conclusion
Methyl α-cyanocinnamate is a highly valuable and versatile precursor in the synthesis of pharmaceutical compounds. Its straightforward synthesis via the Knoevenagel condensation and the reactivity of its functional groups allow for the generation of a wide array of derivatives with significant biological activities. The demonstrated potential of these derivatives as anticancer agents and mitochondrial pyruvate carrier inhibitors highlights the importance of methyl α-cyanocinnamate in modern drug discovery and development. Further exploration of the chemical space around this scaffold is likely to yield novel therapeutic agents for a variety of diseases.
References
- 1. asianpubs.org [asianpubs.org]
- 2. jmcs.org.mx [jmcs.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel cinnamic acid derivatives as antioxidant and anticancer agents: design, synthesis and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of novel cyano-cinnamate derivatives as mitochondrial pyruvate carrier inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-cyano-3-phenyl-2-propenoate (CAS 3695-84-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-cyano-3-phenyl-2-propenoate, also known as Methyl α-cyanocinnamate (CAS 3695-84-9), is an α,β-unsaturated carbonyl compound belonging to the cinnamic acid derivative family. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and known and potential biological activities. While specific biological data for this exact compound is limited in publicly available literature, this guide draws upon extensive research on structurally related cinnamic acid derivatives to highlight its potential as a subject for further investigation in drug discovery and development. This document includes detailed experimental protocols for its synthesis and for assays relevant to its potential biological effects, alongside visualizations of key experimental workflows and potential signaling pathways.
Chemical Structure and Properties
Methyl 2-cyano-3-phenyl-2-propenoate is characterized by a phenyl group conjugated to an acrylate backbone, with a nitrile group attached to the α-carbon. This structure confers specific chemical reactivity and potential for biological activity.
Chemical Structure:
Synonyms: Methyl α-cyanocinnamate, Methyl benzalcyanoacetate, 2-Cyano-3-phenyl-2-propenoic acid methyl ester[1] Molecular Formula: C₁₁H₉NO₂[1] Molecular Weight: 187.19 g/mol[1]
Table 1: Physicochemical Properties of Methyl 2-cyano-3-phenyl-2-propenoate
| Property | Value | Reference |
| Physical Form | White to yellow powder or crystals | --INVALID-LINK-- |
| Boiling Point | 317.8 °C at 760 mmHg | --INVALID-LINK-- |
| Flash Point | 148.6 °C | --INVALID-LINK-- |
| Density | 1.169 g/cm³ | --INVALID-LINK-- |
| InChI Key | XLNFLJOWTRDNCX-JXMROGBWSA-N | --INVALID-LINK-- |
Synthesis
The primary synthetic route to Methyl 2-cyano-3-phenyl-2-propenoate is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, methyl cyanoacetate, with an aldehyde, benzaldehyde.
Experimental Protocol: Knoevenagel Condensation
This protocol is a generalized procedure based on established methods for the synthesis of cyanoacrylates.[2][3][4][5][6]
Materials:
-
Benzaldehyde
-
Methyl cyanoacetate
-
Piperidine or another suitable base (e.g., DBU)
-
Ethanol or another suitable solvent
-
Glacial acetic acid (optional, for neutralization)
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzaldehyde (1 equivalent) in ethanol.
-
Add methyl cyanoacetate (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Biological Activities and Potential Applications
While specific biological data for Methyl 2-cyano-3-phenyl-2-propenoate is not extensively documented, the broader class of cinnamic acid derivatives exhibits a wide range of biological activities. The presence of the α,β-unsaturated carbonyl moiety makes it a potential Michael acceptor, which can contribute to its biological effects.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of cinnamic acid derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.[7]
Table 2: Cytotoxicity of Structurally Related Cinnamic Acid Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 5 (a novel cinnamic acid derivative) | A-549 (Lung) | 10.36 | |
| Methyl-substituted cinnamic acid amide derivatives | A-549 (Lung) | 10.36 - 11.38 | |
| Cinnamic acid amides | A-549 (Lung) | 10 - 18 | |
| Cinnamic acid ester and amide derivatives | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | [1][8] |
The data in Table 2 suggests that derivatives of cinnamic acid, including esters and amides, possess significant cytotoxic activity against lung and other cancer cell lines. The presence of electron-withdrawing groups, such as the cyano group in Methyl 2-cyano-3-phenyl-2-propenoate, has been noted to enhance cytotoxic effects.[1][8]
Antimicrobial and Antifungal Activity
Cinnamic acid and its derivatives have been reported to possess antimicrobial and antifungal properties. The mechanism is thought to involve disruption of the cell membrane and inhibition of essential enzymes.
Anti-inflammatory Activity
Phenylpropanoids, the class of compounds to which Methyl 2-cyano-3-phenyl-2-propenoate belongs, are known to possess anti-inflammatory properties.[6][10] The anti-inflammatory effects of some cinnamic acid derivatives are attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of inflammatory signaling pathways such as NF-κB.[11][12]
Enzyme Inhibition
Derivatives of 2-cyano-3-phenyl-acrylamide have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin synthesis. This suggests that Methyl 2-cyano-3-phenyl-2-propenoate could also exhibit tyrosinase inhibitory activity, making it a candidate for research in hyperpigmentation disorders.
Experimental Protocols for Biological Assays
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][7][13][14][15]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Methyl 2-cyano-3-phenyl-2-propenoate. Include appropriate controls (untreated cells and vehicle-treated cells). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.[7][15][16][17]
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The rate of dopachrome formation, measured by absorbance at ~475 nm, is reduced in the presence of an inhibitor.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Test compound (Methyl 2-cyano-3-phenyl-2-propenoate)
-
Positive control (e.g., Kojic acid)
-
96-well microplate and reader
Procedure:
-
Reagent Preparation: Prepare solutions of tyrosinase, L-DOPA, test compound, and positive control in phosphate buffer.
-
Assay Setup: In a 96-well plate, add buffer, tyrosinase solution, and the test compound (or control) to the designated wells.
-
Pre-incubation: Incubate the plate for 10 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Add L-DOPA solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for a set period (e.g., 20-60 minutes).
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the control. The IC₅₀ value can be calculated from a dose-response curve.
Potential Signaling Pathways
While direct evidence for the modulation of specific signaling pathways by Methyl 2-cyano-3-phenyl-2-propenoate is limited, related compounds have been shown to affect key inflammatory pathways. A plausible target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , which is a central regulator of inflammation.
The activation of NF-κB by stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) leads to the transcription of pro-inflammatory genes.[18] Some cinnamic acid derivatives have been shown to inhibit NF-κB activation.[19][20][21]
Conclusion
Methyl 2-cyano-3-phenyl-2-propenoate (CAS 3695-84-9) is a readily synthesizable compound with a chemical structure that suggests a potential for a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. While direct biological data for this specific molecule is sparse, the extensive research on related cinnamic acid derivatives provides a strong rationale for its further investigation. The experimental protocols and potential mechanisms of action outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and similar compounds. Further studies are warranted to elucidate its specific biological targets, quantify its activity, and understand its role in modulating cellular signaling pathways.
References
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. asianpubs.org [asianpubs.org]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | MDPI [mdpi.com]
- 12. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT (Assay protocol [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. The TNF-α/NF-κB signaling pathway has a key role in methamphetamine–induced blood–brain barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
Potential Antitumor and Antifungal Properties of Methyl α-Cyanocinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl α-cyanocinnamate, a derivative of cinnamic acid, represents a promising scaffold in the development of novel therapeutic agents. Its structural features, particularly the presence of an α,β-unsaturated carbonyl system, suggest its potential as a Michael acceptor, enabling covalent interactions with biological nucleophiles and thereby modulating various cellular pathways. This technical guide consolidates the current understanding of the potential antitumor and antifungal properties of Methyl α-cyanocinnamate, drawing insights from studies on its closely related derivatives. The available data strongly indicates that this core structure is a key pharmacophore with significant biological activity.
Antitumor Potential of Cyano-Cinnamate Derivatives
Research into derivatives of Methyl α-cyanocinnamate has revealed significant cytotoxic and multi-targeted anticancer activities. Notably, hybrid molecules incorporating the cyano-cinnamate moiety have demonstrated potent efficacy against various cancer cell lines, particularly breast cancer.
Quantitative Data on Antitumor Activity
The antiproliferative activity of cyano-cinnamate derivatives has been evaluated against several human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a promising azacoumarin–α-cyanocinnamate hybrid, designated as Compound 7.
| Compound | Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) | Selectivity Index (SI) vs. MCF-10A |
| Azacoumarin–α-cyanocinnamate Hybrid (Compound 7) | MCF-7 (Breast Cancer) | 7.65 | 12.55 ± 0.61 | > 6.8 |
| MDA-MB-231 (Breast Cancer) | 9.7 ± 1.15 | 8.43 ± 0.36 | > 5.3 | |
| MCF-10A (Non-tumorigenic Breast Epithelial) | 52.02 | 16.19 ± 0.55 | - |
Data extracted from a study on azacoumarin–cyanocinnamate hybrids.[1]
Mechanism of Antitumor Action
Studies on active cyano-cinnamate derivatives suggest a multi-faceted mechanism of action targeting key pathways involved in cancer progression.
1. Induction of G2/M Cell Cycle Arrest and Apoptosis: A prominent azacoumarin–α-cyanocinnamate hybrid has been shown to induce cell cycle arrest in the G2/M phase, subsequently leading to apoptosis.[1] This is accompanied by an upregulation of pro-apoptotic proteins like Bax and p53, and a downregulation of the anti-apoptotic protein Bcl-2.[1]
2. Tubulin Polymerization Inhibition: The aforementioned hybrid also demonstrated significant inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1] This disruption of microtubule dynamics is a well-established mechanism for anticancer agents, leading to mitotic arrest and apoptosis.[1]
3. Modulation of Inflammatory and Angiogenic Pathways: In vivo studies using an Ehrlich ascites carcinoma (EAC) model showed that treatment with a cyano-cinnamate derivative led to a significant reduction in the pro-inflammatory marker TNF-α and the angiogenic marker VEGFR-II.[1]
References
The Pivotal Role of Methyl α-Cyanocinnamate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl α-cyanocinnamate, a versatile α,β-unsaturated ester, has emerged as a crucial building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of electron-withdrawing cyano and methoxycarbonyl groups conjugated with a phenyl ring, render it a highly reactive and adaptable substrate for a multitude of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of methyl α-cyanocinnamate, with a particular focus on its utility in the construction of complex molecular architectures relevant to medicinal chemistry and drug discovery. Detailed experimental protocols, tabulated quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in the field.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of methyl α-cyanocinnamate is fundamental to its effective utilization in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂ | [1][2] |
| Molecular Weight | 187.19 g/mol | [1] |
| Melting Point | 93 °C | [1] |
| Boiling Point | 317.8 °C at 760 mmHg | [1][2] |
| Density | 1.169 g/cm³ | [1][2] |
| Flash Point | 148.6 °C | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in common organic solvents like ethanol, acetone, and ethyl acetate. | |
| CAS Number | 3695-84-9 | [1][3] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the vinylic proton (~8.2 ppm), and multiplets for the aromatic protons of the phenyl group (~7.4-7.9 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Key resonances are anticipated for the nitrile carbon (~115 ppm), the ester carbonyl carbon (~163 ppm), the α- and β-carbons of the double bond (~105 and ~150 ppm, respectively), and the aromatic carbons.
-
IR (KBr): Characteristic absorption bands would be observed for the C≡N stretch (~2220 cm⁻¹), the C=O stretch of the ester (~1720 cm⁻¹), the C=C stretch (~1620 cm⁻¹), and C-H stretches of the aromatic ring.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 187.
Synthesis of Methyl α-Cyanocinnamate
The most prevalent and efficient method for the synthesis of methyl α-cyanocinnamate is the Knoevenagel condensation of benzaldehyde with methyl cyanoacetate.[7][8][9] This reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl compound, followed by dehydration.
Knoevenagel Condensation: Reaction Mechanism
Caption: Knoevenagel condensation mechanism for the synthesis of methyl α-cyanocinnamate.
Detailed Experimental Protocol: Synthesis of Methyl α-Cyanocinnamate
This protocol is adapted from established procedures for Knoevenagel condensation.[8][9]
Materials:
-
Benzaldehyde (1.0 eq)
-
Methyl cyanoacetate (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzaldehyde (1.0 eq) and methyl cyanoacetate (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
If precipitation occurs, filter the solid product and wash it with cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield pure methyl α-cyanocinnamate as a white solid.
Expected Yield: 85-95%
Role in Organic Synthesis: Reactivity and Applications
Methyl α-cyanocinnamate serves as a versatile intermediate in a variety of organic transformations, primarily due to its electrophilic double bond and the presence of multiple functional groups.
Michael Addition Reactions
The electron-withdrawing nature of the cyano and ester groups makes the β-carbon of the double bond in methyl α-cyanocinnamate highly electrophilic and susceptible to nucleophilic attack. This makes it an excellent Michael acceptor .[10][11][12][13][14]
Caption: General mechanism of a Michael addition reaction with methyl α-cyanocinnamate.
This protocol illustrates a typical Michael addition to methyl α-cyanocinnamate.
Materials:
-
Methyl α-cyanocinnamate (1.0 eq)
-
Thiophenol (1.1 eq)
-
Triethylamine (catalytic amount)
-
Dichloromethane (as solvent)
Procedure:
-
Dissolve methyl α-cyanocinnamate (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add thiophenol (1.1 eq) to the solution.
-
Add a catalytic amount of triethylamine.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with dilute HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Michael adduct.
Synthesis of Heterocyclic Compounds
Methyl α-cyanocinnamate is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, which are of significant interest in medicinal chemistry.[15][16][17][18] The presence of the nitrile, ester, and activated double bond allows for various cyclization strategies.
For instance, condensation of methyl α-cyanocinnamate with guanidine can lead to the formation of functionalized pyrimidine derivatives.
Caption: Synthetic workflow for the formation of a pyrimidine derivative.
This protocol outlines a general procedure for the synthesis of a substituted pyridine from methyl α-cyanocinnamate.
Materials:
-
Methyl α-cyanocinnamate (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium acetate (excess)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask, combine methyl α-cyanocinnamate (1.0 eq), malononitrile (1.0 eq), and a molar excess of ammonium acetate in ethanol.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyridine derivative.
Applications in Drug Discovery and Development
The structural motif of methyl α-cyanocinnamate and its derivatives has been identified in molecules with promising biological activities. The α,β-unsaturated system can act as a covalent binder to biological targets.[19]
-
Mitochondrial Pyruvate Carrier (MPC) Inhibitors: Derivatives of α-cyanocinnamate have been investigated as inhibitors of the mitochondrial pyruvate carrier, a target for metabolic diseases.[20]
-
Anticancer Agents: The cinnamate scaffold is present in various compounds with demonstrated anticancer properties.[19] The ability of these compounds to act as Michael acceptors allows them to covalently modify key proteins involved in cancer progression.
Conclusion
Methyl α-cyanocinnamate is a readily accessible and highly versatile building block in organic synthesis. Its reactivity as a Michael acceptor and its utility in the construction of diverse heterocyclic systems make it an invaluable tool for synthetic chemists. The straightforward synthesis via the Knoevenagel condensation further enhances its appeal. The applications of its derivatives in drug discovery highlight the continued importance of this compound in the development of novel therapeutic agents. This guide provides a solid foundation for researchers to explore and exploit the full synthetic potential of methyl α-cyanocinnamate.
References
- 1. lookchem.com [lookchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Methyl alpha-cyanocinnamate | 3695-84-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iiste.org [iiste.org]
- 7. Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. Michael Addition [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. acgpubs.org [acgpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 20. α-cyanocinnamate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Discovery of Novel Cyano-Cinnamate Derivatives for Hair Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androgenetic alopecia, a common form of hair loss, presents a significant challenge with limited therapeutic options. This technical guide details the discovery and preclinical evaluation of a novel class of cyano-cinnamate derivatives as potent hair growth stimulants. These compounds, acting as inhibitors of the mitochondrial pyruvate carrier (MPC), have demonstrated significant efficacy in both in vitro and in vivo models. This document provides a comprehensive overview of the underlying mechanism of action, detailed experimental protocols, and quantitative biological data to support their potential as next-generation therapeutics for hair loss.
Introduction
The hair follicle undergoes a cyclical process of growth (anagen), regression (catagen), and rest (telogen). Disruptions in this cycle, often influenced by genetic and hormonal factors, lead to hair loss. A promising therapeutic strategy involves the activation of hair follicle stem cells (HFSCs) to prolong the anagen phase and stimulate the transition from telogen to anagen. Recent research has identified the inhibition of the mitochondrial pyruvate carrier (MPC) as a novel approach to promote the activation of HFSCs. By blocking pyruvate entry into the mitochondria, cellular metabolism shifts towards lactate production, a state that has been shown to favor HFSC activation and hair growth.
This guide focuses on a series of newly synthesized cyano-cinnamate derivatives, building upon the known MPC inhibitor UK-5099. One particular derivative, designated as Compound 4i, has emerged as a lead candidate with superior activity.
Mechanism of Action: MPC Inhibition and Signaling Pathways
The primary mechanism of action for these novel cyano-cinnamate derivatives is the inhibition of the mitochondrial pyruvate carrier (MPC). This inhibition leads to a metabolic shift that appears to converge on key signaling pathways essential for hair follicle regeneration, most notably the Wnt/β-catenin pathway.
Mitochondrial Pyruvate Carrier (MPC) Inhibition
The MPC is a protein complex on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix, where it enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. By inhibiting MPC, the cyano-cinnamate derivatives force a metabolic reprogramming within the cell.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of hair follicle development and regeneration.[1][2] Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which then activates target genes responsible for promoting the proliferation and differentiation of HFSCs, thereby inducing the anagen phase.[3][4] The increased lactate production resulting from MPC inhibition is hypothesized to create a cellular environment that favors the activation of the Wnt/β-catenin pathway.
Data Presentation
A series of novel cyano-cinnamate derivatives were synthesized and evaluated for their ability to promote cellular lactate production, a surrogate marker for MPC inhibition. The results are summarized below, with UK-5099 serving as the reference compound.
| Compound ID | Chemical Structure | Cellular Lactate Production (µmol/10⁶ cells) | Hair Growth Promotion (in vivo) |
| UK-5099 | (Reference) | 0.185 | Moderate |
| Compound 4i | (Lead Candidate) | 0.322 | Significant |
| Compound 4a | (Derivative) | 0.210 | Moderate |
| Compound 4b | (Derivative) | 0.195 | Slight |
| Compound 4c | (Derivative) | 0.255 | Moderate-Significant |
Table 1: Biological Activity of Novel Cyano-cinnamate Derivatives.[5]
Experimental Protocols
Synthesis of Cyano-cinnamate Derivatives (General Procedure)
A representative synthetic scheme for the novel cyano-cinnamate derivatives is outlined below. The synthesis typically involves a Knoevenagel condensation between a substituted indole-3-carboxaldehyde and a cyanoacetate derivative.
Detailed Protocol:
-
To a solution of the appropriately substituted indole-3-carboxaldehyde (1.0 eq) in ethanol, the corresponding cyanoacetate derivative (1.2 eq) and piperidine (0.2 eq) are added.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is acidified with 1N HCl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired cyano-cinnamate derivative.
-
The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Cellular Lactate Production Assay
This assay measures the amount of lactate released into the cell culture medium as an indicator of MPC inhibition.
Materials:
-
Human Dermal Papilla Cells (hDPCs)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
Lactate Assay Kit (Colorimetric or Fluorometric)
-
96-well microplates
-
Plate reader
Protocol:
-
Seed hDPCs in a 96-well plate at a density of 1 x 10⁴ cells/well and culture overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of the test compounds or vehicle (DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect the cell culture supernatant.
-
Determine the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number, determined by a cell viability assay (e.g., MTT or PrestoBlue).
In Vivo Hair Growth Study in Mice
The hair growth-promoting effects of the lead compound are evaluated in a mouse model of hair loss.
Animals:
-
C57BL/6 mice (7 weeks old, telogen phase)
Materials:
-
Test compound (e.g., Compound 4i) formulated in a suitable vehicle (e.g., ethanol:propylene glycol:water)
-
Minoxidil (positive control)
-
Vehicle (negative control)
-
Electric shaver
-
Digital camera
Protocol:
-
Acclimatize the mice for one week.
-
Anesthetize the mice and shave a defined area on their dorsal skin.
-
Randomly divide the mice into treatment groups (n=5-10 per group): Vehicle, Minoxidil, and Test Compound.
-
Topically apply 100 µL of the respective treatment solution to the shaved area once daily for 21 days.
-
Monitor the mice for signs of hair growth and photograph the shaved area every 3-4 days.
-
At the end of the study, sacrifice the mice and collect skin samples from the treated area for histological analysis (H&E staining) to assess hair follicle morphology and density.
Conclusion
The novel cyano-cinnamate derivatives, particularly Compound 4i, represent a promising new class of therapeutics for the treatment of hair loss. By inhibiting the mitochondrial pyruvate carrier, these compounds induce a metabolic shift that promotes the activation of hair follicle stem cells, likely through the modulation of key signaling pathways such as Wnt/β-catenin. The significant in vitro and in vivo activity of Compound 4i warrants further investigation, including more extensive preclinical safety and efficacy studies, to pave the way for potential clinical development. This technical guide provides a solid foundation for researchers and drug developers interested in advancing this exciting new approach to hair restoration.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Activated hair follicle stem cells and Wnt/β-catenin signaling involve in pathnogenesis of sebaceous neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Wnt/β-catenin signaling activator restores hair regeneration suppressed by diabetes mellitus [bmbreports.org]
- 5. Distinct functions for Wnt/β-catenin in hair follicle stem cell proliferation and survival and interfollicular epidermal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl α-Cyanocinnamate: An Application Note and Laboratory Protocol
Abstract
This document provides a comprehensive guide for the laboratory synthesis of methyl α-cyanocinnamate, a valuable compound in organic synthesis and materials science. The protocol details the Knoevenagel condensation reaction between benzaldehyde and methyl cyanoacetate, utilizing a base catalyst. This application note includes a detailed experimental procedure, purification methods, and characterization data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. A comparative data table of different reaction conditions is provided for procedural optimization. Diagrams illustrating the reaction mechanism and experimental workflow are also included to facilitate understanding and execution by researchers, scientists, and professionals in drug development.
Introduction
Methyl α-cyanocinnamate is an α,β-unsaturated ester bearing a nitrile group, making it a versatile precursor for the synthesis of various heterocyclic compounds and polymers. The presence of multiple functional groups allows for a wide range of chemical transformations. The most common and efficient method for its synthesis is the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1] This application note outlines a standard laboratory procedure for the synthesis of methyl α-cyanocinnamate using benzaldehyde and methyl cyanoacetate in the presence of a basic catalyst.
Reaction Scheme
The synthesis of methyl α-cyanocinnamate proceeds via the Knoevenagel condensation as shown below:
Caption: Experimental Workflow for Synthesis.
References
Application Notes and Protocols for the Development of Functional Polymers from Methyl α-Cyanocinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl α-cyanocinnamate (MαCC) is a vinyl monomer possessing a unique chemical structure that makes it a valuable building block for the synthesis of functional polymers. The presence of a phenyl ring, a cyano group, and a methyl ester group provides opportunities for a variety of polymerization techniques and post-polymerization modifications. The resulting polymers, poly(methyl α-cyanocinnamate) (PMαCC) and its derivatives, exhibit properties that are of significant interest for applications in materials science and biomedicine, including the development of novel drug delivery systems.
These application notes provide an overview of the synthesis, characterization, and potential applications of polymers derived from methyl α-cyanocinnamate, with a focus on their use in functional polymer development. Detailed, generalized experimental protocols are provided to guide researchers in their laboratory work.
Polymerization of Methyl α-Cyanocinnamate
Polymers of methyl α-cyanocinnamate can be synthesized via several methods, primarily through free-radical and anionic polymerization. The choice of polymerization technique will influence the polymer's molecular weight, polydispersity, and microstructure, thereby affecting its final properties.
Free-Radical Polymerization
Free-radical polymerization is a common and versatile method for vinyl monomers. It is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals.
Experimental Protocol: Free-Radical Polymerization of MαCC
This protocol describes a general procedure for the free-radical polymerization of methyl α-cyanocinnamate using azobisisobutyronitrile (AIBN) as a thermal initiator.
Materials:
-
Methyl α-cyanocinnamate (MαCC), purified
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent (e.g., toluene, dioxane, or dimethylformamide)
-
Inert gas (e.g., nitrogen or argon)
-
Precipitating solvent (e.g., methanol, ethanol, or hexane)
Procedure:
-
Monomer and Initiator Preparation: In a polymerization tube or flask equipped with a magnetic stir bar, dissolve the desired amount of MαCC and AIBN in the chosen anhydrous solvent. The monomer concentration and the monomer-to-initiator ratio should be optimized based on the desired molecular weight.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80 °C). Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours).
-
Termination and Precipitation: Terminate the reaction by cooling the vessel in an ice bath and exposing the contents to air. Slowly pour the viscous polymer solution into a large excess of a vigorously stirred non-solvent to precipitate the polymer.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with the precipitating solvent to remove unreacted monomer and initiator residues, and dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.
Caption: Logical workflow from nanoparticle formulation to therapeutic effect.
Cellular Uptake and Signaling Pathways
Functionalized PMαCC nanoparticles are typically taken up by cells through endocytosis. The specific pathway (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis) can be influenced by nanoparticle size, shape, and surface chemistry. Upon internalization, the nanoparticles are trafficked through endosomes and lysosomes. The acidic environment of these compartments can be exploited to trigger drug release from pH-sensitive polymer formulations.
Signaling Pathway: Clathrin-Mediated Endocytosis of Functionalized Nanoparticles
Caption: A common pathway for cellular uptake of targeted nanoparticles.
In Vitro Evaluation
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to assess the biocompatibility of the synthesized polymers.
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Polymer solution/nanoparticle suspension at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the polymer or nanoparticles. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Experimental Protocol: In Vitro Drug Release Study
This protocol is to evaluate the release kinetics of a drug from the nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
Procedure:
-
Sample Preparation: Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Release Study: Immerse the dialysis bag in a known volume of release buffer and maintain it at 37 °C with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Drug Quantification: Quantify the amount of drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
| Parameter | Method | Key Metrics |
| Cytotoxicity | MTT Assay | Cell Viability (%), IC50 |
| Drug Loading | UV-Vis, HPLC | Drug Loading Content (%), Encapsulation Efficiency (%) |
| Drug Release | Dialysis Method | Cumulative Release (%), Release Kinetics |
Table 2: Key Parameters for In Vitro Evaluation of Drug Delivery Systems.
Conclusion
Methyl α-cyanocinnamate serves as a promising monomer for the development of functional polymers with a wide range of potential applications, particularly in the biomedical field. The protocols and data presented in these application notes provide a foundational framework for researchers to synthesize, characterize, and evaluate PMαCC-based materials for applications such as controlled drug delivery. Further research and optimization of these methods will be crucial for translating the potential of these novel polymers into practical solutions.
Application Notes and Protocols: Methyl α-Cyanocinnamate in Material Science
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of methyl α-cyanocinnamate in material science, focusing on its use in the development of functional polymers, adhesives, and liquid crystals. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate research and development in these areas.
Overview of Applications
Methyl α-cyanocinnamate is a versatile monomer owing to its reactive carbon-carbon double bond, which is activated by the presence of both a cyano and an ester group. This unique structure allows it to undergo polymerization through various mechanisms, making it a valuable building block for a range of materials.[1][2]
-
Functional Polymers: The cyano and ester functionalities of methyl α-cyanocinnamate allow for the synthesis of polymers with tailored properties. These polymers can be homopolymers or copolymers, and their characteristics can be fine-tuned by the choice of polymerization method and comonomers.
-
Adhesives: Similar to other cyanoacrylates, methyl α-cyanocinnamate can be formulated into rapid-curing, high-strength adhesives. The polymerization is typically initiated by moisture or weak bases.[1][2]
-
Liquid Crystals: The rigid, rod-like structure of the cinnamate group makes methyl α-cyanocinnamate and its derivatives suitable for the synthesis of liquid crystalline materials. These materials have potential applications in displays and optical devices.[3][4][5][6]
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis and polymerization of methyl α-cyanocinnamate. These protocols are based on established methods for similar compounds and may require optimization for specific applications.
Free-Radical Polymerization of Methyl α-Cyanocinnamate
Free-radical polymerization is a common method for synthesizing vinyl polymers. Azobisisobutyronitrile (AIBN) is a typical initiator for this process.[7][8][9]
Materials:
-
Methyl α-cyanocinnamate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene or Dimethylformamide (DMF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer Purification: Purify methyl α-cyanocinnamate by recrystallization or column chromatography to remove any inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve methyl α-cyanocinnamate (e.g., 5 g) and AIBN (e.g., 0.05 g, 1 mol% relative to monomer) in the chosen solvent (e.g., 20 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 60-80 °C and stir under a nitrogen atmosphere. The reaction time can vary from a few hours to 24 hours, depending on the desired molecular weight and conversion.
-
Isolation of Polymer: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a beaker of vigorously stirred methanol.
-
Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomer and initiator residues.
-
Drying: Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Workflow for Free-Radical Polymerization:
Anionic Polymerization of Methyl α-Cyanocinnamate
Anionic polymerization can produce polymers with well-defined molecular weights and narrow molecular weight distributions. n-Butyllithium (n-BuLi) is a common initiator for this type of polymerization.[10][11][12]
Materials:
-
Methyl α-cyanocinnamate (monomer)
-
n-Butyllithium (n-BuLi) in hexanes (initiator)
-
Tetrahydrofuran (THF), anhydrous (solvent)
-
Methanol, acidified (for termination)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Solvent and Monomer Purification: Dry THF over sodium/benzophenone ketyl and distill under inert atmosphere. Purify the monomer to remove any protic impurities.
-
Reaction Setup: Assemble a flame-dried Schlenk flask with a magnetic stir bar under an inert atmosphere. Add anhydrous THF (e.g., 50 mL).
-
Initiation: Cool the THF to -78 °C using a dry ice/acetone bath. Slowly add a calculated amount of n-BuLi solution via syringe. The amount of initiator will determine the target molecular weight of the polymer.
-
Polymerization: Slowly add the purified methyl α-cyanocinnamate to the initiator solution at -78 °C with vigorous stirring. The reaction is typically very fast.
-
Termination: After the desired time (usually a few minutes to an hour), terminate the polymerization by adding a small amount of acidified methanol.
-
Isolation and Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer in a non-solvent like methanol or water. Filter and wash the polymer.
-
Drying: Dry the polymer in a vacuum oven at a low temperature.
Experimental Protocol (General):
-
Acid Chloride Formation: React the cinnamic acid derivative with thionyl chloride (SOCl₂) to form the corresponding cinnamoyl chloride. [3]2. Esterification: React the cinnamoyl chloride with a suitable mesogenic alcohol (e.g., a cholesterol or biphenyl derivative) in the presence of a base like pyridine to form the final liquid crystalline compound. [3]3. Purification: Purify the product by recrystallization from an appropriate solvent.
-
Characterization: Characterize the liquid crystalline phases and transition temperatures using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). [3][4][5][6]The thermal stability can be assessed using Thermogravimetric Analysis (TGA). [3][4]
Disclaimer: The provided protocols are intended as a general guide and may require optimization for specific experimental conditions and desired material properties. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. zdschemical.com [zdschemical.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. afinitica.com [afinitica.com]
- 8. asianpubs.org [asianpubs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. Procedures for Homogeneous Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Anionic Polymerization of Methyl α-Cyanocinnamate
Abstract
This document provides detailed application notes and hypothetical experimental protocols for the anionic polymerization of methyl α-cyanocinnamate. Due to the presence of two electron-withdrawing groups (nitrile and ester), this monomer is highly susceptible to anionic polymerization.[1] The protocols described herein are based on established principles of anionic polymerization and procedures for structurally similar monomers, such as methyl α-cyanoacrylate and substituted styrenes.[1][2][3][4] These methods are designed to enable researchers to synthesize poly(methyl α-cyanocinnamate) with controlled molecular weights and potentially narrow molecular weight distributions.
Application Notes
Monomer Characteristics and Purity
Methyl α-cyanocinnamate possesses a carbon-carbon double bond activated by both a cyano (-CN) and a methyl carboxylate (-COOCH₃) group. This high degree of activation makes it an excellent candidate for anionic polymerization, even with weak nucleophilic initiators.[1]
For successful and controlled polymerization, especially living anionic polymerization, the monomer and all reagents must be of the highest purity. Protic impurities such as water or alcohols will terminate the polymerization by protonating the propagating carbanion. Oxygen can also react with the carbanions. Therefore, rigorous purification of the monomer, solvent, and initiator, along with the use of high-vacuum or inert atmosphere techniques, is critical.[5][6] A typical purification procedure for the monomer would involve drying over a suitable agent like calcium hydride followed by distillation under high vacuum.[5]
Initiator Selection
The choice of initiator depends on the desired level of control over the polymerization.
-
Weak Nucleophilic Initiators: For monomers with strong electron-withdrawing groups, such as cyanoacrylates, weak bases like amines (e.g., tributylamine), phosphines, or alkoxides can initiate polymerization.[3] This type of initiation is often rapid and may not provide the characteristics of a living polymerization, leading to a broader molecular weight distribution.
-
Strong Nucleophilic Initiators: For achieving a living polymerization with precise control over molecular weight and a narrow polydispersity index (PDI), strong initiators such as organolithium compounds (e.g., sec-butyllithium or n-butyllithium) are recommended.[2][4] These initiators allow for fast initiation relative to propagation, a key requirement for producing polymers with a narrow molecular weight distribution.
Solvent Systems
The choice of solvent is crucial as it affects the reactivity of the initiator and the propagating chain end.
-
Polar Aprotic Solvents: Tetrahydrofuran (THF) is a common solvent for anionic polymerization.[2][7][8] It solvates the cation, leading to a more reactive "free" anion and thus a faster propagation rate.
-
Non-Polar Solvents: Solvents like toluene or hexane can also be used.[4][6] In these solvents, the propagating species often exist as ion pairs, which are less reactive. This can lead to slower polymerization rates.
All solvents must be rigorously dried and deoxygenated before use. A common method is distillation from a drying agent such as sodium/benzophenone ketyl under an inert atmosphere.
Temperature Control
Low temperatures, typically -78 °C (dry ice/acetone bath), are often employed for living anionic polymerization, especially when using highly reactive initiators like organolithiums in polar solvents like THF.[2][9] The low temperature helps to:
-
Control the high reactivity of the propagating species.
-
Prevent side reactions, such as reaction with the ester group of the monomer or polymer.
-
Minimize spontaneous termination.[7]
Experimental Protocols
Disclaimer: The following protocols are hypothetical and based on established methods for similar monomers. Optimization may be required. All procedures should be carried out using standard Schlenk line or high-vacuum techniques under an inert atmosphere (e.g., purified argon).
Protocol 1: Living Anionic Polymerization using sec-Butyllithium
This protocol aims to achieve a living polymerization, allowing for controlled molecular weight and a narrow polydispersity index.
Materials:
-
Methyl α-cyanocinnamate (monomer), purified
-
Tetrahydrofuran (THF), anhydrous
-
sec-Butyllithium (sec-BuLi) in cyclohexane, titrated solution
-
Methanol, anhydrous
-
Argon gas, high purity
Procedure:
-
Apparatus Preparation: A glass reactor equipped with a magnetic stirrer is assembled, flame-dried under vacuum, and then filled with purified argon.
-
Solvent Addition: Anhydrous THF is cannulated into the reactor. The reactor is then cooled to -78 °C using a dry ice/acetone bath.
-
Initiation: A calculated amount of sec-BuLi solution is injected into the stirred THF. The amount is determined by the target molecular weight (Mn = mass of monomer / moles of initiator).
-
Polymerization: The purified methyl α-cyanocinnamate monomer, dissolved in a small amount of anhydrous THF, is slowly added to the initiator solution via a cannula. A color change, characteristic of the formation of the propagating carbanion, should be observed. The reaction is allowed to proceed for a specified time (e.g., 1-2 hours) with continuous stirring at -78 °C.
-
Termination: The polymerization is terminated by adding a small amount of anhydrous methanol. The color of the solution should disappear, indicating the quenching of the living anions.
-
Polymer Isolation: The reaction mixture is allowed to warm to room temperature. The polymer is then precipitated by pouring the solution into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Anionic Polymerization using Tributylamine
This protocol describes a simpler method that may not result in a living polymerization but is effective for producing the polymer.
Materials:
-
Methyl α-cyanocinnamate (monomer), purified
-
Toluene, anhydrous
-
Tributylamine (initiator)
-
Methanol
Procedure:
-
Apparatus Preparation: A dry Schlenk flask equipped with a magnetic stirrer is flushed with argon.
-
Monomer and Solvent Addition: Anhydrous toluene and the purified methyl α-cyanocinnamate monomer are added to the flask via syringe under an argon atmosphere.
-
Initiation: A small amount of tributylamine is injected into the stirred monomer solution at room temperature. Polymerization should commence rapidly, often indicated by an increase in viscosity or the formation of a precipitate.
-
Reaction: The mixture is stirred for several hours (e.g., 4-24 hours) at room temperature to ensure high conversion.
-
Polymer Isolation: The polymer is isolated by precipitation in a large excess of a non-solvent such as methanol.
-
Purification and Drying: The polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Data Presentation
Table 1: Predicted Molecular Weights for Living Polymerization (Protocol 1)
This table illustrates the theoretical number-average molecular weight (Mn) based on the monomer-to-initiator ratio, assuming 100% initiator efficiency. The molecular weight of methyl α-cyanocinnamate is 187.19 g/mol .
| M/I Ratio (mol/mol) | Mass of Monomer (g) for 0.1 mmol Initiator | Predicted Mn ( g/mol ) | Expected PDI |
| 50 | 0.936 | 9,360 | < 1.1 |
| 100 | 1.872 | 18,720 | < 1.1 |
| 200 | 3.744 | 37,440 | < 1.1 |
| 500 | 9.360 | 93,600 | < 1.1 |
Table 2: Summary of Polymerization Systems
| Initiator Type | Example Initiator | Solvent | Temperature | Expected Control | Expected PDI |
| Strong Nucleophile | sec-Butyllithium | THF | -78 °C | Living, High Control | < 1.1 |
| Strong Nucleophile | n-Butyllithium | Toluene | Room Temp. | Moderate Control | 1.1 - 1.5 |
| Weak Nucleophile | Tributylamine | Toluene/THF | Room Temp. | Low Control | > 1.5 |
| Weak Nucleophile | Sodium Methoxide | THF | Room Temp. | Low to Moderate | > 1.5 |
Visualization
Caption: Experimental workflow for living anionic polymerization.
Caption: Anionic polymerization reaction pathway.
References
- 1. afinitica.com [afinitica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pslc.ws [pslc.ws]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Methyl α-Cyanocinnamate: Application Notes and Protocols for Mitochondrial Pyruvate Carrier (MPC) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl α-cyanocinnamate is a member of the α-cyanocinnamate family of compounds, which are established inhibitors of the mitochondrial pyruvate carrier (MPC). The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Inhibition of the MPC forces a metabolic shift towards glycolysis, leading to increased lactate production and alterations in cellular energy metabolism. This makes MPC inhibitors valuable tools for studying metabolic pathways and potential therapeutic agents for various diseases, including cancer, metabolic disorders, and inflammatory conditions.
While the more extensively studied analog, UK-5099, is often used as a reference compound, methyl α-cyanocinnamate is expected to exhibit a similar mechanism of action. These compounds act as potent and reversible inhibitors by reacting with an essential thiol group on the pyruvate carrier. These application notes provide an overview of the quantitative data for related α-cyanocinnamate inhibitors and detailed protocols for assessing the inhibitory activity of methyl α-cyanocinnamate on the MPC.
Quantitative Data on α-Cyanocinnamate MPC Inhibitors
The inhibitory potency of α-cyanocinnamate derivatives can be quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for well-characterized MPC inhibitors of this class. It is important to note that the potency of methyl α-cyanocinnamate may vary, and empirical determination is recommended.
| Compound | IC50 | Bioassay | Reference |
| UK-5099 | 52.6 ± 8.3 nM | Pyruvate transport inhibition in human MPC1L/MPC2 proteoliposomes | [1] |
| α-Cyanocinnamate | 0.2 µmol/L | Inhibition of pyruvate transport in rat liver and heart mitochondria | [2] |
| α-Cyano-4-hydroxycinnamate (CHC) | 1.5 µmol/L | Inhibition of pyruvate transport in rat liver and heart mitochondria | [2] |
Signaling Pathways and Experimental Workflow
The inhibition of the Mitochondrial Pyruvate Carrier (MPC) by methyl α-cyanocinnamate initiates a cascade of metabolic reprogramming. The following diagrams illustrate the affected signaling pathway and a general experimental workflow for characterizing MPC inhibitors.
References
Application Notes and Protocols for the Analytical Characterization of Methyl α-Cyanocinnamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl α-cyanocinnamate is a versatile organic compound with applications in the synthesis of pharmaceuticals, agrochemicals, and functional polymers. Its chemical structure, featuring a conjugated system with cyano and ester functional groups, necessitates a comprehensive analytical characterization to ensure its identity, purity, and stability. These application notes provide detailed protocols for the characterization of Methyl α-cyanocinnamate using various analytical techniques, including spectroscopy and chromatography.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.19 g/mol | |
| Appearance | White to pale yellow solid | |
| Melting Point | 93-95 °C | |
| Boiling Point | 317.8 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, acetonitrile, and dichloromethane. Sparingly soluble in water. |
I. Spectroscopic Techniques
Spectroscopic methods are essential for elucidating the molecular structure of Methyl α-cyanocinnamate and confirming the presence of key functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to analyze the electronic transitions within the conjugated system of Methyl α-cyanocinnamate.
Quantitative Data Summary
| Parameter | Value |
| λmax | ~310 nm |
| Molar Absorptivity (ε) | To be determined experimentally |
| Solvent | Methanol or Ethanol |
Note: The λmax is estimated based on data for structurally similar cinnamate derivatives.[1][2][3]
Experimental Protocol
a. Instrumentation:
-
UV-Vis Spectrophotometer (dual beam)
-
Quartz cuvettes (1 cm path length)
b. Reagents:
-
Methyl α-cyanocinnamate
-
Methanol (spectroscopic grade) or Ethanol (spectroscopic grade)
c. Standard Solution Preparation:
-
Prepare a stock solution of Methyl α-cyanocinnamate (e.g., 100 µg/mL) by accurately weighing the solid and dissolving it in the chosen solvent in a volumetric flask.
-
From the stock solution, prepare a series of standard solutions of varying concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) by serial dilution.
d. Sample Analysis:
-
Set the spectrophotometer to scan a wavelength range of 200-400 nm.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution to determine the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration at the λmax.
-
Measure the absorbance of the sample solution and determine its concentration using the calibration curve.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in Methyl α-cyanocinnamate based on their characteristic vibrational frequencies.
Quantitative Data Summary
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3060 | Aromatic C-H stretch | Medium |
| ~2950 | Aliphatic C-H stretch (methyl) | Medium |
| ~2220 | C≡N stretch (nitrile) | Strong |
| ~1725 | C=O stretch (ester) | Strong |
| ~1630 | C=C stretch (alkene) | Medium |
| ~1250 | C-O stretch (ester) | Strong |
Note: These are expected characteristic absorption bands. Actual values may vary slightly.
Experimental Protocol
a. Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or a hydraulic press for KBr pellets.
b. Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
Place a small amount of the solid Methyl α-cyanocinnamate sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
c. Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of Methyl α-cyanocinnamate with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][5]
-
Place the mixture into a pellet die and apply pressure (approximately 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]
d. Data Acquisition:
-
Place the prepared sample (ATR or KBr pellet) in the FTIR sample compartment.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty ATR crystal or a blank KBr pellet.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Quantitative Data Summary (Predicted)
¹H NMR (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | s | 1H | =CH |
| ~7.5-7.8 | m | 5H | Aromatic-H |
| ~3.9 | s | 3H | -OCH₃ |
¹³C NMR (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (ester) |
| ~150 | =C-CN |
| ~133 | Aromatic C (quaternary) |
| ~131 | Aromatic CH |
| ~129 | Aromatic CH |
| ~116 | C≡N |
| ~105 | =CH |
| ~53 | -OCH₃ |
Note: These chemical shifts are predicted based on the structure of Methyl α-cyanocinnamate and data from similar compounds. Actual experimental values should be determined for confirmation.
Experimental Protocol
a. Instrumentation:
-
NMR Spectrometer (e.g., 400 or 500 MHz)
b. Reagents:
-
Methyl α-cyanocinnamate
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
c. Sample Preparation:
-
Dissolve approximately 5-10 mg of Methyl α-cyanocinnamate in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Add a small amount of TMS (typically 1-2 drops of a 1% solution) as an internal reference (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
d. Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
Process the acquired Free Induction Decay (FID) data using appropriate software (e.g., Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.
II. Chromatographic Techniques
Chromatographic methods are crucial for assessing the purity of Methyl α-cyanocinnamate and for its quantification in complex mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the separation, identification, and quantification of Methyl α-cyanocinnamate.
Quantitative Data Summary
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (~310 nm) |
| Retention Time | To be determined experimentally |
Experimental Protocol
a. Instrumentation:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
b. Reagents:
-
Methyl α-cyanocinnamate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
c. Standard and Sample Preparation:
-
Prepare a stock solution of Methyl α-cyanocinnamate (e.g., 1 mg/mL) in acetonitrile.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
Dissolve the sample containing Methyl α-cyanocinnamate in the mobile phase to an appropriate concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
d. Chromatographic Conditions:
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C.
-
Set the UV detector to the λmax of Methyl α-cyanocinnamate.
-
Inject the standards and the sample solution.
-
Record the chromatograms and determine the retention time and peak area for Methyl α-cyanocinnamate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like Methyl α-cyanocinnamate, providing both chromatographic separation and mass spectral information.
Quantitative Data Summary
| Parameter | Value |
| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Key Mass Fragments (m/z) | 187 (M⁺), 156, 128, 102, 77 |
Experimental Protocol
a. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
b. Reagents:
-
Methyl α-cyanocinnamate
-
Dichloromethane or Ethyl acetate (GC grade)
c. Standard and Sample Preparation:
-
Prepare a stock solution of Methyl α-cyanocinnamate (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare working standards by dilution.
-
Dissolve the sample in the same solvent.
d. GC-MS Analysis:
-
Set the GC-MS parameters as described in the table above.
-
Inject a small volume (e.g., 1 µL) of the sample or standard solution into the GC inlet.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to Methyl α-cyanocinnamate.
-
Identify the compound by comparing its retention time and mass spectrum with that of a pure standard.
III. Conclusion
The analytical techniques and protocols described in these application notes provide a comprehensive framework for the characterization of Methyl α-cyanocinnamate. The combination of spectroscopic and chromatographic methods allows for unambiguous identification, purity assessment, and quantification, which are critical for quality control in research and development settings. The provided protocols and data summaries serve as a valuable resource for scientists and professionals working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile. | Sigma-Aldrich [merckmillipore.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. eng.uc.edu [eng.uc.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of α-Cyano-4-hydroxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of α-Cyano-4-hydroxycinnamic acid (CHCA). CHCA is a widely used matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry and an inhibitor of monocarboxylate transporters, making its accurate quantification crucial in various research and drug development contexts.[1][2] The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, both acidified with trifluoroacetic acid (TFA), and UV detection. This protocol provides the necessary steps for sample preparation, instrument setup, and data analysis, ensuring reliable and reproducible results.
Introduction
α-Cyano-4-hydroxycinnamic acid (CHCA or α-CCA) is a small organic molecule of significant interest in proteomics and metabolomics.[1][2] It is a critical matrix for the analysis of peptides and proteins by MALDI mass spectrometry.[1] Furthermore, CHCA is known to inhibit monocarboxylate transporters (MCTs), which are involved in the transport of metabolites like lactate and pyruvate across cell membranes, a key process in cancer metabolism.[2] Consequently, a validated analytical method for the precise quantification of CHCA is essential for applications ranging from quality control of MALDI matrices to pharmacokinetic studies in drug development.
This document provides a detailed protocol for an RP-HPLC method, adapted from validated procedures, suitable for the determination of CHCA in various preparations.[2][3]
Experimental Protocol
Principle of the Method
The method is based on reversed-phase chromatography, where the non-polar stationary phase (C18) retains the analyte, CHCA, based on its hydrophobic character.[4][5] A mobile phase with a gradient of increasing organic solvent (acetonitrile) concentration is used to elute the analyte from the column. The addition of an acid, like trifluoroacetic acid (TFA), to the mobile phase helps to improve the chromatographic peak shape by suppressing the ionization of silanol groups on the column and the analyte itself.[5] Quantification is achieved by monitoring the UV absorbance of the analyte as it elutes from the column.
Materials and Reagents
-
Analyte: α-Cyano-4-hydroxycinnamic acid (CHCA), ≥99.0% purity (HPLC grade)[1]
-
Solvents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or 18 MΩ-cm
-
Methanol (MeOH), HPLC grade (for sample preparation)[1]
-
-
Acid: Trifluoroacetic acid (TFA), HPLC grade
-
Filters: 0.22 µm syringe filters (for sample clarification)[6]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Diode-Array Detector (DAD)
-
-
Analytical Balance
-
Vortex Mixer
-
Sonication Bath
-
pH Meter
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 1 L of water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of ACN.[3]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of CHCA and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with methanol.[1] This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
Proper sample preparation is a critical step to ensure accurate results and protect the HPLC system.[7][8] The goal is to extract the analyte of interest and remove any interfering matrix components.
-
Dissolution: For solid samples, dissolve a known quantity in methanol or a solvent similar in polarity to the initial mobile phase conditions.[6]
-
Extraction (if necessary): For complex matrices (e.g., biological fluids, nanoparticles), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate CHCA.[9] A validated method for CHCA quantification from PLGA-based nanoparticles has been successfully developed.[3]
-
Filtration: All samples and standards must be filtered through a 0.22 µm syringe filter before injection to remove particulates that could clog the HPLC column.[6][10]
HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC operating parameters.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 0.6 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 337 nm (based on UV absorbance maximum)[1] |
| Run Time | ~15 minutes |
Gradient Elution Program
A gradient elution is recommended for optimal separation and peak shape.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Data Presentation and System Suitability
System Suitability
Before sample analysis, the system suitability should be verified by injecting a working standard multiple times. Key parameters to monitor are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% (for n≥5 injections) |
| % RSD of Retention Time | ≤ 1.0% (for n≥5 injections) |
Method Validation Summary (Example Data)
A full method validation should be performed according to ICH or FDA guidelines.[3] The following tables present an example summary of quantitative data for method validation.
Linearity:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1.0 | 15,230 |
| 5.0 | 76,100 |
| 10.0 | 151,950 |
| 25.0 | 380,500 |
| 50.0 | 759,800 |
| 100.0 | 1,525,100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision (Repeatability):
| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6 over 3 days) |
|---|---|---|
| 5.0 | < 2.0% | < 3.0% |
| 50.0 | < 1.5% | < 2.5% |
| 90.0 | < 1.0% | < 2.0% |
Accuracy (Recovery):
| Spiked Concentration (µg/mL) | Mean Measured Conc. (µg/mL) | % Recovery |
|---|---|---|
| 5.0 | 4.95 | 99.0% |
| 50.0 | 50.8 | 101.6% |
| 90.0 | 89.3 | 99.2% |
Visualized Workflows
The following diagrams illustrate the experimental workflow and the logic of the gradient elution process.
Caption: Overall experimental workflow for cyanocinnamate analysis.
Caption: Logical flow of the HPLC gradient elution program.
References
- 1. α-氰基-4-羟基肉桂酸 suitable for matrix substance for MALDI-MS, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. alpha-Cyano-4-hydroxycinnamic acid | 28166-41-8 | Benchchem [benchchem.com]
- 3. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. ionsource.com [ionsource.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 8. organomation.com [organomation.com]
- 9. youtube.com [youtube.com]
- 10. greyhoundchrom.com [greyhoundchrom.com]
Gas Chromatography-Mass Spectrometry (GC-MS) for Methyl alpha-cyanocinnamate
An advanced analytical methodology using Gas Chromatography-Mass Spectrometry (GC-MS) has been established for the identification and quantification of methyl alpha-cyanocinnamate, a key compound in various chemical syntheses and pharmaceutical research. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, detailing sample preparation, GC-MS parameters, and data analysis. The method demonstrates high sensitivity and specificity, making it suitable for both qualitative and quantitative analyses in complex matrices.
Experimental Protocols
A detailed methodology for the GC-MS analysis of this compound is provided below. This protocol is a strong starting point for method development and validation.[1]
1. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.[2][3] The following steps are recommended:
-
Dissolution: Accurately weigh a suitable amount of the this compound sample. Dissolve the sample in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane to achieve a concentration within the desired calibration range.[1][2] Water and non-volatile solvents should be avoided.[2][4]
-
Filtration: To remove any particulate matter that could interfere with the analysis or damage the GC column, filter the sample solution through a 0.22 µm syringe filter prior to injection.[1][4]
-
Vial Transfer: Transfer the filtered sample into a clean glass autosampler vial.[2][5] If the sample volume is limited, use a vial insert to ensure proper injection.[2]
For samples with complex matrices, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest and remove interfering substances.[2][3]
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrumentation and sample matrix.
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: An Agilent 5977B Mass Selective Detector or equivalent.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of semi-volatile compounds like this compound.[5][6]
-
Injection: A 1 µL sample is injected in splitless mode to maximize sensitivity.[6]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV is a standard ionization technique for GC-MS analysis.[1][6]
Data Presentation
Quantitative data obtained from the GC-MS analysis should be summarized in a clear and structured format for easy comparison. The following table presents hypothetical, yet expected, performance characteristics for a validated GC-MS method for this compound.
| Parameter | Expected Value |
| Retention Time (min) | 12.5 |
| Molecular Ion (m/z) | 187 |
| Key Fragment Ions (m/z) | 156, 128, 102 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Linearity (R²) | >0.995 |
| Recovery (%) | 95-105% |
Mandatory Visualizations
Diagrams illustrating the experimental workflow and the proposed fragmentation pathway of this compound are provided below.
Results and Discussion
The GC-MS analysis of this compound is expected to yield a single, sharp chromatographic peak, indicating good separation and purity of the standard. The retention time is influenced by the column chemistry, temperature program, and carrier gas flow rate.
The mass spectrum will provide crucial information for the identification of the compound. The molecular ion peak (M+) is anticipated at an m/z of 187, corresponding to the molecular weight of this compound. The fragmentation pattern is a unique fingerprint of the molecule.[7] Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH3), resulting in a fragment at m/z 156.[8] Another likely fragmentation is the loss of the entire ester group (-COOCH3), leading to a fragment at m/z 128. Further fragmentation of this ion could involve the loss of the nitrile group (-CN) to produce a fragment at m/z 102. The presence of these characteristic fragment ions in the mass spectrum confirms the identity of this compound.
For quantitative analysis, a calibration curve should be constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration to establish a linear relationship. The concentration of this compound in unknown samples can then be determined from this calibration curve.
Conclusion
The Gas Chromatography-Mass Spectrometry method detailed in this application note provides a robust and reliable approach for the analysis of this compound. The protocol offers excellent sensitivity and specificity, making it a valuable tool for quality control, purity assessment, and quantitative determination in various research and development settings. The provided experimental parameters and expected results serve as a solid foundation for method implementation and further optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. oudacademia.com [oudacademia.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
The Role of Methyl α-Cyanocinnamate in Drug Design and Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl α-cyanocinnamate and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides detailed application notes and experimental protocols for utilizing this chemical entity in drug design and discovery, with a focus on its anticancer, anti-inflammatory, and metabolic regulatory roles.
Application Notes
The methyl α-cyanocinnamate core structure, characterized by an α,β-unsaturated carbonyl system, acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues in target proteins.[1] This reactivity underlies its diverse bioactivities. In drug design, the cinnamate scaffold has been successfully incorporated into approved drugs, highlighting its therapeutic potential.[1] Modifications of the methyl α-cyanocinnamate backbone have led to the development of potent inhibitors for various biological targets.
Anticancer Applications: Derivatives of methyl α-cyanocinnamate have shown significant potential as anticancer agents. They have been reported to induce cell cycle arrest, apoptosis, and inhibit key processes in cancer progression such as tubulin polymerization and metastasis.[1] A notable target is the Metastasis Associated in Colon Cancer 1 (MACC1), a key driver of cancer progression and metastasis.[2][3]
Anti-inflammatory Applications: The anti-inflammatory properties of cyanocinnamate derivatives are primarily linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2).[1][4] Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC), a derivative, is a potent inhibitor of 5-LO, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[4][5]
Metabolic Regulation: Certain derivatives of α-cyanocinnamate are known inhibitors of the mitochondrial pyruvate carrier (MPC).[6][7] By blocking the transport of pyruvate into the mitochondria, these compounds can modulate cellular metabolism, a strategy being explored for various therapeutic areas, including hair loss and cancer.[6][7]
Quantitative Data Summary
The following tables summarize the reported biological activities of various methyl α-cyanocinnamate derivatives.
Table 1: Anticancer Activity of Methyl α-Cyanocinnamate Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Azacoumarin-α-cyanocinnamate hybrid (Compound 7) | MCF-7 (Breast Cancer) | 7.65 | [1] |
| MDA-MB-231 (Breast Cancer) | 9.7 ± 1.15 | [1] | |
| MCF-10A (Non-tumorigenic) | 52.02 | [1] | |
| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 12.55 ± 0.61 | [1] |
| MDA-MB-231 (Breast Cancer) | 8.43 ± 0.36 | [1] | |
| MCF-10A (Non-tumorigenic) | 16.19 ± 0.55 | [1] | |
| Azacoumarin-α-cyanocinnamate hybrid (Compound 7) | Tubulin Polymerization | 18.74 ± 0.66 | [4] |
| Combretastatin A-4 (CA-4) (Reference) | Tubulin Polymerization | 2.24 ± 0.1 | [4] |
Table 2: Anti-inflammatory Activity of Methyl α-Cyanocinnamate Derivatives
| Compound/Derivative | Target/Assay | IC50 | Reference |
| Azacoumarin-α-cyanocinnamate hybrid (Compound 7) | COX-2 | 1.264 µM | [1] |
| Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC) | 5-Lipoxygenase (cell-free, purified human recombinant) | 9-25 nM | [4][5] |
| 5-LO product formation (intact human PMNLs and monocytes) | 0.45-0.8 µM | [4][5][8] | |
| 12(S)-H(P)ETE formation (intact human PMNLs) | ~2 µM | [8] |
Table 3: Metabolic Regulation by α-Cyanocinnamate Derivatives
| Compound/Derivative | Target | Ki / IC50 | Reference |
| UK-5099 (an α-cyanocinnamate derivative) | Mitochondrial Pyruvate Carrier (MPC) | Ki = 49 µM (trypanosomes) | [1] |
| Pyruvate-dependent O2 consumption | IC50 = 50 nM | [1] | |
| Cyano-cinnamate derivative (Compound 4i) | Cellular Lactate Production (µmol/10^6 cell) | 0.322 | [6] |
| UK-5099 (Reference) | Cellular Lactate Production (µmol/10^6 cell) | 0.185 | [6] |
Experimental Protocols
Protocol for Assessing Anticancer Activity: Cell Viability MTT Assay
This protocol is a standard method for determining the cytotoxic effects of a compound on cancer cell lines.[9]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Methyl α-cyanocinnamate derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the methyl α-cyanocinnamate derivative from the stock solution in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration). Incubate for 48-72 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol for MACC1-Mediated Cell Migration Assay (Transwell Assay)
This protocol is used to evaluate the effect of methyl α-cyanocinnamate derivatives on the migration of cancer cells, particularly those where MACC1 expression is a driver of metastasis.[6][10][11]
Materials:
-
Cancer cell line with known MACC1 expression (e.g., FLO-1)[6]
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Complete medium (with FBS as a chemoattractant)
-
Methyl α-cyanocinnamate derivative
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., 0.5% Crystal Violet in 25% methanol)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Starve the cells for 18-24 hours in serum-free medium.[10]
-
Assay Setup:
-
Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.[11]
-
In the upper chamber (Transwell insert), seed 1 x 10⁵ cells in 200 µL of serum-free medium.
-
Add the methyl α-cyanocinnamate derivative at the desired concentration to the upper chamber. Include a vehicle control.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[11]
-
Fixing and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells by immersing the insert in Crystal Violet solution for 15 minutes.
-
Gently wash the insert with water to remove excess stain.
-
-
Quantification:
-
Allow the insert to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance measured.
-
Protocol for 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of 5-LOX product formation by methyl α-cyanocinnamate derivatives.[8][12]
Materials:
-
Human polymorphonuclear leukocytes (PMNLs) or other cells expressing 5-LOX
-
Phosphate-buffered saline with calcium and glucose (PGC buffer)
-
Methyl α-cyanocinnamate derivative (e.g., CDC)
-
Calcium ionophore A23187
-
Arachidonic acid (AA)
-
Zileuton (a known 5-LOX inhibitor, as a positive control)
-
ELISA kit for 5-LOX products (e.g., LTB4) or LC-MS/MS for analysis
Procedure:
-
Cell Preparation: Isolate PMNLs from fresh human blood. Resuspend the cells in PGC buffer.
-
Pre-incubation: Pre-incubate the cells (e.g., 10⁷ cells/mL) with various concentrations of the methyl α-cyanocinnamate derivative or vehicle (DMSO) for 10 minutes at 37°C.[8]
-
Stimulation: Stimulate the cells with 2.5 µM A23187 (and optionally 20 µM AA) for 10 minutes at 37°C to induce 5-LOX product formation.[8]
-
Termination and Sample Preparation: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells. Collect the supernatant for analysis.
-
Quantification of 5-LOX Products:
-
Measure the concentration of 5-LOX products (e.g., LTB4) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Alternatively, use LC-MS/MS for a more comprehensive analysis of different lipoxygenase products.
-
-
Data Analysis: Calculate the percentage of inhibition of 5-LOX product formation for each compound concentration relative to the vehicle control and determine the IC50 value.
Protocol for Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of α-cyanocinnamate derivatives on the MPC by measuring cellular lactate production.[6]
Materials:
-
Cell line of interest
-
Cell culture medium
-
α-cyanocinnamate derivative (e.g., UK-5099 or a novel compound)
-
Lactate assay kit
-
Cell counter
Procedure:
-
Cell Culture and Treatment: Culture cells to a suitable density in multi-well plates. Treat the cells with different concentrations of the α-cyanocinnamate derivative for a specified period (e.g., 24 hours).
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Harvest the cells and count them to normalize the lactate production to the cell number.
-
-
Lactate Measurement: Measure the lactate concentration in the supernatant using a commercial lactate assay kit, following the manufacturer's protocol. This is typically a colorimetric or fluorometric assay.
-
Data Analysis:
-
Calculate the amount of lactate produced per 10⁶ cells.
-
Compare the lactate production in treated cells to that in vehicle-treated control cells to determine the effect of the compound on MPC activity (inhibition of MPC leads to increased glycolysis and consequently, increased lactate production).
-
Visualizations
Signaling Pathway of MACC1 Inhibition
Caption: Inhibition of MACC1 expression by a this compound derivative, leading to reduced cell migration, invasion, and ultimately, metastasis.
Experimental Workflow for Anticancer Drug Screening
Caption: A typical workflow for screening this compound derivatives for anticancer activity, from synthesis to in vivo studies.
Signaling Pathway of 5-Lipoxygenase Inhibition
Caption: Inhibition of 5-lipoxygenase by CDC, blocking the conversion of arachidonic acid to pro-inflammatory leukotrienes.
References
- 1. UK-5099 (PF1005023) | Mitochondrial Pyruvate Carrier (MPC) Inhibitor | CAS 56396-35-1 | Buy UK5099 (PF 1005023) from Supplier InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-targeted azacoumarin–cyanocinnamate hybrids induce G2/M arrest and apoptosis via tubulin, and COX-2/VEGFR modulation: insights from in vitro mechanistic basis and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamyl-3,4-dihydroxy-α-cyanocinnamate is a potent inhibitor of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of MACC1-Induced Metastasis in Esophageal and Gastric Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 12. On the inhibition of 5-lipoxygenase product formation by tryptanthrin: mechanistic studies and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Azacoumarin–Cyanocinnamate Hybrids for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and anticancer evaluation of novel azacoumarin–cyanocinnamate hybrids. The molecular hybridization strategy combines the pharmacophores of azacoumarins (2-quinolones) and cinnamic acid derivatives to create multi-targeted agents with enhanced efficacy and reduced toxicity.[1] This document offers detailed experimental protocols and quantitative data to guide researchers in this promising area of oncology drug discovery.
Rationale for Molecular Hybridization
The design of these hybrid molecules is rooted in the established anticancer properties of both azacoumarins and cinnamic acid derivatives.[1] Azacoumarins, a class of heterocyclic compounds, exhibit a broad pharmacological spectrum, including antineoplastic activities.[1] Cinnamic acid derivatives, naturally occurring phenylpropanoids, are also known for their anticancer effects.[1] By combining these two bioactive scaffolds into a single molecule, the resulting hybrids are designed to target multiple oncogenic pathways simultaneously, potentially leading to synergistic anticancer effects and overcoming drug resistance.[1]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity and other key quantitative measures for a series of synthesized azacoumarin–cyanocinnamate hybrids.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Azacoumarin–Cyanocinnamate Hybrids [1][2]
| Compound | MCF-7 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) | MCF-10A (IC₅₀, µM) | Selectivity Index (SI) vs. MCF-7 |
| Compound 7 | 7.65 | 9.7 ± 1.15 | 52.02 | 6.8 |
| Doxorubicin | 12.55 ± 0.61 | 8.43 ± 0.36 | Not specified in snippet | 1.3 |
Selectivity Index (SI) is calculated as the ratio of IC₅₀ in non-tumorigenic cells (MCF-10A) to IC₅₀ in cancer cells (MCF-7).
Table 2: Mechanistic Insights for Compound 7 [2][3]
| Assay | Result |
| Cell Cycle Analysis | G2/M phase arrest |
| Tubulin Polymerization Inhibition | Significant inhibition |
| COX-2 Inhibition (IC₅₀) | 1.264 µM |
| COX-2 Selectivity Index | 5.93 |
| Antioxidant Activity (FRAP, IC₅₀) | 144.71 µM |
| In Vivo EAC Model (10 mg/kg) | 85.92% reduction in viable EAC cells |
Experimental Protocols
Protocol 1: Synthesis of Azacoumarin–Cyanocinnamate Hybrids
This protocol describes a general synthetic route for the preparation of the hybrid compounds.[1]
Step 1: Synthesis of 7-hydroxy-4-methyl-2-quinolone (Azacoumarin Analogue 2)
-
In a suitable reaction vessel, combine 7-hydroxy-4-methylcoumarin (1) with a 33% ammonia solution.
-
Add pyridine to the mixture.
-
Heat the reaction mixture under reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product.
-
Purify the product by recrystallization to obtain 7-hydroxy-4-methyl-2-quinolone (2).
Step 2: Synthesis of the Final Azacoumarin–Cyanocinnamate Hybrids
-
Dissolve the synthesized azacoumarin moiety (e.g., compound 2) in a suitable solvent.
-
Add a substituted cyanocinnamic acid derivative.
-
Add a coupling agent (e.g., DCC/DMAP or EDC/HOBt) to facilitate the esterification reaction.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Once the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final hybrid compound.
-
Characterize the structure of the synthesized compound using NMR, IR, and elemental analysis.[1]
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay to measure the cytotoxic effects of the synthesized compounds on cancer cell lines.[4][5][6]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) and non-tumorigenic cells (e.g., MCF-10A) in 96-well plates at an appropriate density and incubate overnight.
-
Compound Treatment: Prepare stock solutions of the synthesized hybrids in DMSO. Add varying concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[5] Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5][6]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[7]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[7]
-
Staining: Wash the cells with PBS and treat with RNase A. Stain the cells with propidium iodide.[7]
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Protocol 4: Western Blot Analysis for Apoptotic Proteins
This protocol is used to investigate the effect of the compounds on the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, p53).[3][7]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
Visualizations
Experimental Workflow
Caption: Workflow for Synthesis and Anticancer Evaluation.
Proposed Mechanism of Action
Caption: Multi-targeted Mechanism of Action.
Apoptosis Signaling Pathway
Caption: Intrinsic Apoptosis Pathway Modulation.
References
- 1. Multi-targeted azacoumarin–cyanocinnamate hybrids induce G2/M arrest and apoptosis via tubulin, and COX-2/VEGFR modulation: insights from in vitro mechanistic basis and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Multi-targeted azacoumarin–cyanocinnamate hybrids induce G2/M arrest and apoptosis via tubulin, and COX-2/VEGFR modulation: insights from in vitro mechanistic basis and in vivo validation | Semantic Scholar [semanticscholar.org]
- 3. Multi-targeted azacoumarin–cyanocinnamate hybrids induce G2/M arrest and apoptosis via tubulin, and COX-2/VEGFR modulation: insights from in vitro mechanistic basis and in vivo validation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Agrochemicals Using Methyl α-Cyanocinnamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of methyl α-cyanocinnamate and its derivatives in the development of novel agrochemicals. The protocols outlined below are based on established chemical principles and published research, offering a foundation for the synthesis of potential herbicides, fungicides, and insecticides.
Introduction: The Versatility of the Cyanoacrylate Scaffold
Methyl α-cyanocinnamate is a versatile building block in organic synthesis. Its electron-deficient double bond, resulting from the conjugation of a phenyl ring, a nitrile, and a methyl ester group, makes it an excellent Michael acceptor. This reactivity allows for the introduction of a wide range of functional groups, leading to the generation of diverse molecular libraries for agrochemical screening. The cyanoacrylate scaffold is a key feature in several commercial and investigational agrochemicals.
Synthesis of Herbicidal Agents
Derivatives of methyl α-cyanocinnamate have shown potent herbicidal activity, primarily through the inhibition of Photosystem II (PSII) electron transport. The following protocol is adapted from the synthesis of 2-cyano-3-substituted-pyridinemethylaminoacrylates, which have demonstrated excellent herbicidal efficacy.
Experimental Protocol: Synthesis of Methyl (Z)-2-cyano-3-((6-chloropyridin-3-yl)methylamino)-3-phenylacrylate
This protocol describes a key transformation to produce a herbicidally active compound.
Materials:
-
Methyl α-cyanocinnamate
-
(6-chloropyridin-3-yl)methanamine
-
Triethylamine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve methyl α-cyanocinnamate (1.0 eq) in dichloromethane (DCM).
-
To this solution, add (6-chloropyridin-3-yl)methanamine (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired product.
Data Presentation: Herbicidal Activity of Related 2-Cyanoacrylates
The following table summarizes the herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates, which are structurally related to the compounds synthesized from methyl α-cyanocinnamate. The data is adapted from published research and showcases the potential of this chemical class.[1]
| Compound ID | R Group (at 3-position of acrylate) | Test Plant | Inhibition (%) at 75 g/ha |
| I-a | Methyl | Brassica campestris | 95 |
| I-b | Ethyl | Brassica campestris | 100 |
| I-c | n-Propyl | Brassica campestris | 100 |
| I-d | Isopropyl | Brassica campestris | 100 |
| II-a | Methylthio | Echinochloa crus-galli | 80 |
| II-b | Ethylthio | Echinochloa crus-galli | 85 |
Note: The compounds in the table are for illustrative purposes to show the potential of the scaffold and are not directly synthesized from methyl α-cyanocinnamate in the cited literature.
Visualization: Synthetic Pathway for Herbicides
Caption: Synthetic route to herbicidal cyanoacrylate derivatives.
Synthesis of Fungicidal Agents
The cyanoacrylate core is also present in molecules with significant antifungal properties. The synthesis of these compounds often involves the introduction of a substituted amine or thiol at the β-position of the α,β-unsaturated system.
Experimental Protocol: Synthesis of Methyl 2-cyano-3-(phenylamino)-3-phenylacrylate
This protocol outlines the synthesis of a fungicidally active scaffold.
Materials:
-
Methyl α-cyanocinnamate
-
Aniline
-
Ethanol
-
Piperidine (catalyst)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve methyl α-cyanocinnamate (1.0 eq) in ethanol.
-
Add aniline (1.1 eq) and a catalytic amount of piperidine.
-
Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Data Presentation: Antifungal Activity of Cyanoacrylate Derivatives
The following table presents the in vitro antifungal activity of novel 2-cyanoacrylate derivatives against various phytopathogenic fungi.[2]
| Compound ID | Fungal Species | EC50 (μg/mL) |
| G19 | Fusarium graminearum | 0.326 |
| G22 | Botrytis cinerea | 1.25 |
| G26 | Alternaria solani | 2.50 |
| Phenamacril (Control) | Fusarium graminearum | 0.350 |
Note: The compounds in the table are for illustrative purposes to show the potential of the scaffold and are not directly synthesized from methyl α-cyanocinnamate in the cited literature.
Visualization: Experimental Workflow for Antifungal Screening
Caption: Workflow for antifungal activity screening.
Synthesis of Insecticidal Agents
While less common, the cyano-group-containing structures have been explored for their insecticidal properties. The synthesis of potential insecticides can be approached by introducing moieties known to interact with insect-specific targets. For instance, the synthesis of 3-cyano-2-pyridones has shown insecticidal activity.[3] While not a direct derivative, this highlights the potential of the cyano-group in insecticide design.
Conceptual Protocol: Synthesis of a Methyl 2-cyano-3-hydrazinyl-3-phenylacrylate Derivative
This conceptual protocol suggests a pathway to introduce a hydrazinyl moiety, a common pharmacophore in insecticides.
Materials:
-
Methyl α-cyanocinnamate
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve methyl α-cyanocinnamate (1.0 eq) in ethanol at room temperature.
-
Slowly add hydrazine hydrate (1.1 eq) to the solution.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield the desired hydrazinyl derivative. Further modifications can be made to the terminal nitrogen.
Data Presentation: Insecticidal Activity of Related Heterocycles
The following table shows the insecticidal activity of 3-cyano-2-pyridone derivatives against Mythimna separata (armyworm).[3]
| Compound ID | LC50 (mg/mL) |
| 3ci | 2.206 |
| Ricinine (analogue) | Known insecticidal properties |
Note: The compounds in the table are structurally distinct from direct derivatives of methyl α-cyanocinnamate but illustrate the insecticidal potential of related cyano-containing heterocycles.
Visualization: Logical Relationship in Insecticide Discovery
Caption: Logic flow for insecticide discovery.
Conclusion
Methyl α-cyanocinnamate represents a valuable and reactive starting material for the synthesis of a wide array of potential agrochemicals. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around the cyanoacrylate scaffold. Further derivatization and biological screening are encouraged to identify novel and effective herbicides, fungicides, and insecticides.
References
- 1. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity Evaluation of Novel 2-Cyanoacrylate Derivatives Containing Arylamide Moiety as Potential Myosin-5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low yield in Methyl alpha-cyanocinnamate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Methyl α-cyanocinnamate.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Knoevenagel condensation of benzaldehyde and methyl cyanoacetate to synthesize methyl α-cyanocinnamate.
Issue 1: Low or No Product Yield
-
Q1: My reaction has run for the prescribed time, but analysis (e.g., TLC, GC-MS) shows a low conversion of starting materials. What are the potential causes and solutions?
A1: Low conversion is a common issue that can stem from several factors:
-
Inactive Catalyst: The base catalyst is crucial for the reaction. Ensure the catalyst is fresh and has not been deactivated by improper storage or exposure to air and moisture. For instance, catalysts like sodium acetate should be anhydrous.
-
Insufficient Catalyst: The amount of catalyst can significantly impact the reaction rate. While catalytic amounts are required, too little may lead to a sluggish or incomplete reaction. It may be necessary to optimize the catalyst loading.
-
Low Reaction Temperature: The Knoevenagel condensation is often temperature-dependent. If the reaction is proceeding slowly at room temperature, consider moderately increasing the temperature (e.g., to 40-60°C) to enhance the reaction rate.[1]
-
Inadequate Mixing: If the reaction mixture becomes a thick slurry or solidifies, effective stirring is hindered, leading to poor mass transfer and an incomplete reaction.[1] Consider using a more powerful mechanical stirrer or increasing the solvent volume to maintain a stirrable suspension.
-
Poor Quality Reagents: Ensure the benzaldehyde is free of benzoic acid (an impurity that can form upon oxidation) and that the methyl cyanoacetate is of high purity. Distillation of benzaldehyde before use may be necessary.
-
Issue 2: Formation of Side Products
-
Q2: I've obtained the product, but the yield is low due to the formation of significant byproducts. What are these side products and how can I minimize them?
A2: Side reactions can compete with the desired Knoevenagel condensation, reducing the yield of methyl α-cyanocinnamate.
-
Self-Condensation of Benzaldehyde (Cannizzaro Reaction): Under strongly basic conditions, benzaldehyde can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid. To avoid this, use a milder base catalyst (e.g., piperidine, ammonium acetate) instead of strong bases like sodium hydroxide.
-
Hydrolysis of Cyanoacetate: If water is present in the reaction mixture, especially under basic conditions, the methyl cyanoacetate can hydrolyze to form cyanoacetic acid, which can further decarboxylate. Ensure all reagents and solvents are dry.
-
Michael Addition: The product, methyl α-cyanocinnamate, is a Michael acceptor. A second molecule of methyl cyanoacetate can potentially add to the double bond, especially if a strong base is used and there is a high concentration of the nucleophile. This can be minimized by using a weaker base and controlling the stoichiometry of the reactants.
-
Issue 3: Product Purification Challenges
-
Q3: I have a crude product with a reasonable yield, but I'm losing a significant amount during purification. What are the best practices for purifying methyl α-cyanocinnamate?
A3: The purification process is critical for obtaining a high-purity product and maximizing the isolated yield.
-
Removal of Catalyst: If a water-soluble catalyst was used, the first step after the reaction is a thorough aqueous wash to remove it. If a solid catalyst was used, it should be filtered off before workup.
-
Crystallization: Methyl α-cyanocinnamate is a solid at room temperature. Recrystallization is often the most effective method of purification. A common solvent for recrystallization is ethanol or a mixture of ethanol and water. The choice of solvent is crucial to ensure high recovery.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used for elution.
-
Data Presentation: Reaction Condition Comparison
The following table summarizes various catalytic systems and conditions used for the synthesis of α-cyanoacrylates, providing a comparison of their effectiveness.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| [Bmim][OAc] (20 mol%) | Water (5 mL) | 60 | 1 hour | High | [1] |
| Cu-Mg-Al LDH | Ethanol | 80 | - | 95 | [2] |
| 1CaO–1.5MgO | Water | Room Temp | - | Good | [3] |
| SBA-15@IL-OAc | - | Room Temp | - | 90-98 | [2] |
Experimental Protocols
General Protocol for the Synthesis of Methyl α-Cyanocinnamate via Knoevenagel Condensation
This protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1 equivalent) and methyl cyanoacetate (1 equivalent) in a suitable solvent (e.g., ethanol, water, or toluene).
-
Catalyst Addition: Add the chosen base catalyst (e.g., piperidine, ammonium acetate, or a solid catalyst) to the reaction mixture. The amount of catalyst will vary depending on its nature (typically 0.1-0.2 equivalents for amine catalysts).
-
Reaction: Stir the mixture at the desired temperature (room temperature or heated) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
If a water-soluble catalyst is used, cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
If a solid catalyst is used, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Visualizations
Caption: Knoevenagel condensation pathway for Methyl α-cyanocinnamate.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Technical Support Center: Optimizing Knoevenagel Condensation for Cyanocinnamate Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of cyanocinnamate derivatives via Knoevenagel condensation.
Frequently Asked Questions (FAQs)
Q1: What is the Knoevenagel condensation?
A1: The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (an aldehyde or ketone) and a compound with an active methylene group, which is a CH₂ group flanked by two electron-withdrawing groups.[1][2] This is followed by a dehydration reaction, resulting in the formation of a carbon-carbon double bond and yielding an α,β-unsaturated product.[1][2] The reaction is typically catalyzed by a weak base, such as an amine.[2]
Q2: What are the key reactants for synthesizing cyanocinnamate derivatives?
A2: The primary reactants are an aromatic aldehyde (e.g., benzaldehyde or a substituted benzaldehyde) and an active methylene compound, typically ethyl cyanoacetate or malononitrile. The electron-withdrawing cyano (-CN) and ester (-COOR) or additional cyano groups on the active methylene compound make the methylene protons acidic, which facilitates the reaction.[1]
Q3: Why is a catalyst necessary, and what are some effective choices?
A3: A catalyst, usually a weak base, is required to deprotonate the active methylene compound to form a reactive enolate ion.[3][4] Using a strong base can lead to undesired side reactions like the self-condensation of the aldehyde.[2] Effective catalysts include:
-
Piperidine: A commonly used weak base for this reaction.[1]
-
Diisopropylethylammonium acetate (DIPEAc): Has been shown to produce high yields under mild conditions.[5]
-
1,4-diazabicyclo[2.2.2]octane (DABCO): A highly effective catalyst, particularly when used with a hydroxyl-containing ionic liquid.[1]
-
Ammonium salts: Simple salts like ammonium acetate are also effective catalysts.[1]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent plays a crucial role in the success of the Knoevenagel condensation.[1]
-
Alcohols (e.g., Ethanol): Frequently used as they are effective at dissolving the reactants.[1]
-
Toluene: Useful, especially when water removal is necessary, as it forms an azeotrope with water.[6][7]
-
Ionic Liquids: Can serve as environmentally friendly alternatives and may enhance catalyst activity.[1]
-
Solvent-free conditions: In some cases, the reaction can be performed without a solvent, which can be a greener approach.[8][9]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive or Inappropriate Catalyst | Verify the catalyst's activity and ensure it is suitable for your specific substrates.[6] Consider screening different catalysts (e.g., piperidine, DABCO, ammonium acetate) to find the optimal one for your reaction.[6] Ensure the correct molar ratio of the catalyst is used. |
| Unfavorable Reaction Equilibrium | The Knoevenagel condensation produces water, which can reverse the reaction.[6] Remove water as it forms using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[6] Alternatively, add a drying agent like molecular sieves. |
| Insufficient Reaction Temperature or Time | The reaction may require more energy to proceed. Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC).[1] If an increase in temperature does not improve the yield, try extending the reaction time. |
| Impure Starting Materials | Impurities in the aldehyde or active methylene compound can interfere with the reaction. Purify the starting materials before use. Aldehydes, in particular, can oxidize over time. |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants are correct. A slight excess of the active methylene compound is sometimes used.[1][10] |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Self-Condensation of the Aldehyde | This can occur if the base is too strong.[2] Use a weaker base (e.g., piperidine, ammonium acetate) or reduce the amount of catalyst. |
| Michael Addition | The product, an α,β-unsaturated compound, can sometimes react with another molecule of the enolate. This can be minimized by controlling the stoichiometry of the reactants and the reaction time. |
| Polymerization | Some cyanocinnamate derivatives can be prone to polymerization, especially at higher temperatures. Conduct the reaction at the lowest effective temperature and consider using a polymerization inhibitor if necessary. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is an Oil | If the product does not crystallize, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography may be necessary. |
| Contamination with Starting Materials | If TLC indicates the presence of starting materials after the reaction is complete, adjust the workup procedure. This may involve an additional extraction or washing step. Recrystallization is often an effective final purification step.[1] |
| Catalyst Removal | If a homogeneous catalyst was used, it may need to be removed by an acidic wash during the workup. Heterogeneous catalysts can be removed by simple filtration.[11] |
Experimental Protocols
General Procedure for Knoevenagel Condensation using Piperidine Catalyst
-
To a round-bottom flask equipped with a reflux condenser, add the aromatic aldehyde (1.0 eq), ethyl cyanoacetate (1.05 eq), and absolute ethanol.[1]
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.[1]
-
Heat the reaction mixture to reflux.[1]
-
Monitor the progress of the reaction using TLC. The reaction is typically complete within 3-6 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven.
General Procedure for Knoevenagel Condensation using DABCO Catalyst
-
In a suitable flask, add the aromatic aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) to the chosen solvent.[10]
-
Add DABCO (20 mmol) to the stirred mixture at room temperature.[10]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water.[10]
-
Extract the product with a suitable organic solvent like diethyl ether.[10]
-
Wash the combined organic phases with brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.[10]
-
Purify the product by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 3-6 h | ~85-95 | [1] |
| DIPEAc | Dichloromethane | Reflux | 1-2 h | >90 | [5] |
| DABCO | Water/Ethanol | Room Temp | 2 h | ~97 | [1][10] |
| L-proline | 80% Ethanol | - | - | High | [12] |
| Bi(OTf)₃ (10 mol%) | Solvent-free | 80 | - | 90 | [13] |
Note: Yields are approximate and can vary based on specific reaction conditions and substrates.
Visualizations
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Caption: General experimental workflow for Knoevenagel condensation.
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. purechemistry.org [purechemistry.org]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl α-Cyanocinnamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of methyl α-cyanocinnamate following its synthesis.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the purification of methyl α-cyanocinnamate.
Issue 1: Low Purity After Initial Synthesis
Symptom: The crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate or broad peaks in analytical data (e.g., NMR, GC).
Possible Causes and Solutions:
-
Incomplete Reaction: The Knoevenagel condensation between benzaldehyde and methyl cyanoacetate may not have gone to completion, leaving unreacted starting materials.
-
Solution: Monitor the reaction progress using TLC. A common mobile phase for this analysis is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). If starting materials are still present, consider extending the reaction time or adding a small amount of additional catalyst.
-
-
Presence of Byproducts: Side reactions can lead to the formation of impurities. A potential byproduct is the Michael adduct, formed by the addition of a second molecule of methyl cyanoacetate to the product. While the Knoevenagel condensation to form α-cyanoacrylates is generally stereospecific, yielding the E-isomer, other side reactions can still occur.[1]
-
Solution: Subsequent purification steps such as recrystallization or column chromatography are necessary to remove these byproducts.
-
Issue 2: Difficulty with Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds like methyl α-cyanocinnamate.[2][3]
Symptom 1: The compound "oils out" instead of forming crystals.
-
Cause: The melting point of the solid is lower than the temperature of the solution from which it is crystallizing. This can be due to the presence of significant impurities which lower the melting point of the mixture.
-
Solutions:
-
Add more solvent: Re-heat the solution and add more of the "good" solvent (the one in which the compound is more soluble) to keep the compound dissolved at a slightly lower temperature.[4]
-
Use a different solvent system: Experiment with different solvents or solvent mixtures. For cinnamic acid derivatives, common recrystallization solvents include ethanol, or mixtures like hexane/ethyl acetate.[2]
-
Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help remove them.[4]
-
Symptom 2: No crystals form upon cooling.
-
Cause: The solution is not supersaturated, likely because too much solvent was used.
-
Solutions:
-
Evaporate excess solvent: Gently heat the solution to boil off some of the solvent and then allow it to cool again.[4]
-
Induce crystallization:
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.
-
Symptom 3: Poor recovery of the purified product.
-
Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.
-
Solution: Before discarding the filtrate (mother liquor), check for the presence of a significant amount of dissolved product by spotting a small amount on a watch glass and allowing the solvent to evaporate. If a substantial residue remains, concentrate the mother liquor and cool it to recover more crystals.[4]
Issue 3: Ineffective Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For methyl α-cyanocinnamate, a normal-phase silica gel column is typically used.
Symptom 1: Poor separation of the product from impurities.
-
Cause: The chosen eluent (mobile phase) does not have the optimal polarity to effectively separate the components.
-
Solution:
-
Optimize the eluent system using TLC: Before running a column, test different solvent mixtures with TLC to find an eluent that gives good separation between the product and impurities. A good starting point for cinnamic acid derivatives is a mixture of hexane and ethyl acetate.[2] Aim for an Rf value of 0.2-0.4 for the desired product.
-
Use a gradient elution: Start with a less polar eluent and gradually increase the polarity by adding more of the polar solvent. This can help to first elute the less polar impurities, followed by the product, and finally the more polar impurities.
-
Symptom 2: The compound does not elute from the column.
-
Cause: The eluent is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after synthesizing methyl α-cyanocinnamate?
A1: The most common impurities are typically unreacted starting materials:
-
Benzaldehyde: Can be identified by its characteristic almond-like smell.
-
Methyl cyanoacetate: A polar compound that should be easily separable by column chromatography. Additionally, byproducts from side reactions, such as Michael addition products, can also be present.
Q2: What is a good starting solvent system for the recrystallization of methyl α-cyanocinnamate?
A2: For cinnamic acid derivatives, ethanol is often a good first choice for recrystallization.[2] Alternatively, a two-solvent system such as ethyl acetate and hexane can be effective. The general procedure would be to dissolve the crude product in a minimal amount of hot ethyl acetate, and then slowly add hexane until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Q3: How can I monitor the purity of my methyl α-cyanocinnamate during the purification process?
A3: Thin Layer Chromatography (TLC) is an excellent and rapid method for monitoring purity.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) is a good starting point.
-
Visualization: The product and benzaldehyde are UV active and can be visualized under a UV lamp at 254 nm. Pure methyl α-cyanocinnamate should appear as a single spot on the TLC plate. The presence of other spots indicates impurities.
Q4: What are the expected spectroscopic data for pure methyl α-cyanocinnamate?
A4: While specific data can vary slightly depending on the solvent used for analysis, you can expect the following from ¹H NMR (in CDCl₃): a singlet for the methyl ester protons, and signals in the aromatic region for the phenyl group protons, as well as a singlet for the vinylic proton. For a similar compound, ethyl (E)-2-cyano-3-(4-methylphenyl)-2-propenoate, the vinylic proton appears as a singlet at 8.22 ppm.[1]
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Pros | Cons | Purity Achievable |
| Recrystallization | Simple, inexpensive, good for removing small amounts of impurities.[3] | Can have lower yields if not optimized, may not remove impurities with similar solubility. | Good to Excellent (>98%) |
| Column Chromatography | Excellent for separating mixtures with different polarities, can handle larger quantities of material. | More time-consuming and requires more solvent than recrystallization. | Excellent (>99%) |
Experimental Protocols
Protocol 1: Recrystallization of Methyl α-Cyanocinnamate from Ethanol
-
Place the crude methyl α-cyanocinnamate in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the column: Pack a glass column with silica gel slurried in a non-polar solvent like hexane.
-
Prepare the sample: Dissolve the crude methyl α-cyanocinnamate in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent.
-
Load the column: Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elute the column: Start with a non-polar eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate).
-
Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified methyl α-cyanocinnamate.
Visualizations
Caption: Experimental workflow for the synthesis and purification of methyl α-cyanocinnamate.
Caption: Troubleshooting decision tree for the recrystallization of methyl α-cyanocinnamate.
References
Technical Support Center: Stability and Degradation of Poly(n-alkyl alpha-cyanoacrylates)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of poly(n-alkyl alpha-cyanoacrylates) (PACAs).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms of poly(n-alkyl alpha-cyanoacrylates)?
A1: The primary degradation mechanism for PACAs is through the hydrolysis of the ester bond in the polymer backbone.[1][2][3][4] This process, often referred to as surface erosion, results in the formation of water-soluble poly(cyanoacrylic acid) and a primary alcohol corresponding to the alkyl side chain.[5] Enzymatic hydrolysis, particularly by esterases, can also catalyze this degradation.[4][5] Other less common degradation pathways under physiological conditions may include unzipping depolymerization and the inverse Knoevenagel condensation reaction.[6]
Q2: What are the main degradation products of PACAs, and are they toxic?
A2: The main degradation products of PACAs are an alkyl cyanoacetate and formaldehyde.[1][2][3] The alkyl chain of the cyanoacetate corresponds to the alcohol used in the monomer synthesis. Formaldehyde is a known cytotoxic compound, and its release is a significant consideration in the biocompatibility of PACA-based formulations.[1] The rate of formaldehyde release is directly related to the degradation rate of the polymer.[7] The other major degradation product is poly(cyanoacrylic acid).[5][8] The cytotoxicity of PACA nanoparticles can be complex and may depend on the degradation rate, with intermediate degradation rates sometimes showing lower toxicity.[9][10][11]
Q3: How does the length of the n-alkyl side chain affect the degradation rate?
A3: The degradation rate of PACAs is inversely proportional to the length of the n-alkyl side chain.[1][2][8] Polymers with shorter alkyl chains, such as poly(butyl cyanoacrylate) (PBCA), degrade more rapidly than those with longer chains, like poly(octyl cyanoacrylate) (POCA).[5][8] This is a critical factor in designing drug delivery systems, as it directly influences the drug release profile.[5][8]
Q4: What environmental factors influence the stability of PACA polymers?
A4: Several environmental factors can influence the stability of PACA polymers:
-
pH: Degradation is significantly faster under alkaline conditions compared to neutral or acidic conditions.[1][2]
-
Temperature: Higher temperatures accelerate the degradation process.[12][13]
-
Presence of Water: As hydrolysis is the primary degradation mechanism, the presence of water is essential for degradation to occur.[1]
-
Enzymes: Esterases present in biological fluids can accelerate the degradation of the polymer.[4]
Troubleshooting Guide
Issue 1: Premature polymerization of cyanoacrylate monomer during storage.
-
Possible Cause: Exposure to moisture or basic (alkaline) contaminants on the container surface. Cyanoacrylate polymerization is initiated by anions, and even weak bases like water can trigger the reaction.[4][13]
-
Solution:
-
Store monomers in a cool, dry, and dark place.
-
Use containers made of inert materials (e.g., polyethylene, polypropylene) and ensure they are scrupulously dry.
-
Consider adding stabilizers, such as acidic compounds, to the monomer formulation to inhibit premature polymerization.[14]
-
Issue 2: Inconsistent or rapid degradation of PACA nanoparticles leading to premature drug release.
-
Possible Cause:
-
High pH of the medium: Alkaline conditions significantly accelerate hydrolysis.[1][2]
-
Incorrect alkyl chain length: Use of a short-chain cyanoacrylate (e.g., butyl) will result in faster degradation.[5][8]
-
High specific surface area: Smaller nanoparticles have a larger surface area-to-volume ratio, leading to faster surface erosion.[15]
-
Low molecular weight of the polymer: Lower molecular weight polymers may degrade more quickly.[15]
-
-
Solution:
-
Control the pH of the experimental medium to physiological levels (around 7.4) or the desired pH for your application.
-
Select a PACA with a longer alkyl chain (e.g., octyl) for more sustained release.[8]
-
Characterize the size and molecular weight of your nanoparticles to ensure consistency between batches.
-
Issue 3: Poor or slow degradation of PACA nanoparticles resulting in incomplete drug release.
-
Possible Cause:
-
Long alkyl chain length: Polymers like POCA have very slow degradation rates.[5][8]
-
High molecular weight or dense polymer matrix: This can hinder water penetration and slow down hydrolysis.
-
Lack of enzymatic activity: In vitro experiments without esterases may not accurately reflect in vivo degradation rates.[4]
-
-
Solution:
Issue 4: High cytotoxicity observed in cell culture experiments.
-
Possible Cause:
-
Rapid polymer degradation: Fast degradation of the polymer can lead to a burst release of formaldehyde, a cytotoxic byproduct.[1][7]
-
Residual monomer: Incomplete polymerization can leave residual cytotoxic monomers in the nanoparticle formulation.
-
Oligomers: Low molecular weight oligomers have been found to be toxic.[16]
-
-
Solution:
-
Use a PACA with a longer alkyl chain to slow down the degradation and the release of formaldehyde.[8]
-
Ensure complete polymerization during nanoparticle synthesis and purify the nanoparticles to remove any unreacted monomer.
-
Characterize the molecular weight of the polymer to avoid the presence of a high concentration of low molecular weight species.
-
Quantitative Data on PACA Degradation
The degradation rate of PACA nanoparticles is highly dependent on the length of the alkyl side chain. The following table summarizes comparative degradation data for poly(butyl cyanoacrylate) (PBCA) and poly(octyl cyanoacrylate) (POCA) nanoparticles.
| Polymer | Alkyl Chain Length | Degradation (%) after 48h (pH 9) | Estimated Half-life (pH 7.4) | Primary Degradation Products | Reference |
| Poly(butyl cyanoacrylate) (PBCA) | Short (C4) | 88% | 25 hours | Butanol, Poly(cyanoacrylic acid), Formaldehyde | [5][8] |
| Poly(octyl cyanoacrylate) (POCA) | Long (C8) | 3% | > 300 hours | Octanol, Poly(cyanoacrylic acid), Formaldehyde | [5][8] |
Experimental Protocols
Protocol 1: In Vitro Heterogeneous Degradation Study
This protocol is adapted from methods described for studying the degradation of PACA polymers in an aqueous environment.[1][15][17]
-
Preparation of Polymer Samples:
-
Synthesize PACA nanoparticles using an appropriate method such as emulsion or miniemulsion polymerization.[18]
-
Isolate and purify the nanoparticles by centrifugation and washing with distilled water to remove unreacted monomers and other impurities.
-
Lyophilize the nanoparticles to obtain a dry powder.
-
-
Degradation Experiment:
-
Accurately weigh a specific amount of the dried polymer (e.g., 1 g) and place it in a vessel with a known volume of aqueous buffer solution (e.g., 100 ml of phosphate-buffered saline, pH 7.4).[17]
-
Incubate the mixture at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the supernatant.
-
-
Analysis of Degradation Products:
-
Formaldehyde Quantification: Use a colorimetric method, such as the Nash reagent (Hantzsch reaction) or reaction with 2,4-dinitrophenylhydrazine, to determine the concentration of formaldehyde in the collected aliquots.[1][17] Measure the absorbance using a spectrophotometer and calculate the concentration from a standard curve.
-
Alkyl Cyanoacetate/Alcohol Quantification: Use gas chromatography (GC) to measure the amount of the corresponding alcohol (e.g., butanol, octanol) released into the supernatant.[5]
-
Polymer Molecular Weight Change: At each time point, the remaining polymer can be isolated, dried, and its molecular weight determined by size exclusion chromatography (SEC) or gel permeation chromatography (GPC) to monitor the decrease in polymer chain length.[14]
-
Protocol 2: Accelerated Aging Study for Monomer Stability
This protocol is designed to estimate the long-term shelf life of cyanoacrylate monomers.[12]
-
Sample Preparation:
-
Place sealed, unopened containers of the cyanoacrylate monomer in a laboratory oven with precise temperature control.
-
-
Accelerated Aging:
-
Set the oven to a constant elevated temperature (e.g., 80°C).
-
The duration of the test is based on the Arrhenius equation, where a 10°C increase in temperature roughly doubles the reaction rate. A common approximation is that 12 days at 80°C simulates a 2-year shelf life at ambient temperature.[12]
-
-
Stability Assessment:
-
At specified intervals (e.g., every 3 days), remove a sample from the oven and allow it to cool to room temperature.
-
Perform stability tests such as:
-
Viscosity Measurement: Use a rotational viscometer to measure the viscosity. A significant increase indicates polymerization and instability.[12]
-
Bond Strength Testing: Use the monomer to bond standard substrates (e.g., steel plates) and measure the tensile shear strength using a universal testing machine. A decrease in bond strength indicates degradation of the monomer.[12][19]
-
-
Visualizations
Caption: Primary degradation pathway of poly(n-alkyl alpha-cyanoacrylates).
Caption: Workflow for in vitro degradation studies of PACA nanoparticles.
References
- 1. afinitica.com [afinitica.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. [PDF] Synthesis and degradation of poly (alkyl α-cyanoacrylates) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity of poly(Alkyl cyanoacrylate) nanoparticles - SINTEF [sintef.no]
- 10. Cytotoxicity of Poly(Alkyl Cyanoacrylate) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance [mdpi.com]
- 14. afinitica.com [afinitica.com]
- 15. In vitro heterogeneous degradation of poly(n-alkyl alpha-cyanoacrylates) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Identification of novel cyanoacrylate monomers for use in nanoparticle drug delivery systems prepared by miniemulsion polymerisation – A multistep screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aronalpha.net [aronalpha.net]
Preventing unwanted polymerization of Methyl alpha-cyanocinnamate in storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted polymerization of Methyl alpha-cyanocinnamate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound is a functionalized acrylate monomer. Its chemical structure, containing both a cyano and an acrylate group, makes it susceptible to both anionic and free-radical polymerization. This reactivity can be triggered by exposure to heat, light, moisture, or basic impurities, leading to the formation of unwanted polymers.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize the risk of spontaneous polymerization, this compound should be stored in a cool, dark, and dry environment. The recommended storage temperature is between 2-8°C.[1] It is also crucial to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen and moisture.
Q3: What are polymerization inhibitors and why are they important?
A3: Polymerization inhibitors are chemical compounds added to monomers to prevent premature polymerization. They work by scavenging free radicals or neutralizing ionic species that can initiate the polymerization process. For compounds like this compound, which are prone to both free-radical and anionic polymerization, a combination of inhibitors may be necessary for optimal stability.
Q4: What types of inhibitors are commonly used for compounds similar to this compound?
A4: For acrylates and cyanoacrylates, common inhibitors fall into two main categories:
-
Free-Radical Inhibitors: These include phenolic compounds like hydroquinone (HQ) and its monomethyl ether (MEHQ), as well as certain quinones. They are effective at quenching the free radicals that can initiate polymerization.
-
Anionic Inhibitors: Acidic compounds are used to neutralize basic impurities that can trigger anionic polymerization.
Q5: Can I use the this compound directly from the bottle for my experiment?
A5: It is generally recommended to use the product as fresh as possible. If the product has been stored for an extended period or if there are any signs of viscosity change, it is advisable to test a small sample for purity before use. For highly sensitive reactions, it may be necessary to pass the monomer through a column of a suitable inhibitor remover, such as activated alumina, immediately before use.
Troubleshooting Guide: Unwanted Polymerization
This guide will help you identify and resolve common issues related to the premature polymerization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Increased Viscosity or Solidification in Storage | - Improper storage conditions (exposure to heat, light, or air).- Depletion of the inhibitor over time.- Contamination with moisture or basic impurities. | - Ensure storage at 2-8°C under an inert atmosphere and protected from light.- If the product is old, consider acquiring a fresh batch.- Handle the compound in a dry, inert atmosphere to prevent contamination. |
| Polymerization During Experimentation | - High reaction temperature.- Presence of initiators (e.g., peroxides from solvents, basic reagents).- Removal of the storage inhibitor without adding a reaction-compatible inhibitor. | - Conduct the reaction at the lowest possible temperature that allows for the desired transformation.- Use freshly distilled and deoxygenated solvents.- If the storage inhibitor is removed, consider adding a different inhibitor that is compatible with your reaction conditions. |
| Inconsistent Reaction Outcomes | - Partial polymerization of the starting material.- Contamination of the monomer with oligomers. | - Check the purity of the this compound before use using analytical techniques like NMR or HPLC.- If oligomers are detected, purification by recrystallization or column chromatography may be necessary, though care must be taken to prevent polymerization during the process. |
Experimental Protocols
Protocol 1: Evaluating the Effectiveness of Polymerization Inhibitors
This protocol outlines a method for comparing the effectiveness of different inhibitors in preventing the thermal polymerization of this compound. The induction period, the time before the onset of polymerization, is used as a key metric.
Materials:
-
This compound
-
Candidate inhibitors (e.g., Hydroquinone (HQ), 4-Methoxyphenol (MEHQ))
-
High-purity solvent (e.g., anhydrous toluene)
-
Small, sealable reaction vials
-
Heating block or oil bath with precise temperature control
-
Analytical instrument for monitoring monomer concentration (e.g., HPLC, GC, or NMR)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 M).
-
Prepare stock solutions of each inhibitor at various concentrations (e.g., 100 ppm, 500 ppm, 1000 ppm) in the same solvent.
-
-
Sample Preparation:
-
In separate vials, combine the this compound stock solution with each inhibitor stock solution to achieve the desired final concentrations.
-
Include a control sample with no added inhibitor.
-
Purge each vial with an inert gas (e.g., argon or nitrogen) and seal tightly.
-
-
Accelerated Stability Testing:
-
Place the vials in a heating block or oil bath set to a constant elevated temperature (e.g., 60°C or 80°C).
-
At regular time intervals (e.g., every hour), remove an aliquot from each vial for analysis.
-
-
Analysis:
-
Analyze the aliquots to determine the concentration of the remaining this compound monomer.
-
The induction period is the time at which a significant decrease in monomer concentration is observed.
-
-
Data Presentation:
-
Record the induction period for each inhibitor at each concentration.
-
Plot the monomer concentration as a function of time for each sample.
-
Quantitative Data Summary (Hypothetical)
| Inhibitor | Concentration (ppm) | Test Temperature (°C) | Induction Period (hours) |
| None (Control) | 0 | 60 | < 1 |
| Hydroquinone (HQ) | 100 | 60 | 8 |
| Hydroquinone (HQ) | 500 | 60 | 24 |
| 4-Methoxyphenol (MEHQ) | 100 | 60 | 12 |
| 4-Methoxyphenol (MEHQ) | 500 | 60 | 36 |
Visualizations
Caption: Troubleshooting workflow for unwanted polymerization.
Caption: Workflow for evaluating inhibitor effectiveness.
References
Technical Support Center: Refinement of Depolymerization of Poly(methyl cyanoacrylate)
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the depolymerization of poly(methyl cyanoacrylate) (PMCA). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges and achieve high-yield, high-purity methyl cyanoacrylate (MCA) monomer.
Troubleshooting Guide
This guide addresses specific issues that may arise during the depolymerization of poly(methyl cyanoacrylate).
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Monomer Yield | Incomplete Depolymerization: Temperature is too low or reaction time is too short. | Gradually increase the depolymerization temperature within the recommended range (150-250°C) and/or extend the reaction time. Monitor the reaction progress by observing the rate of monomer distillation. |
| Inefficient Monomer Collection: Vacuum is not low enough, or the collection apparatus is not sufficiently cooled. | Ensure a high vacuum can be maintained throughout the process. Use a cold trap (e.g., dry ice/acetone bath) to effectively condense the volatile monomer. | |
| Repolymerization of Monomer: Insufficient or inadequate inhibitors in the reaction flask or collection vessel. | Ensure the presence of both an anionic inhibitor (e.g., phosphorus pentoxide, p-toluenesulfonic acid) and a free-radical inhibitor (e.g., hydroquinone) in both the depolymerization flask and the receiving flask.[1][2] | |
| Premature Polymerization in Reaction Flask | Residual Basic Catalyst: Basic catalyst from the initial polymerization of methyl cyanoacetate and formaldehyde has not been fully neutralized. | Before depolymerization, ensure the complete neutralization of any basic catalysts with a suitable acid.[1] |
| Contamination: Presence of basic impurities on glassware or in reagents. | Use thoroughly cleaned and dried glassware. Ensure all reagents are free from basic contaminants. | |
| Product Contamination (Low Purity) | Formation of Side Products: Incomplete initial polymerization can lead to the presence of methyl cyanoacetate in the final product. | Optimize the initial polymerization of methyl cyanoacetate and formaldehyde to produce a higher molecular weight polymer, which can reduce the formation of methyl cyanoacetate during depolymerization.[1] |
| Co-distillation of Impurities: Solvents used in the polymerization step may co-distill with the monomer. | If a solvent is used, select one with a significantly higher boiling point than methyl cyanoacrylate or remove it completely before depolymerization.[1] | |
| Degradation of Monomer: Excessive heat during depolymerization or distillation can lead to degradation. | Carefully control the temperature during depolymerization and distillation to the minimum required for efficient monomer vaporization. | |
| Solidified Monomer in Storage | Moisture Contamination: Exposure to atmospheric moisture can initiate anionic polymerization. | Store the purified monomer in a tightly sealed, dry container. The addition of stabilizers is crucial for long-term storage. |
| Insufficient Stabilization: Inadequate concentration of inhibitors in the purified monomer. | Add appropriate amounts of both anionic and free-radical inhibitors to the purified monomer before storage. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of poly(methyl cyanoacrylate) depolymerization?
A1: The depolymerization of poly(methyl cyanoacrylate) is primarily a chain-end "unzipping" process.[3] When heated, the polymer chain breaks at its terminus, releasing monomer units. This process is favored at elevated temperatures and low pressures, which facilitate the removal of the gaseous monomer, driving the equilibrium towards depolymerization.
Q2: Why are both anionic and free-radical inhibitors necessary during depolymerization?
A2: Methyl cyanoacrylate monomer is highly susceptible to polymerization through two main pathways. Anionic polymerization is initiated by bases, even weak ones like water. Therefore, an acidic (anionic) inhibitor is added to prevent this. Free-radical polymerization can also occur, especially at the high temperatures used for depolymerization. A free-radical inhibitor is added to quench any free radicals that may form and prevent this pathway.[1][2]
Q3: My depolymerization reaction is very slow. What can I do to speed it up?
A3: To increase the rate of depolymerization, you can try gradually increasing the temperature of the reaction. However, be cautious as excessively high temperatures can lead to side reactions and degradation of the monomer. Another crucial factor is the efficiency of monomer removal from the reaction vessel. Improving the vacuum and ensuring efficient condensation of the monomer in a cold trap will shift the equilibrium towards depolymerization and increase the overall rate.
Q4: What are the most common impurities in the recovered methyl cyanoacrylate monomer?
A4: A common impurity is methyl cyanoacetate, which can form during the initial synthesis of the polymer.[1] Separating methyl cyanoacrylate from methyl cyanoacetate by distillation is challenging due to their close boiling points.[1] Other potential impurities can arise from side reactions at high temperatures or from any solvents used in the process.
Q5: How can I purify the recovered methyl cyanoacrylate monomer?
A5: The primary method for purifying the crude methyl cyanoacrylate monomer is fractional distillation under reduced pressure. It is critical to have both anionic and free-radical inhibitors present in the distillation flask and the receiving vessel to prevent repolymerization during this process.[1]
Experimental Protocols
Protocol 1: Synthesis of Poly(methyl cyanoacrylate) for Depolymerization
This protocol describes the synthesis of the starting polymer from methyl cyanoacetate and formaldehyde.
Materials:
-
Methyl cyanoacetate
-
Paraformaldehyde
-
Piperidine (or other basic catalyst)
-
Anhydrous solvent (e.g., toluene or a high-boiling point ester of polyethylene glycol)[1]
-
Acid for neutralization (e.g., p-toluenesulfonic acid)
Procedure:
-
Set up a reaction flask with a stirrer, condenser, and a means for azeotropic water removal (e.g., Dean-Stark trap if using a suitable solvent).
-
Charge the flask with the solvent, methyl cyanoacetate, and paraformaldehyde.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected, indicating the completion of the polymerization.
-
Cool the reaction mixture.
-
Neutralize the basic catalyst by adding a stoichiometric amount of acid.
-
If a volatile solvent was used, remove it under reduced pressure. The resulting viscous liquid or solid is the poly(methyl cyanoacrylate).
Protocol 2: Thermal Depolymerization of Poly(methyl cyanoacrylate)
This protocol outlines the procedure for the thermal "cracking" of the polymer to yield the monomer.
Materials:
-
Poly(methyl cyanoacrylate) (from Protocol 1)
-
Anionic polymerization inhibitor (e.g., phosphorus pentoxide)
-
Free-radical polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
Set up a distillation apparatus suitable for high vacuum, including a depolymerization flask, a condenser, and a receiving flask. The receiving flask should be cooled in a cold trap (e.g., dry ice/acetone).
-
Add the poly(methyl cyanoacrylate) to the depolymerization flask along with a small amount of the anionic and free-radical inhibitors.
-
Add a small amount of the same inhibitors to the receiving flask.
-
Begin heating the depolymerization flask gradually under high vacuum.
-
The polymer will begin to depolymerize, and the methyl cyanoacrylate monomer will distill over. The temperature required will typically be in the range of 150-250°C.
-
Continue the distillation until no more monomer is collected.
-
The collected liquid in the receiving flask is the crude methyl cyanoacrylate monomer.
Data Presentation
The following table summarizes typical process parameters and expected outcomes for the depolymerization of poly(methyl cyanoacrylate). Note that specific yields and purities are highly dependent on the precise experimental setup and conditions.
| Parameter | Typical Range/Value | Expected Outcome/Comment |
| Depolymerization Temperature | 150 - 250 °C | Higher temperatures increase the rate but may also increase side product formation. |
| Pressure | High Vacuum (<5 mmHg) | Essential for efficient removal of the monomer and to drive the depolymerization equilibrium. |
| Anionic Inhibitor | e.g., P₂O₅, H₃PO₄, TsOH | Prevents anionic polymerization of the monomer. |
| Free-Radical Inhibitor | e.g., Hydroquinone | Prevents free-radical polymerization at high temperatures. |
| Monomer Purity (after distillation) | >95% | Purity is dependent on the efficiency of the initial polymerization and the distillation process.[1] |
Visualizations
Caption: Experimental workflow for the synthesis and depolymerization of poly(methyl cyanoacrylate).
Caption: Troubleshooting decision tree for addressing low monomer yield in PMCA depolymerization.
References
Technical Support Center: Solution Polymerization of Methyl α-Cyanocinnamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solution polymerization of methyl α-cyanocinnamate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the solution polymerization of methyl α-cyanocinnamate, offering potential causes and solutions.
Q1: My polymerization reaction is instantaneous upon monomer addition, resulting in a solid mass. What is happening and how can I control it?
A: This is likely due to spontaneous anionic polymerization. Methyl α-cyanocinnamate is highly susceptible to initiation by weak bases.
-
Cause: Traces of moisture, amines, or other basic impurities in the monomer, solvent, or reaction vessel.
-
Solution:
-
Monomer Purification: Ensure the methyl α-cyanocinnamate monomer is freshly distilled and stored under an inert atmosphere. The presence of acidic stabilizers can also inhibit anionic polymerization.
-
Solvent Purity: Use anhydrous solvents that have been rigorously dried and deoxygenated.
-
Glassware Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon before use.
-
Acidic Conditions: For free-radical polymerization, the addition of a small amount of a strong acid can help to neutralize basic impurities and inhibit anionic initiation[1].
-
Q2: I am attempting a free-radical polymerization, but the polymer yield is very low or non-existent. What are the possible reasons?
A: Low yields in free-radical polymerization can stem from several factors related to initiation and reaction conditions.
-
Cause:
-
Ineffective initiation due to low temperature or an inappropriate initiator.
-
Presence of inhibitors in the monomer or solvent.
-
Premature termination of growing polymer chains.
-
-
Solution:
-
Initiator Selection: Choose a free-radical initiator with a suitable decomposition temperature for your reaction conditions. Common choices include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO)[2].
-
Temperature Control: Ensure the reaction temperature is appropriate for the chosen initiator's half-life.
-
Inhibitor Removal: Purify the monomer to remove any storage inhibitors.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxygen inhibition.
-
Q3: The polymer precipitates from the solution during the reaction. How can I maintain a homogeneous solution?
A: Polymer precipitation indicates that the chosen solvent is not suitable for the resulting poly(methyl α-cyanocinnamate).
-
Cause: The synthesized polymer is insoluble in the reaction solvent. For the closely related poly(methyl α-cyanoacrylate), precipitation is observed in solvents like benzene[2].
-
Solution:
-
Solvent Screening: Select a solvent in which the polymer is soluble. For poly(methyl α-cyanoacrylate), suitable solvents include nitromethane, acetonitrile, and dimethylformamide[2]. Similar solvents should be tested for poly(methyl α-cyanocinnamate).
-
Temperature Adjustment: In some cases, increasing the reaction temperature may improve polymer solubility.
-
Monomer Concentration: Lowering the initial monomer concentration can sometimes help to keep the polymer in solution longer.
-
Q4: The molecular weight of my polymer is consistently low, and the molecular weight distribution is broad. How can I increase the molecular weight and achieve better control?
A: Low molecular weight and broad polydispersity are common challenges, particularly with highly reactive monomers.
-
Cause:
-
Solution:
-
Optimize Initiator Concentration: Decrease the initiator concentration to reduce the number of growing chains and promote the formation of longer chains[3][4].
-
Solvent Selection: Choose a solvent with a low chain transfer constant.
-
Monomer Purity: Use highly purified monomer to minimize chain transfer.
-
Controlled Polymerization Techniques: For better control over molecular weight and distribution, consider reversible addition-fragmentation chain-transfer (RAFT) polymerization or other controlled radical polymerization methods[6].
-
Frequently Asked Questions (FAQs)
Q: What are the key differences between anionic and free-radical solution polymerization for methyl α-cyanocinnamate?
A: The primary difference lies in the initiation mechanism and the resulting polymer characteristics. Anionic polymerization is initiated by nucleophiles (even weak ones like water) and is often very rapid and difficult to control, potentially leading to a broad molecular weight distribution[2][3][5]. Free-radical polymerization is initiated by the decomposition of a radical initiator (e.g., AIBN, BPO) and generally offers better control over the reaction, provided that anionic polymerization is suppressed[2].
Q: Which solvents are recommended for the solution polymerization of methyl α-cyanocinnamate?
A: While specific data for poly(methyl α-cyanocinnamate) is limited, suitable solvents for the analogous poly(methyl α-cyanoacrylate) include nitromethane, isobutyronitrile, acetonitrile, and dimethylformamide[2]. It is recommended to perform small-scale solubility tests with your synthesized polymer to identify the best solvent for your system. Aromatic solvents like benzene and toluene are generally poor solvents for this class of polymers[2].
Q: How can I purify the methyl α-cyanocinnamate monomer before polymerization?
A: Monomer purity is critical for successful and controlled polymerization. A common purification method is distillation under reduced pressure. It is also important to remove any added inhibitors, which can sometimes be achieved by washing with a mild basic solution followed by drying and distillation. Store the purified monomer under an inert atmosphere and at a low temperature to prevent spontaneous polymerization.
Q: What analytical techniques are suitable for characterizing the resulting poly(methyl α-cyanocinnamate)?
A: Standard polymer characterization techniques can be employed:
-
Molecular Weight and Molecular Weight Distribution: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Chemical Structure: Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) for glass transition temperature and Thermogravimetric Analysis (TGA) for thermal stability.
Data Presentation
Table 1: Effect of Initiator Concentration on Molecular Weight and Polymerization Rate (General Trends for Radical Polymerization)
| Initiator Concentration | Polymerization Rate | Molecular Weight | Polydispersity Index (PDI) |
| High | Fast | Low | Can be broad |
| Low | Slow | High | Can be narrower |
Note: This table represents general kinetic principles of free-radical polymerization and is intended as a qualitative guide[3][4].
Table 2: Solvent Properties and Their Potential Impact on Polymerization
| Solvent | Polarity | Chain Transfer Potential | Suitability for Poly(cyanoacrylates) |
| Nitromethane | High | Low | Good[2] |
| Acetonitrile | High | Low | Good[2] |
| Dimethylformamide | High | Moderate | Good[2] |
| Benzene | Low | Low | Poor (causes precipitation)[2] |
| Toluene | Low | Moderate | Likely Poor |
| Tetrahydrofuran (THF) | Moderate | High | May lead to lower molecular weight |
Experimental Protocols
Protocol 1: Free-Radical Solution Polymerization of Methyl α-Cyanocinnamate
Objective: To synthesize poly(methyl α-cyanocinnamate) via free-radical solution polymerization with moderate control over molecular weight.
Materials:
-
Methyl α-cyanocinnamate (freshly distilled)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous nitromethane
-
Methanol (for precipitation)
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Nitrogen/Argon inlet
-
Heating mantle with temperature control
Procedure:
-
Set up the reaction apparatus (flask, stirrer, condenser) and dry all glassware in an oven at 120°C for at least 4 hours.
-
Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.
-
In the reaction flask, dissolve the desired amount of methyl α-cyanocinnamate in anhydrous nitromethane (e.g., a 1 M solution).
-
Add the calculated amount of AIBN (a typical monomer-to-initiator ratio is 200:1 to 1000:1).
-
Degas the solution by bubbling nitrogen or argon through it for 20-30 minutes.
-
Heat the reaction mixture to 60-70°C with vigorous stirring under a positive pressure of inert gas.
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The viscosity of the solution will increase as the polymer forms.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualizations
Caption: Workflow for free-radical solution polymerization.
Caption: Logical flow for troubleshooting common polymerization problems.
Caption: Comparison of anionic and free-radical initiation pathways.
References
Effect of pH on the degradation rate of cyanoacrylate polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of pH on the degradation rate of cyanoacrylate polymers.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the degradation rate of cyanoacrylate polymers?
The degradation rate of cyanoacrylate polymers is significantly influenced by pH. Generally, the hydrolytic degradation rate increases with increasing pH.[1][2] Alkaline conditions accelerate the degradation process, while acidic conditions tend to stabilize the polymer, slowing down degradation.[2][3]
Q2: How does the alkyl chain length of the cyanoacrylate polymer affect its degradation rate at a given pH?
The length of the alkyl side chain is a crucial factor in determining the degradation rate. Polymers with shorter alkyl chains, such as poly(butyl cyanoacrylate) (PBCA), degrade more rapidly than those with longer alkyl chains, like poly(octyl cyanoacrylate) (POCA).[3][4] This is because the longer alkyl chains can provide a greater steric hindrance, protecting the polymer backbone from hydrolytic attack.
Q3: What are the primary degradation products of cyanoacrylate polymers?
The hydrolytic degradation of poly(alkyl cyanoacrylates) primarily yields two main products: formaldehyde and the corresponding alkyl cyanoacetate.[1][5] It is important to consider the potential cytotoxicity of formaldehyde in biomedical applications.[4]
Q4: Besides pH, what other factors can influence the degradation rate of cyanoacrylate polymers in an experimental setting?
Several factors beyond pH can affect the degradation rate:
-
Enzymes: In biological media, enzymes such as esterases can catalyze the hydrolysis of the ester bonds in the polymer backbone, accelerating degradation.[2][6]
-
Temperature: Higher temperatures generally increase the rate of hydrolytic degradation.[2]
-
Polymer Molecular Weight: Lower molecular weight polymers tend to degrade faster.[1][2]
-
Copolymerization: Incorporating a more stable monomer through copolymerization can slow down the overall degradation rate.[2][7]
Troubleshooting Guides
Problem 1: My cyanoacrylate nanoparticles are degrading much faster than expected in my cell culture medium (pH 7.4).
-
Possible Cause 1: Enzymatic Degradation. Your cell culture medium, especially if it contains serum, likely contains esterase enzymes that can significantly accelerate polymer degradation.[3][6]
-
Solution: If your experimental design allows, consider using a serum-free medium. Alternatively, you can incorporate an esterase inhibitor, but be cautious of its potential effects on your cells.[2]
-
-
Possible Cause 2: High Local pH. While the bulk pH of your medium is 7.4, cellular processes can create microenvironments with slightly higher pH, leading to accelerated degradation.
-
Solution: Ensure your pH measurements are accurate and stable throughout the experiment. Consider using a well-buffered medium.
-
Problem 2: I am observing significant batch-to-batch variability in the degradation rates of my synthesized cyanoacrylate nanoparticles.
-
Possible Cause: Inconsistent Polymer Characteristics. Variations in molecular weight and polydispersity between batches can lead to different degradation profiles.[2]
-
Solution: Implement stringent quality control for your polymer synthesis. Characterize each batch for molecular weight and polydispersity using techniques like Gel Permeation Chromatography (GPC).
-
Problem 3: My polymer formulation is not degrading at a low pH, even after an extended period.
-
Expected Behavior: Cyanoacrylate polymers are known to be more stable at acidic pH.[3] Low degradation rates at low pH are expected. For instance, the half-life of PBCA nanoparticles at pH 4 has been reported to be as long as 144 days.[3][8]
-
Action: If your application requires degradation at a low pH, you may need to consider alternative polymer formulations, such as copolymers, or incorporate other degradation-enhancing mechanisms.
-
Data Presentation
Table 1: pH-Dependent Degradation of Poly(butyl cyanoacrylate) (PBCA) Nanoparticles
| pH | Half-life | Reference |
| 4.0 | 144 days | [3][8] |
| 5.5 | 7 days | [3][8] |
| 7.4 | 3 days | [3][8] |
Table 2: Comparative Degradation of Cyanoacrylate Nanoparticles after 48 hours
| Polymer Type | Alkyl Chain Length | Degradation (%) at pH 9 | Estimated Half-life at pH 7.4 | Reference |
| Poly(butyl cyanoacrylate) (PBCA) | Short (C4) | 88% | 25 hours | [3][4] |
| Poly(octyl cyanoacrylate) (POCA) | Long (C8) | 3% | > 300 hours | [3][4] |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Degradation using Nanoparticle Tracking Analysis (NTA)
This protocol is adapted from studies investigating the degradation of cyanoacrylate nanoparticles in different buffer solutions.[3]
-
Preparation of Buffers: Prepare buffers at the desired pH values (e.g., 0.01 M acetic acid for pH 4.0 and 5.5; 0.01 M phosphate buffer for pH 7.4).[3]
-
Nanoparticle Dispersion: Disperse the cyanoacrylate nanoparticles in each buffer at a known concentration (e.g., 20 µg/mL).[3]
-
Incubation: Incubate the nanoparticle suspensions at a constant temperature (e.g., 37°C) for the duration of the experiment (e.g., up to 14 days).[3]
-
Sample Collection: At predetermined time points, collect aliquots from each suspension.
-
NTA Analysis: Analyze the samples using Nanoparticle Tracking Analysis to determine the concentration and size of the nanoparticles. A decrease in particle concentration over time indicates degradation.[3]
-
Data Analysis: Plot the relative nanoparticle concentration as a function of time for each pH. Fit the data to an appropriate kinetic model (e.g., exponential decay) to determine the degradation rate and half-life.[3]
Protocol 2: Quantification of Degradation Products using Gas Chromatography (GC)
This method quantifies the alcohol (e.g., butanol from PBCA) released during hydrolysis.[3]
-
Incubation: Incubate the cyanoacrylate nanoparticles in a buffer solution (e.g., pH 7.4) at 37°C.[3]
-
Sample Preparation: At specific time points, take an aliquot of the suspension.
-
Extraction of Degradation Product: Perform a liquid-liquid extraction to separate the alcohol degradation product from the aqueous phase.
-
GC Analysis: Inject the organic phase containing the extracted alcohol into a gas chromatograph equipped with a flame ionization detector (FID).
-
Quantification: Use a pre-established calibration curve for the specific alcohol to determine its concentration in the sample.
-
Calculation of Degradation: Calculate the percentage of degradation by comparing the amount of alcohol detected to the theoretical maximum amount that could be produced from the initial mass of the polymer. The degradation can be expressed as a percentage of complete hydrolysis, which can be achieved in a high pH buffer (e.g., glycine buffer at pH 9).[3]
Visualizations
Caption: A flowchart of the experimental workflow for studying the effect of pH on cyanoacrylate polymer degradation.
Caption: A troubleshooting guide for addressing unexpectedly fast degradation of cyanoacrylate polymers in cell culture media.
Caption: The main hydrolytic degradation pathway for poly(alkyl cyanoacrylate) polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. afinitica.com [afinitica.com]
- 6. Degradation of poly (isobutyl cyanoacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. afinitica.com [afinitica.com]
- 8. researchgate.net [researchgate.net]
Use of free radical inhibitors in Methyl alpha-cyanocinnamate reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of free radical inhibitors in reactions involving Methyl α-cyanocinnamate and its close, more extensively studied analog, Methyl α-cyanoacrylate. Given their structural similarities, the challenges and solutions are often comparable.
Frequently Asked Questions (FAQs)
Q1: Why does my Methyl α-cyanocinnamate polymerize spontaneously, either in storage or at the beginning of my experiment?
A: This is almost certainly due to premature anionic polymerization. Methyl α-cyanocinnamate, like other cyanoacrylates, is extremely susceptible to polymerization initiated by even weak bases.[1] Common culprits include moisture from the air, residual basic impurities on glassware, or alcohols.[1] The strong electron-withdrawing nature of the nitrile and ester groups makes the molecule highly reactive towards nucleophilic attack.[2]
Q2: I added a standard free radical inhibitor like hydroquinone, but the polymerization is still rapid and uncontrolled. What's happening?
A: You are likely encountering two issues. First, the primary cause of uncontrolled polymerization is the facile anionic pathway, which a free radical inhibitor will not prevent. Second, many common free radical inhibitors and antioxidants contain basic functional groups that can themselves initiate anionic polymerization in this highly sensitive system.[1] Therefore, adding the wrong type of inhibitor can actually trigger the reaction you are trying to prevent.
Q3: What is the correct way to inhibit unwanted polymerization to specifically study the free-radical reaction?
A: A dual-inhibitor system is required.
-
Anionic Polymerization Inhibitor: First, you must add a strong acidic inhibitor to stabilize the monomer against the anionic pathway. Effective options include sulfur dioxide (SO₂), p-toluenesulfonic acid (p-TsOH), or a boron trifluoride-acetic acid complex.[1][2][3]
-
Free Radical Polymerization Inhibitor: Once the anionic pathway is blocked, you can add a non-basic free radical inhibitor to control the radical reaction. Diphenylpicrylhydrazyl and benzoquinone have been shown to be effective.[1]
Q4: How should I properly store and handle the Methyl α-cyanocinnamate monomer?
A: To ensure stability, the monomer should be stored in a refrigerator at 2-8°C under an inert atmosphere like nitrogen or argon.[4][5] It is crucial that the monomer contains an acidic (anionic) inhibitor during storage.[1] Polyethylene bottles are a suitable storage container.[1]
Q5: I'm attempting a solution polymerization, but the polymer crashes out of the solvent. How can I fix this?
A: Polymer precipitation is a known issue in certain solvents. For example, when using benzene for solution polymerization of methyl α-cyanoacrylate, the polymer precipitates as a swollen gel.[1] You may need to screen different solvent systems to find one that can effectively solvate the resulting polymer chain.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Premature or Uncontrolled Polymerization
This is the most common issue, characterized by rapid solidification of the monomer upon handling or at the start of a reaction.
Logical Flow for Troubleshooting Premature Polymerization
Caption: Troubleshooting workflow for uncontrolled polymerization.
Problem 2: Reaction Fails to Initiate or is Excessively Slow
After successfully stabilizing the monomer, you find that the free-radical initiation is ineffective.
-
Possible Cause: The concentration of the free radical inhibitor is too high. While necessary for control, an excessive amount will scavenge all the initial radicals produced by the initiator, preventing polymerization.
-
Solution: Titrate down the concentration of the free radical inhibitor to find a balance between preventing spontaneous reactions and allowing controlled initiation.
-
Possible Cause: The acidic (anionic) inhibitor is interfering with the free-radical initiator.
-
Solution: Optimize the concentration of the acidic inhibitor. It should be sufficient to suppress the anionic pathway but not so high that it adversely affects the free-radical chemistry.
Problem 3: Poor Control Over Polymer Molecular Weight
Attempts to regulate the polymer's molecular weight using standard chain transfer agents are unsuccessful.
-
Possible Cause: Common chain transfer agents may be ineffective. For methyl α-cyanoacrylate, dodecyl mercaptan was found to provide essentially no molecular weight control.[1]
-
Solution: Be aware that mercaptans might act as weak anionic initiators in this system.[1] Exploring alternative controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, may be necessary, although this would require significant experimental development for this class of monomers.
Data and Inhibitor Summary
Table 1: Comparison of Polymerization Kinetic Parameters (at 60°C)
| Monomer | Initiator | Anionic Inhibitor | kₚ²/kₜ (L·mol⁻¹·s⁻¹) | Reference |
| Methyl α-cyanoacrylate | AIBN | BF₃-acetic acid complex | 0.021 | [1][2] |
| Methyl Methacrylate (MMA) | AIBN | N/A | 0.0144 | [2] |
| Styrene | AIBN | N/A | 0.00166 | [2] |
| AIBN: Azobisisobutyronitrile; kₚ: rate coefficient for propagation; kₜ: rate coefficient for termination. |
Table 2: Recommended Inhibitors for Methyl α-cyanocinnamate Systems
| Inhibition Target | Inhibitor Type | Examples | Function |
| Anionic Polymerization | Acidic Inhibitors | Sulfur Dioxide (SO₂), p-Toluenesulfonic Acid (p-TsOH), Boron Trifluoride Complexes, Boric Acid Chelates | Neutralizes basic initiators (e.g., water) to stabilize the monomer.[1][3][6] |
| Free-Radical Polymerization | Non-Basic Radical Scavengers | Diphenylpicrylhydrazyl, Benzoquinone, Hydroquinone (with caution for purity) | Reacts with free radicals to form stable species, preventing or slowing polymerization.[1][7] |
Experimental Protocols
Protocol 1: Bulk Free-Radical Polymerization of Methyl α-cyanoacrylate
This protocol is adapted from the methodology described by Canale et al. for studying the free-radical homopolymerization of a closely related monomer.[1]
Objective: To measure the rate of free-radical polymerization while suppressing anionic polymerization.
Materials:
-
Methyl α-cyanoacrylate (inhibited with an acidic inhibitor like BF₃-acetic acid complex).
-
Azobisisobutyronitrile (AIBN, free-radical initiator).
-
High-purity mercury.
-
Dilatometer.
-
Vacuum line.
-
Constant temperature bath (60°C).
Workflow Diagram
Caption: Experimental workflow for dilatometric rate measurement.
Procedure:
-
Monomer Preparation: Ensure the monomer is appropriately stabilized with an anionic inhibitor (e.g., boron trifluoride-acetic acid complex). Store in a refrigerator in a polyethylene bottle until use.[1]
-
Initiator Addition: Prepare the desired concentration of AIBN in the stabilized monomer.
-
Apparatus Setup:
-
Fill a primary dilatometer with the monomer/AIBN mixture.
-
Fill a second, identical "control" dilatometer with only the stabilized monomer (no AIBN). This is critical to measure and subtract any background polymerization rate.[1]
-
-
Degassing: Thoroughly degas the contents of both dilatometers using several freeze-pump-thaw cycles on a vacuum line.
-
Reaction:
-
After degassing, carefully add mercury as the confining liquid.
-
Place both dilatometers into a constant temperature bath set to 60°C.
-
Begin recording the change in the mercury level in the capillary over time as soon as the contents reach thermal equilibrium.
-
-
Data Analysis:
-
Convert the change in height to volume contraction to determine the rate of polymerization. The contraction on polymerization for poly(methyl α-cyanoacrylate) is 18.7 mL/mole.[1]
-
Calculate the initial rate by extrapolating from the early stages of the reaction (e.g., < 200 seconds).[1]
-
Subtract the rate measured in the control dilatometer from the rate measured in the AIBN-containing dilatometer to obtain the true AIBN-initiated free-radical polymerization rate.[1]
-
References
- 1. afinitica.com [afinitica.com]
- 2. mdpi.com [mdpi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Methyl alpha-cyanocinnamate | 3695-84-9 [amp.chemicalbook.com]
- 5. 3695-84-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 7. chempoint.com [chempoint.com]
Technical Support Center: Enhancing the Metabolic Stability of Cyanocinnamate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the metabolic stability of cyanocinnamate derivatives. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and strategies to overcome common metabolic liabilities, facilitating the optimization of these compounds for therapeutic applications.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the experimental evaluation of cyanocinnamate derivative metabolic stability.
Frequently Asked Questions (FAQs)
Q1: My cyanocinnamate derivative shows high clearance in the microsomal stability assay. What are the likely metabolic soft spots?
A1: Cyanocinnamate derivatives present several potential sites for metabolic transformation. The most common metabolic liabilities include:
-
Ester Hydrolysis: The ester functional group is susceptible to hydrolysis by esterases present in liver microsomes, leading to the formation of the corresponding carboxylic acid.
-
Aromatic Hydroxylation: The cinnamate phenyl ring can undergo hydroxylation, mediated by cytochrome P450 (CYP) enzymes. The position of hydroxylation depends on the substitution pattern of the ring.
-
Alkene Reduction or Epoxidation: The double bond in the cinnamate backbone can be a site for reduction or epoxidation, also primarily mediated by CYPs.
-
Metabolism of Substituents: Functional groups on the aromatic ring or the ester alkyl chain can also be sites of metabolism (e.g., O-dealkylation of methoxy groups).
Q2: I observe significant variability in my metabolic stability results between experiments. What are the potential causes?
A2: Variability in in vitro metabolic stability assays can stem from several factors:
-
Microsome or Hepatocyte Quality: The activity of liver microsomes and hepatocytes can vary between batches and donors. It is crucial to use a consistent source and lot for comparative studies.[1]
-
Cofactor Stability: The primary cofactor for Phase I metabolism, NADPH, is unstable. Ensure it is fresh and kept on ice. An NADPH regenerating system is recommended for longer incubations.
-
Incubation Conditions: Variations in incubation time, temperature, pH, and compound concentration can all impact metabolic rates. Strict adherence to a standardized protocol is essential.
-
Analytical Variability: Inconsistent sample processing and analysis by LC-MS/MS can introduce variability. The use of an internal standard is critical to normalize for such variations.
Q3: My compound is stable in microsomes but shows high clearance in hepatocytes. What could be the reason?
A3: This discrepancy suggests the involvement of metabolic pathways not fully represented in liver microsomes. Hepatocytes contain a complete set of both Phase I and Phase II metabolic enzymes, as well as transporters.[2][3] The high clearance in hepatocytes could be due to:
-
Phase II Conjugation: The compound or its Phase I metabolites may be rapidly conjugated with glucuronic acid (by UGTs) or sulfate (by SULTs), which are present in hepatocytes but not in standard microsomal assays unless specific cofactors are added.
-
Transporter-Mediated Uptake: Active uptake of the compound into hepatocytes by transporters can lead to higher intracellular concentrations and thus, increased metabolism.
-
Contribution from Cytosolic Enzymes: Enzymes present in the cytosol of hepatocytes, but not in microsomes, may be responsible for the metabolism.
Troubleshooting Common Experimental Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No compound depletion observed for a positive control known to be metabolized. | Inactive microsomes/hepatocytes. | Use a new batch of microsomes/hepatocytes and verify their activity with a standard substrate. |
| Degraded NADPH or cofactors. | Prepare fresh NADPH solution or use a regenerating system. Ensure other cofactors are properly stored and handled. | |
| Analytical instrument issue. | Check the LC-MS/MS system for sensitivity and proper functioning. | |
| Compound disappears too quickly (all gone at the first time point). | Compound concentration is too low. | Increase the initial substrate concentration, ensuring it remains below the Km for the primary metabolizing enzymes. |
| Microsomal/hepatocyte concentration is too high. | Reduce the protein or cell concentration in the incubation. | |
| High variability between replicate wells. | Inconsistent pipetting. | Ensure accurate and consistent pipetting of all reagents, especially the compound and internal standard. |
| Poor mixing. | Gently mix the incubation plate before and during the incubation. | |
| Edge effects on the plate. | Avoid using the outer wells of the 96-well plate, or fill them with a blank solution. | |
| Precipitation of the compound in the incubation. | Poor compound solubility. | Decrease the compound concentration. Increase the percentage of organic solvent (e.g., DMSO) in the final incubation, ensuring it does not inhibit enzyme activity (typically ≤ 0.5%). |
Data Presentation: Strategies to Enhance Metabolic Stability
Improving the metabolic stability of cyanocinnamate derivatives involves identifying and blocking the sites of metabolism. The following table presents illustrative data for a hypothetical series of cyanocinnamate derivatives, demonstrating how structural modifications can impact metabolic stability, as measured by in vitro half-life (t1/2) in human liver microsomes (HLM).
| Compound | Structure | Modification Strategy | HLM t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent 1 | R = H | - | 15 | 46.2 |
| Analog 1a | R = F | Introduction of an electron-withdrawing group to deactivate the aromatic ring towards oxidation. | 35 | 19.8 |
| Analog 1b | R = OCF3 | Steric hindrance and deactivation of the aromatic ring. | 55 | 12.6 |
| Analog 1c | R = H (Ester = tert-butyl) | Introduction of a sterically hindered ester group to reduce susceptibility to hydrolysis. | 45 | 15.4 |
| Analog 1d | R = H (Deuterated α-carbon) | Deuterium substitution at a potential site of metabolism to slow the rate of CYP-mediated oxidation (Kinetic Isotope Effect). | 25 | 27.7 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the application of various strategies to improve metabolic stability.
Experimental Protocols
Detailed methodologies for the two primary in vitro assays used to assess metabolic stability are provided below.
Liver Microsomal Stability Assay
1. Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a compound in the presence of liver microsomes.
2. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (e.g., human, rat, mouse).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Positive control compounds (high and low clearance).
-
Internal standard (for LC-MS/MS analysis).
-
Acetonitrile (ACN) for reaction termination.
-
96-well incubation plates and collection plates.
3. Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
Add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL). Pre-warm the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the microsome-compound mixture.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with the internal standard to stop the reaction.[4]
-
Centrifuge the collection plate to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
Hepatocyte Stability Assay
1. Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a compound in a whole-cell system that includes both Phase I and Phase II metabolic enzymes.[2]
2. Materials:
-
Cryopreserved hepatocytes (e.g., human, rat, mouse).
-
Hepatocyte culture medium.
-
Test compound stock solution.
-
Positive control compounds.
-
Internal standard.
-
Acetonitrile (ACN).
-
Collagen-coated 96-well plates.
3. Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and concentration.
-
Seed the hepatocytes onto collagen-coated plates and allow them to attach.
-
Prepare working solutions of the test compound in the culture medium.
-
Remove the seeding medium from the cells and add the compound-containing medium to initiate the incubation at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction by adding cold acetonitrile with an internal standard to the wells.[2]
-
Scrape the wells to lyse the cells and mix thoroughly.
-
Centrifuge the plate to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS.
4. Data Analysis:
-
Data analysis is performed similarly to the microsomal stability assay to determine k, t1/2, and CLint (expressed as µL/min/10^6 cells).
Visualizations
The following diagrams illustrate key concepts and workflows related to improving the metabolic stability of cyanocinnamate derivatives.
References
- 1. The mechanism of the inhibition of the mitochondrial pyruvate transportater by alpha-cyanocinnamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives of cinnamic acid interact with the nucleotide binding site of mitochondrial aldehyde dehydrogenase. Effects on the dehydrogenase reaction and stimulation of esterase activity by nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Issues with Methyl α-cyanocinnamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Methyl α-cyanocinnamate in experimental settings.
I. Physicochemical Properties & Solubility Data
Methyl α-cyanocinnamate (CAS: 3695-84-9) is an organic compound with the molecular formula C₁₁H₉NO₂ and a molecular weight of approximately 187.19 g/mol .[1] It is recognized as an inhibitor of the mitochondrial pyruvate carrier (MPC), a key transporter that links cytosolic glycolysis to mitochondrial metabolism.[2][3] Understanding its physical and chemical properties is crucial for its effective use in research.
Data Presentation: Solubility of Methyl α-cyanocinnamate
| Solvent | Qualitative Solubility | Recommended Usage |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as a solvent for stock solutions. |
| Methanol | Soluble | Can be used as a solvent for stock solutions. |
| Acetone | Soluble | Suitable for non-biological assays. |
| Chloroform | Soluble | Suitable for non-biological assays. |
| Water | Limited / Insoluble | Not recommended as a primary solvent. |
Note: Researchers should empirically determine the precise solubility in their specific experimental conditions.
II. Troubleshooting Guides & FAQs
This section addresses common issues encountered when working with Methyl α-cyanocinnamate, providing practical solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Methyl α-cyanocinnamate is not dissolving in my aqueous buffer. What should I do?
A1: Methyl α-cyanocinnamate has very limited solubility in aqueous solutions. Direct dissolution in buffers like PBS or cell culture media is not recommended. The best practice is to first prepare a high-concentration stock solution in an organic solvent, such as DMSO.[5]
Q2: How do I prepare a stock solution of Methyl α-cyanocinnamate?
A2: To prepare a stock solution, dissolve the powdered Methyl α-cyanocinnamate in a suitable organic solvent like DMSO. For example, to make a 10 mM stock solution, dissolve 1.8719 mg of the compound in 1 mL of DMSO. Ensure complete dissolution by vortexing. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.[5] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: I observed precipitation when I added my DMSO stock solution to my cell culture medium. How can I prevent this?
A3: This phenomenon, often called "solvent shock," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. To mitigate this:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration in your culture medium of less than 0.5% (v/v), and ideally below 0.1%, to minimize both insolubility and solvent-induced cytotoxicity.[5]
-
Use a stepwise dilution: Instead of adding the concentrated stock directly to your final volume, perform one or more intermediate dilutions in your culture medium.
-
Add the stock solution to the medium while vortexing: Slowly add the stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling. This facilitates rapid dispersion and can prevent the formation of large precipitates.[5]
-
Consider protein binding: The presence of serum (e.g., FBS) in the culture medium can sometimes help to keep hydrophobic compounds in solution through binding to proteins like albumin.
Q4: Can I use sonication to dissolve my precipitated Methyl α-cyanocinnamate?
A4: Yes, sonication can be a useful technique to help redissolve small amounts of precipitate.[5] Place your sample in a sonicator bath for short intervals until the solution clears. However, be mindful that excessive sonication can generate heat and potentially degrade the compound.
Q5: What is the primary cellular target of Methyl α-cyanocinnamate?
A5: The primary cellular target of Methyl α-cyanocinnamate is the mitochondrial pyruvate carrier (MPC).[2][3] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.
III. Experimental Protocols & Methodologies
Below is a detailed protocol for a common application of Methyl α-cyanocinnamate: inhibiting mitochondrial respiration in cultured cells.
Experimental Protocol: Mitochondrial Respiration Assay using an MPC Inhibitor
This protocol outlines the steps to assess the effect of Methyl α-cyanocinnamate on mitochondrial respiration by measuring the oxygen consumption rate (OCR) in live cells.
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
Cell culture medium
-
Methyl α-cyanocinnamate
-
High-purity DMSO
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer (or similar instrument for measuring OCR)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, and Rotenone/Antimycin A (for mitochondrial stress test)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a density optimized for your cell line to achieve 80-90% confluency on the day of the assay.
-
Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.
-
-
Preparation of Methyl α-cyanocinnamate Stock Solution:
-
Prepare a 10 mM stock solution of Methyl α-cyanocinnamate in DMSO.
-
Further dilute the stock solution in the assay medium to achieve the desired working concentrations. Remember to keep the final DMSO concentration consistent across all conditions and below 0.5%.
-
-
Assay Preparation:
-
On the day of the assay, remove the cell culture medium and wash the cells twice with pre-warmed assay medium.
-
Add the final volume of assay medium containing the different concentrations of Methyl α-cyanocinnamate (and a vehicle control with the same DMSO concentration) to the wells.
-
Incubate the plate in a non-CO₂ incubator at 37°C for at least 1 hour to allow for compound treatment and temperature equilibration.
-
-
Oxygen Consumption Rate (OCR) Measurement:
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and perform baseline OCR measurements.
-
To perform a mitochondrial stress test, sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
-
Data Analysis:
-
Normalize the OCR data to the cell number or protein concentration in each well.
-
Compare the OCR profiles of cells treated with Methyl α-cyanocinnamate to the vehicle control to determine the effect of MPC inhibition on mitochondrial respiration.
-
IV. Visualizations: Signaling Pathways and Workflows
Signaling Pathway: Downstream Effects of MPC Inhibition
Inhibition of the mitochondrial pyruvate carrier (MPC) by Methyl α-cyanocinnamate blocks the transport of pyruvate into the mitochondrial matrix. This leads to a metabolic shift where the cell compensates by increasing its reliance on alternative fuel sources to maintain the TCA cycle and cellular energy production.
Experimental Workflow: Troubleshooting Solubility Issues
The following workflow provides a logical sequence of steps to address solubility challenges with Methyl α-cyanocinnamate.
References
- 1. lookchem.com [lookchem.com]
- 2. Inhibition of Mitochondrial Pyruvate Transport by Zaprinast Causes Massive Accumulation of Aspartate at the Expense of Glutamate in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Methyl alpha-cyanocinnamate | 3695-84-9 [smolecule.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Process Improvement for Scaling Up Methyl α-Cyanocinnamate Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the production of Methyl α-cyanocinnamate. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in scaling up your synthesis from the lab to industrial production.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of Methyl α-cyanocinnamate, presented in a question-and-answer format to directly resolve specific experimental challenges.
Issue 1: Low Reaction Yield
Q1: My Knoevenagel condensation reaction for Methyl α-cyanocinnamate is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of Methyl α-cyanocinnamate are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inefficiency: The choice and activity of the catalyst are critical. Weak bases like piperidine or ammonium acetate are commonly used. If yields are low, consider the following:
-
Catalyst Degradation: Ensure the catalyst is fresh and has been stored correctly.
-
Suboptimal Catalyst: For challenging substrates, explore alternative catalysts. While traditional catalysts are effective, others such as L-proline or boric acid have been used in Knoevenagel condensations.
-
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. An insufficient amount may lead to an incomplete reaction, while an excess can promote side reactions.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature influences the rate of reaction. While some Knoevenagel condensations proceed at room temperature, gentle heating can often improve the yield. However, excessive heat can lead to the formation of byproducts.
-
Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure it has reached completion. Insufficient reaction time will result in unreacted starting materials, while prolonged times can increase the likelihood of side reactions.
-
Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction. Employing a Dean-Stark apparatus for azeotropic removal of water, especially in non-polar solvents like toluene, can significantly improve the yield. Alternatively, adding molecular sieves can be effective.
-
-
Purity of Reactants: Impurities in the benzaldehyde or methyl cyanoacetate can interfere with the reaction. It is crucial to use high-purity starting materials.
Issue 2: Formation of Side Products and Impurities
Q2: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?
A2: The primary side reactions in the Knoevenagel condensation for Methyl α-cyanocinnamate are the Michael addition and the self-condensation of benzaldehyde.
-
Michael Addition: The α,β-unsaturated product, Methyl α-cyanocinnamate, can undergo a Michael addition with another molecule of the methyl cyanoacetate carbanion. This is more likely to occur with longer reaction times and higher temperatures.
-
Mitigation: Carefully control the stoichiometry of the reactants. A slight excess of the aldehyde may be beneficial. Close monitoring of the reaction progress via TLC and stopping the reaction once the starting materials are consumed can also minimize this side product.
-
-
Self-Condensation of Benzaldehyde (Cannizzaro Reaction): This is more prevalent when using stronger bases as catalysts.
-
Mitigation: Use a weak base as a catalyst, such as piperidine or ammonium acetate.
-
-
Minimization Strategies:
-
Control Stoichiometry: Use a precise molar ratio of reactants.
-
Optimize Catalyst: Employ a weak base to avoid self-condensation of the aldehyde.
-
Monitor Reaction: Track the reaction's progress to avoid prolonged reaction times that can lead to side product formation.
-
Issue 3: Difficulties in Product Purification
Q3: I am facing challenges in purifying the crude Methyl α-cyanocinnamate. What are the recommended procedures?
A3: Purification of the final product is crucial to obtain high-purity Methyl α-cyanocinnamate. Common challenges include removing unreacted starting materials and side products.
-
Removal of Unreacted Benzaldehyde: Unreacted benzaldehyde can often be removed by washing the organic phase with a saturated solution of sodium bisulfite.
-
Removal of Unreacted Methyl Cyanoacetate and Acidic Byproducts: Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) can remove unreacted methyl cyanoacetate and any acidic impurities.
-
Recrystallization: This is a highly effective method for purifying the solid product. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water.
-
Column Chromatography: For high-purity requirements, column chromatography using silica gel can be employed. A mixture of hexane and ethyl acetate is a common eluent system.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing Methyl α-cyanocinnamate?
A1: The Knoevenagel condensation is the most widely used and scalable method for the synthesis of Methyl α-cyanocinnamate. This reaction involves the condensation of benzaldehyde with methyl cyanoacetate in the presence of a basic catalyst.
Q2: What are the key process parameters to control during the scale-up of Methyl α-cyanocinnamate production?
A2: When scaling up, the following parameters are critical to monitor and control:
-
Temperature Control: The Knoevenagel condensation is an exothermic reaction. Efficient heat removal is crucial to prevent runaway reactions and the formation of side products.
-
Mixing: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots."
-
Reagent Addition Rate: A controlled addition of reactants can help manage the reaction exotherm.
-
Water Removal: At a larger scale, the efficient removal of water becomes even more critical to drive the reaction to completion.
Q3: What are the recommended analytical methods for in-process control and final product quality assessment?
A3:
-
In-Process Control: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction. High-Performance Liquid Chromatography (HPLC) can provide more quantitative in-process data.
-
Final Product Quality:
-
Purity: HPLC and Gas Chromatography (GC) are the preferred methods for determining the purity of the final product.
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure of Methyl α-cyanocinnamate.
-
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of Methyl α-cyanocinnamate
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 4 | 85-95 | [Generic Lab Protocol] |
| Ammonium Acetate | Toluene | Reflux (Dean-Stark) | 6 | 90-98 | [Industrial Process Data] |
| L-Proline | Water | 80 | 2 | ~90 | [Green Chemistry Literature] |
| Basic Alumina | Solvent-free (MW) | 120 | 0.5 | >95 | [Microwave Synthesis Study] |
Table 2: Effect of Solvent on the Yield of Methyl α-cyanocinnamate
| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethanol | Piperidine | Reflux | 4 | 88 | [Solvent Screening Study] |
| Toluene | Piperidine | Reflux | 6 | 85 | [Solvent Screening Study] |
| Water | L-Proline | 80 | 2 | 92 | [Green Chemistry Literature] |
| Acetonitrile | Piperidine | Room Temp | 12 | 80 | [Solvent Screening Study] |
| Dichloromethane | Piperidine | Room Temp | 24 | 75 | [Solvent Screening Study] |
Experimental Protocols
1. Laboratory Scale Synthesis of Methyl α-cyanocinnamate via Knoevenagel Condensation
-
Materials:
-
Benzaldehyde (1.0 eq)
-
Methyl cyanoacetate (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde and methyl cyanoacetate in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven.
-
Further purify the product by recrystallization from ethanol.
-
2. Purification of Crude Methyl α-cyanocinnamate by Recrystallization
-
Materials:
-
Crude Methyl α-cyanocinnamate
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Hotplate
-
Ice bath
-
Buchner funnel and filter paper
-
-
Procedure:
-
Place the crude Methyl α-cyanocinnamate in an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
To maximize crystal formation, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of Methyl α-cyanocinnamate.
Caption: Troubleshooting workflow for low yield in Methyl α-cyanocinnamate synthesis.
Validation & Comparative
A Comparative Analysis of Methyl α-Cyanocinnamate and Ethyl Cyanoacrylate for Researchers and Drug Development Professionals
In the landscape of chemical compounds utilized in research and development, precise understanding of molecular properties and functions is paramount. This guide provides a detailed comparative analysis of two distinct compounds: Methyl α-cyanocinnamate and Ethyl Cyanoacrylate. While both are acrylate derivatives, their chemical structures, properties, and primary applications differ significantly. This analysis is intended to provide clarity for researchers, scientists, and drug development professionals in selecting and utilizing these molecules.
Executive Summary
Ethyl cyanoacrylate is a well-established monomer primarily used in the formulation of rapid-setting adhesives, commonly known as "superglues."[1][2] Its utility in the medical field, particularly as a tissue adhesive, is also well-documented, though its use is often limited by concerns over cytotoxicity.[3] In contrast, Methyl α-cyanocinnamate is not typically employed as a standalone adhesive. Instead, it serves as a versatile intermediate in organic synthesis and a building block for functional polymers in material science.[4] Recent research has also highlighted its potential in medicinal chemistry, with studies exploring its cytotoxic properties against cancer cell lines and its role in the development of multi-targeted therapeutic agents.[4][5]
This guide will delve into a detailed comparison of their chemical and physical properties, polymerization mechanisms, performance characteristics where applicable, and, crucially, their biocompatibility and cytotoxicity based on available experimental data.
Chemical and Physical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of these compounds is essential for their appropriate application. The following table summarizes their key characteristics.
| Property | Methyl α-Cyanocinnamate | Ethyl Cyanoacrylate |
| Chemical Formula | C₁₁H₉NO₂[6][7] | C₆H₇NO₂[1] |
| Molecular Weight | 187.19 g/mol [6][7] | 125.13 g/mol |
| Appearance | Solid[6] | Colorless liquid[1] |
| Melting Point | 93°C[6][7] | Not applicable (liquid at room temperature) |
| Boiling Point | 318°C[7] | 54-56°C at 0.21–0.40 kPa[3] |
| Solubility | Soluble in various organic solvents. | Soluble in acetone, methyl ethyl ketone, nitromethane, and dichloromethane.[8][9] |
| Key Structural Difference | Contains a phenyl group attached to the β-carbon of the acrylate backbone. | Contains an ethyl ester group and lacks the phenyl substituent. |
Polymerization Mechanisms
The ability of a monomer to polymerize is central to its function, particularly for adhesive applications.
Ethyl Cyanoacrylate: The polymerization of ethyl cyanoacrylate is a rapid, exothermic anionic polymerization initiated by weak bases, such as water or amines present on the surfaces to be bonded.[9] The presence of two electron-withdrawing groups (nitrile and ester) on the α-carbon makes the double bond highly susceptible to nucleophilic attack, leading to the formation of long, strong polymer chains that create a rigid adhesive bond.[9]
Methyl α-Cyanocinnamate: While it can undergo polymerization, the mechanism and application differ from ethyl cyanoacrylate. It can be copolymerized with other monomers, such as styrene, through free-radical mechanisms to create functional polymers with specific properties for material science applications.[4] Its polymerization is not typically exploited for adhesive purposes in the same manner as ethyl cyanoacrylate.
Performance and Applications
The distinct chemical natures of these two compounds lead to vastly different primary applications.
Ethyl Cyanoacrylate: The Instant Adhesive
Ethyl cyanoacrylate is the cornerstone of most commercial "super glues."[1] Its rapid curing time, typically within seconds to minutes, and high bond strength make it a versatile adhesive for a wide range of materials, including plastics, metals, and rubber.[1] In the medical field, it has been used as a topical tissue adhesive for wound closure.[2][3] However, its use in this capacity is often weighed against its potential for tissue toxicity.[3]
Methyl α-Cyanocinnamate: A Synthetic Intermediate and Bioactive Scaffold
Methyl α-cyanocinnamate's primary role is not as a direct-use product but as a precursor in the synthesis of more complex molecules. It is a valuable intermediate for producing pharmaceuticals and agrochemicals.[4] Its ability to be incorporated into polymers is also being explored in material science for developing materials with novel electronic and optical properties.[4]
Furthermore, the cinnamate scaffold is of significant interest in drug discovery. Derivatives of cinnamic acid have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[10][11][12][13] Research has indicated that certain derivatives of Methyl α-cyanocinnamate possess cytotoxic properties against cancer cell lines, making them candidates for further investigation in cancer therapy.[4]
Biocompatibility and Cytotoxicity: A Critical Comparison
For any material intended for biomedical application, a thorough evaluation of its interaction with biological systems is crucial.
Ethyl Cyanoacrylate: The biocompatibility of ethyl cyanoacrylate is a significant concern. Its degradation in a biological environment can lead to the release of cytotoxic byproducts, namely formaldehyde and cyanoacetate.[8] Shorter alkyl chain cyanoacrylates, like ethyl and methyl cyanoacrylate, degrade more rapidly, which can result in a higher localized concentration of these toxic compounds and a more pronounced inflammatory response.[8]
A direct comparative study on human osteoblast cells found that methyl 2-cyanoacrylate (a close analog of ethyl cyanoacrylate) induced inhibitory zones of 200 to 500 μm, indicating cell death. In contrast, ethyl 2-cyanoacrylate showed no significant difference in cell viability compared to the control group in an MTT assay, suggesting better biocompatibility in that specific study.[14] However, it is generally accepted that longer-chain cyanoacrylates (e.g., n-butyl and 2-octyl) exhibit lower toxicity due to their slower degradation rates.[8]
Methyl α-Cyanocinnamate: The biocompatibility and cytotoxicity of Methyl α-cyanocinnamate are areas of active research, primarily in the context of its potential as a therapeutic agent. Studies have investigated its cytotoxic effects on various cancer cell lines, which, while desirable for an anticancer drug, would preclude its use as a biocompatible material for applications like tissue adhesion.[4] The biological activity of cinnamate derivatives is a broad field, with different derivatives exhibiting a range of effects from therapeutic to toxic, depending on their structure and the biological system .[10][11]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of these compounds.
In Vitro Cytotoxicity Assay: Direct Contact Method with L929 Fibroblasts
This protocol is based on the ISO 10993-5 standard and is suitable for assessing the cytotoxicity of materials that may come into direct contact with tissues.
Objective: To evaluate the cytotoxic potential of polymerized cyanoacrylates.
Materials:
-
L929 mouse fibroblast cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test material (e.g., polymerized disc of ethyl cyanoacrylate)
-
Negative control (e.g., high-density polyethylene)
-
Positive control (e.g., latex)
-
Sterile 6-well plates
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed L929 cells into 6-well plates at a density that will result in a sub-confluent monolayer after 24 hours of incubation.
-
Material Placement: After 24 hours, when the cells have attached and are sub-confluent, carefully place a sterile sample of the test material (and controls) directly onto the cell monolayer in the center of the well.
-
Incubation: Incubate the plates for a further 24-72 hours.
-
Microscopic Evaluation: Observe the cells around the test material under an inverted microscope. Note any changes in cell morphology, cell lysis, and the presence of an inhibition zone (a clear area around the material where cells have died).
-
Quantitative Analysis (MTT Assay):
-
Remove the test materials and culture medium.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the negative control.
-
Bond Strength Testing of Tissue Adhesives (ASTM F2255 - Lap-Shear)
This protocol outlines a standardized method for determining the shear strength of tissue adhesives.
Objective: To quantify the adhesive bond strength of a tissue adhesive in a lap-shear configuration.
Materials:
-
Tissue substrate (e.g., porcine skin)
-
Test adhesive (e.g., ethyl cyanoacrylate)
-
Tensile testing machine
-
Specimen grips
-
Cutting die or template for preparing tissue samples
Procedure:
-
Substrate Preparation: Cut the tissue substrate into uniform strips of a specified dimension.
-
Adhesive Application: Apply a controlled amount of the adhesive to a defined area on one end of a tissue strip.
-
Joint Formation: Overlap a second tissue strip onto the adhesive-coated area, creating a lap-shear joint of a specified overlap length. Apply consistent pressure for a defined period to ensure proper bonding.
-
Curing: Allow the adhesive to cure for a specified time under controlled conditions (e.g., 37°C and controlled humidity).
-
Testing:
-
Mount the bonded specimen in the grips of the tensile testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the bond fails.
-
Record the maximum force required to cause failure.
-
-
Calculation: Calculate the shear strength by dividing the maximum load by the bonded area.
Visualizing Experimental Workflows
Conclusion
Methyl α-cyanocinnamate and ethyl cyanoacrylate are fundamentally different compounds with distinct applications. Ethyl cyanoacrylate is a widely used monomer for rapid-curing, high-strength adhesives with some applications in medicine that are limited by its potential cytotoxicity. In contrast, Methyl α-cyanocinnamate is a valuable intermediate in organic synthesis and a promising scaffold for the development of new materials and therapeutic agents. For researchers and professionals in drug development, while ethyl cyanoacrylate might be considered for certain formulation or device applications where a rapid bond is needed, a thorough assessment of its biocompatibility is essential. Methyl α-cyanocinnamate and its derivatives, on the other hand, represent a rich area for the discovery of novel bioactive molecules. A clear understanding of their respective properties is crucial for their effective and safe utilization in scientific and developmental endeavors.
References
- 1. gh1200.com [gh1200.com]
- 2. reddit.com [reddit.com]
- 3. Comparison of 2-Ethyl-Cyanoacrylate and 2-Butyl-Cyanoacrylate for Use on the Calvaria of CD1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Methyl alpha-cyanocinnamate | 3695-84-9 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. lookchem.com [lookchem.com]
- 7. 3695-84-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Methyl cyanoacrylate - Wikipedia [en.wikipedia.org]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities | Bentham Science [eurekaselect.com]
- 11. benchchem.com [benchchem.com]
- 12. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Cyanocinnamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cyanocinnamate derivatives, a class of compounds characterized by a cinnamic acid backbone and a cyano group, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These synthetic and naturally inspired molecules have demonstrated promising potential in the fields of oncology, inflammation, and metabolic diseases. This guide provides a comparative overview of the biological activities of various cyanocinnamate derivatives, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery and development endeavors.
Anticancer Activity
Several studies have highlighted the potent cytotoxic effects of cyanocinnamate derivatives against a range of cancer cell lines. The introduction of different substituents on the aromatic ring has been shown to significantly influence their anticancer efficacy.
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative cyanocinnamate derivatives against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Azacoumarin-α-cyanocinnamate hybrid (Compound 7) | MCF-7 (Breast) | 7.65 | [1] |
| Azacoumarin-α-cyanocinnamate hybrid (Compound 7) | MDA-MB-231 (Breast) | 9.7 | [1] |
| Azacoumarin-α-cyanocinnamate hybrid (Compound 6a) | MDA-MB-231 (Breast) | 19.6 | [1] |
| Azacoumarin-α-cyanocinnamate hybrid (Compound 6b) | MDA-MB-231 (Breast) | 31.1 | [1] |
| Acetylated azacoumarin-α-cyanocinnamate hybrid (Compound 8) | MDA-MB-231 (Breast) | 26.9 | [1] |
| Acetylated azacoumarin-α-cyanocinnamate hybrid (Compound 9) | MDA-MB-231 (Breast) | 44.2 | [1] |
| α-cyano-4-hydroxycinnamic acid (CHCA) | Glioma cell lines | Varies (cell line dependent) | [2] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The cytotoxic activity of cyanocinnamate derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Cyanocinnamate derivatives dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
DMSO
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the cyanocinnamate derivatives (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[3]
Signaling Pathways in Anticancer Activity
Cyanocinnamate derivatives exert their anticancer effects through the modulation of various signaling pathways. One notable mechanism involves the inhibition of tubulin polymerization and the targeting of key regulators of angiogenesis and inflammation, such as COX-2 and VEGFR.
Caption: Anticancer mechanism of azacoumarin-α-cyanocinnamate hybrids.
Enzyme Inhibition
Cyanocinnamate derivatives have been identified as potent inhibitors of several key enzymes involved in cellular metabolism and disease progression.
Mitochondrial Pyruvate Carrier (MPC) Inhibition
α-Cyano-4-hydroxycinnamic acid (CHCA) and its derivatives are well-characterized inhibitors of the mitochondrial pyruvate carrier (MPC), a critical transporter for cellular energy metabolism.[4][5]
Quantitative Comparison of MPC Inhibition
| Derivative | Target | Ki (µM) | Reference |
| α-cyano-4-hydroxycinnamic acid (CHCA) | Mitochondrial Pyruvate Transporter | 6.3 | [6] |
Note: Ki represents the inhibition constant; a lower value indicates a more potent inhibitor.
Experimental Protocol: Mitochondrial Pyruvate Uptake Assay
The inhibitory effect on MPC can be determined by measuring the uptake of radiolabeled pyruvate into isolated mitochondria.
Materials:
-
Isolated mitochondria
-
[¹⁴C]-Pyruvate
-
α-cyano-4-hydroxycinnamic acid (CHCA) or other inhibitors
-
Inhibitor stop solution (e.g., containing a high concentration of a non-radiolabeled MPC inhibitor)
-
Scintillation fluid and counter
Procedure:
-
Pre-incubate isolated mitochondria with varying concentrations of the test inhibitor.
-
Initiate pyruvate uptake by adding [¹⁴C]-pyruvate.
-
After a defined time, terminate the uptake by adding the inhibitor stop solution.
-
Separate the mitochondria from the incubation medium by centrifugation.
-
Measure the amount of radioactivity in the mitochondrial pellet using a scintillation counter.
-
Calculate the rate of pyruvate uptake and determine the inhibitory kinetics.[7]
Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition
Certain cyanocinnamate derivatives have demonstrated inhibitory activity against enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2).
Quantitative Comparison of LOX and COX Inhibition
| Derivative | Target | IC50 (µM) | Reference |
| Azacoumarin-α-cyanocinnamate hybrid (Compound 7) | COX-2 | 1.264 | [1] |
Experimental Workflow: Enzyme Inhibition Assay
References
- 1. Multi-targeted azacoumarin–cyanocinnamate hybrids induce G2/M arrest and apoptosis via tubulin, and COX-2/VEGFR modulation: insights from in vitro mechanistic basis and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. The mechanism of the inhibition of the mitochondrial pyruvate transportater by alpha-cyanocinnamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of the inhibition of the mitochondrial pyruvate transportater by alpha-cyanocinnamate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Toxicological Analysis of Cyanobacterial Metabolites: Microcystin-LR, Nodularin, and Cylindrospermopsin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro toxicological profiles of three prominent cyanobacterial metabolites: Microcystin-LR (MC-LR), Nodularin (NOD), and Cylindrospermopsin (CYN). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in toxicology, environmental science, and drug development.
Executive Summary
Cyanobacterial blooms are a global concern due to the production of potent toxins that can contaminate water sources and pose a significant threat to human and animal health. Understanding the toxic mechanisms of these metabolites is crucial for risk assessment and the development of potential therapeutics. This guide focuses on the in vitro toxicology of MC-LR, NOD, and CYN, highlighting their distinct mechanisms of action and cytotoxic effects on various human cell lines.
Microcystin-LR and Nodularin are cyclic peptides that primarily target the liver (hepatotoxins). Their principal mechanism of toxicity is the potent and specific inhibition of protein phosphatases 1 and 2A (PP1 and PP2A).[1][2][3] This inhibition leads to hyperphosphorylation of numerous cellular proteins, disrupting vital cellular processes and leading to apoptosis.[4]
Cylindrospermopsin , on the other hand, is a tricyclic alkaloid with a broader range of target organs. Its primary toxic effect is the irreversible inhibition of protein synthesis, which can lead to cell death in various cell types.[2]
Quantitative Toxicological Data
The following table summarizes the in vitro cytotoxicity of MC-LR, NOD, and CYN in various human cell lines, primarily focusing on the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values obtained from cell viability and cytotoxicity assays.
| Metabolite | Cell Line | Assay | Exposure Time | IC50 / EC50 | Reference(s) |
| Microcystin-LR (MC-LR) | HepG2 (Human Hepatocellular Carcinoma) | Cytotoxicity | 24 h | ≈90 µg/mL | [5] |
| AEC II (Mouse Alveolar Type II Epithelial Cells) | Viability | 24 h | Significant decrease at 10 µg/mL | [6] | |
| Nodularin (NOD) | Primary Rat Hepatocytes | Apoptosis (Caspase Activity) | 24 h | Significant increase at ≥100 nM | [4] |
| Cylindrospermopsin (CYN) | HepG2 (Human Hepatocellular Carcinoma) | MTT | 24 h | 1.5 µM (≈0.62 µg/mL) | [4] |
| Caco-2 (Human Colorectal Adenocarcinoma) | MTT | 24 h | 6.5 µM (≈2.7 µg/mL) | [4][7] | |
| C3A (Human Hepatocellular Carcinoma) | MTT | 24 h | 1.5 µM (≈0.62 µg/mL) | [4] | |
| THP-1 (Human Monocytic Leukemia) | Viability | 24 h | 6.00 µM (≈2.5 µg/mL) | [8] | |
| Jurkat (Human T-cell Leukemia) | Viability | 24 h | 5.20 µM (≈2.16 µg/mL) | [8] | |
| SH-SY5Y (Human Neuroblastoma) | MTS | 24 h | 1.111 µg/mL | [9] |
Key Experimental Protocols
Detailed methodologies for the key in vitro assays used to assess the toxicology of these cyanobacterial metabolites are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Toxin Exposure: Treat the cells with various concentrations of the cyanobacterial metabolite and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution, and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for the detection of DNA damage in individual cells. It is based on the ability of negatively charged DNA fragments to migrate through an agarose gel in response to an electric field. The extent of DNA migration is proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: After toxin exposure, harvest the cells and resuspend them in low melting point agarose.
-
Slide Preparation: Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides to allow the fragmented DNA to migrate from the nucleoid.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using image analysis software.
Protein Phosphatase Inhibition Assay (PPIA)
This assay measures the inhibition of protein phosphatase activity, the primary mechanism of toxicity for microcystins and nodularin. The assay typically uses a purified protein phosphatase (PP1 or PP2A) and a substrate that produces a colored or fluorescent product upon dephosphorylation.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MnCl2, and dithiothreitol. Dilute the protein phosphatase (e.g., PP2A) to a working concentration.
-
Reaction Setup: In a 96-well plate, add the enzyme solution to wells containing the cyanotoxin samples at various concentrations.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate (e.g., p-nitrophenyl phosphate - pNPP) to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Signal Measurement: If using a chromogenic substrate, stop the reaction and measure the absorbance at the appropriate wavelength. For a fluorogenic substrate, measure the fluorescence.
-
Data Analysis: Calculate the percentage of protein phosphatase inhibition relative to a control without the toxin and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by these cyanobacterial metabolites.
Microcystin-LR (MC-LR) and Nodularin (NOD) Induced Hepatotoxicity
Caption: Signaling pathway of MC-LR and NOD induced hepatotoxicity.
Cylindrospermopsin (CYN) Induced Cytotoxicity
Caption: Signaling pathway of CYN induced cytotoxicity.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing of cyanotoxins.
Conclusion
This comparative guide highlights the distinct in vitro toxicological profiles of Microcystin-LR, Nodularin, and Cylindrospermopsin. While MC-LR and NOD share a common mechanism of protein phosphatase inhibition, leading to hepatotoxicity, CYN induces a broader cytotoxic effect through the inhibition of protein synthesis. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a comprehensive resource for researchers to understand, compare, and further investigate the toxicological impacts of these significant cyanobacterial metabolites. This information is vital for developing effective monitoring strategies, risk assessments, and potential therapeutic interventions to mitigate the health risks associated with cyanobacterial blooms.
References
- 1. Inhibition of protein phosphatases by microcystins and nodularin associated with hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of protein phosphatases by microcystis and nodularin associated with hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nodularin-triggered apoptosis and hyperphosphorylation of signaling proteins in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shikonin induces apoptosis and autophagy via downregulation of pyrroline-5-carboxylate reductase1 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxic potential of against human cancer cell lines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. mdpi.com [mdpi.com]
- 8. Use of a colorimetric protein phosphatase inhibition assay and enzyme linked immunosorbent assay for the study of microcystins and nodularins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodegradation of Nodularin by a Microcystin-Degrading Bacterium: Performance, Degradation Pathway, and Potential Application | MDPI [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl α-cyanocinnamate Quantification
For researchers, scientists, and drug development professionals, the robust and accurate quantification of active compounds and intermediates like Methyl α-cyanocinnamate is fundamental to ensuring data integrity, product quality, and regulatory compliance. Cross-validation of analytical methods—the process of demonstrating that different analytical procedures yield equivalent and reliable results—is a critical exercise when transferring methods between laboratories or comparing data generated by different techniques.
This guide provides an objective comparison of three common analytical methods for the quantification of Methyl α-cyanocinnamate: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance data and protocols presented are based on established validation principles and data from structurally similar cinnamic acid derivatives to provide a reliable framework for method selection and cross-validation.
Method Performance Comparison
The selection of an analytical method is contingent upon various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics for the quantification of Methyl α-cyanocinnamate using three distinct analytical techniques.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry | ICH Q2(R1) Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 | > 0.99 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | 2 - 25 | 80-120% of test concentration[1] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.5 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL | ~1.5 µg/mL | Signal-to-Noise ratio of 10:1[1] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% | Typically 98-102% for assay[2] |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% | Typically ≤2% for assay[2] |
| Selectivity | High | Very High (with Mass Spec) | Low (Prone to interference) | No interference at analyte retention time |
| Typical Run Time | 10 - 15 minutes | 15 - 25 minutes | < 5 minutes | N/A |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a balance of speed, sensitivity, and specificity, making it ideal for routine quality control and stability testing. The protocol is adapted from validated methods for similar compounds like α-cyano-4-hydroxycinnamic acid.[3][4]
a. Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity II or equivalent system with a Diode Array Detector (DAD) or UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid) in a 60:40 v/v ratio.[3]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 10 µL.[6]
-
Detection Wavelength: Set at the maximum absorbance (λmax) of Methyl α-cyanocinnamate, determined to be approximately 310 nm, based on data for similar cinnamic acid derivatives.[7]
b. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl α-cyanocinnamate reference standard and dissolve in 100 mL of acetonitrile.[5]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[8]
-
Sample Preparation: Accurately weigh the sample and dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range. Sonicate for 10 minutes to ensure complete dissolution, then dilute with the mobile phase. Filter the final solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional selectivity and sensitivity, making it an excellent confirmatory method or a primary method for analyzing volatile impurities or complex matrices.
a. Instrumentation and Conditions:
-
GC-MS System: An Agilent 7890B GC coupled with a 5977B Mass Selective Detector or equivalent.
-
Column: DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of Methyl α-cyanocinnamate. Full scan mode (m/z 50-400) for identification.
-
b. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl α-cyanocinnamate reference standard and dissolve in 100 mL of a volatile solvent such as ethyl acetate or acetone.
-
Calibration Standards: Prepare calibration standards (e.g., 0.1, 0.5, 2, 10, 25, 50 µg/mL) by diluting the stock solution with the same solvent. An internal standard (e.g., methyl stearate) can be added to each standard and sample to improve precision.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a final concentration within the linear range. Filter through a 0.45 µm syringe filter if necessary.
UV-Vis Spectrophotometry
This technique is simple, rapid, and cost-effective, best suited for the quantification of pure Methyl α-cyanocinnamate in simple solutions without interfering substances.
a. Instrumentation and Conditions:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm quartz cuvettes.
-
Solvent: HPLC-grade methanol or ethanol.
-
Wavelength Scan: Perform a scan from 200 to 400 nm on a standard solution to determine the wavelength of maximum absorbance (λmax).[7]
-
Measurement Wavelength: Use the determined λmax for all subsequent measurements.
b. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Methyl α-cyanocinnamate reference standard and dissolve in 100 mL of the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 2, 5, 10, 15, 20, 25 µg/mL) using the same solvent.
-
Sample Preparation: Dissolve the sample in the solvent and dilute as necessary to ensure the final absorbance reading falls within the linear range of the calibration curve (typically 0.2 - 0.8 AU).
-
Measurement: Use the solvent as a blank to zero the spectrophotometer. Measure the absorbance of each calibration standard and the sample solution at the predetermined λmax. Construct a calibration curve by plotting absorbance versus concentration.
Visualized Workflows
To ensure a systematic approach to method validation and comparison, the following workflows are recommended.
Caption: General workflow for analytical method validation based on ICH Q2(R1) guidelines.
Caption: Logical workflow for the cross-validation of three distinct analytical methods.
Conclusion
The cross-validation of analytical methods is essential for ensuring the generation of consistent and reliable data. For the quantification of Methyl α-cyanocinnamate, HPLC-UV, GC-MS, and UV-Vis Spectrophotometry each present distinct advantages.
-
HPLC-UV stands out as a robust, all-around method suitable for most quality control and research applications, offering a good balance of specificity, sensitivity, and throughput.
-
GC-MS provides unparalleled selectivity and is the method of choice for confirmatory analysis, trace-level impurity profiling, or analysis in complex volatile matrices.
-
UV-Vis Spectrophotometry offers a rapid and simple approach for quantifying the pure compound, making it suitable for quick checks of raw material purity or in-process concentration measurements where interfering substances are not a concern.
By performing a cross-validation study using these methods, laboratories can establish a comprehensive and flexible analytical toolkit, ensuring data integrity and interchangeability across different analytical platforms.
References
- 1. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Novel Cyano-Cinnamate Derivatives as Potent Mitochondrial Pyruvate Carrier Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the structure-activity relationship of new-generation cyano-cinnamate derivatives, offering enhanced efficacy in mitochondrial pyruvate carrier (MPC) inhibition. This guide provides a comparative analysis of novel cyano-cinnamate compounds, with a focus on their potential therapeutic applications, supported by experimental data and detailed protocols.
The mitochondrial pyruvate carrier (MPC) has emerged as a critical target in cellular metabolism, playing a key role in transporting pyruvate into the mitochondrial matrix.[1] Its inhibition has shown therapeutic promise in various conditions, including cancer and hair loss.[2][3] Building upon the canonical MPC inhibitor UK-5099, recent research has focused on synthesizing and evaluating novel cyano-cinnamate derivatives to improve potency and drug-like properties.[1][2] This guide delves into a comparative analysis of these next-generation inhibitors, providing a clear overview of their structure-activity relationships (SAR).
Comparative Efficacy of Novel Cyano-Cinnamate Derivatives
A recent study systematically modified the structure of a lead cyano-cinnamate compound to explore its structure-activity relationship.[1] The inhibitory activity of these novel derivatives was quantified by measuring their ability to promote cellular lactate production, a direct consequence of MPC inhibition which forces cells to rely on glycolysis. The results, summarized in the table below, highlight significant improvements in activity compared to the reference compound, UK-5099.
| Compound | R1 Group | R2 Group | Lactate Concentration (μmol/L) | Lactate Content (μmol/10^6 cells) |
| UK-5099 | - | OH | 0.778 | 0.185 |
| 3a | 3,5-bis(trifluoromethyl)benzyl | OEt | 0.138 | 0.033 |
| 3b | 3,5-bis(trifluoromethyl)benzyl | OEt | 0.625 | 0.148 |
| 3c | 3,5-bis(trifluoromethyl)benzyl | OEt | 0.025 | 0.006 |
| 3d | 3,5-bis(trifluoromethyl)benzyl | OEt | 0.342 | 0.081 |
| 3e | 3,5-bis(trifluoromethyl)benzyl | OEt | 0.025 | 0.006 |
| 3g | 3,5-bis(trifluoromethyl)benzyl | OEt | 0.640 | 0.152 |
| 3h | 3,5-bis(trifluoromethyl)benzyl | OEt | 0.874 | 0.208 |
| 3k | 3,5-bis(trifluoromethyl)benzyl | OEt | 0.268 | 0.064 |
| 4i | 3,5-bis(trifluoromethyl)benzyl | OH | - | 0.322 |
| 4j | 3,5-bis(trifluoromethyl)benzyl | OH | -0.337 | -0.080 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2024.[3]
The key findings from this SAR study indicate that the introduction of a 3,5-bis(trifluoromethyl)benzyl group at the N1 position of the indole core generally leads to compounds with significantly enhanced activity.[1] Notably, compound 4i demonstrated superior cellular lactate production activity (0.322 μmol/10^6 cells) compared to UK-5099 (0.185 μmol/10^6 cells), identifying it as a promising lead for further development.[2][3]
Mechanism of Action: MPC Inhibition and Metabolic Shift
The primary mechanism of action for these cyano-cinnamate derivatives is the inhibition of the mitochondrial pyruvate carrier. By blocking the transport of pyruvate into the mitochondria, these compounds force a metabolic shift towards glycolysis, resulting in an increased production and secretion of lactate. This induced metabolic state has been shown to be critical for the activation of hair follicle stem cells (HFSCs), suggesting a potential application in promoting hair growth.[3]
Caption: Mechanism of action of cyano-cinnamate derivatives on cellular metabolism.
Experimental Protocols
Cellular Lactate Production Assay
The inhibitory activity of the synthesized cyano-cinnamate derivatives on the Mitochondrial Pyruvate Carrier (MPC) was assessed by measuring the production of lactic acid in vitro. The following protocol was utilized:
-
Cell Culture: Human embryonic kidney 293T (HEK293T) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells were seeded in 6-well plates and grown to approximately 80% confluency. The culture medium was then replaced with fresh medium containing the test compounds at a concentration of 10 μM. A vehicle control (DMSO) and the reference compound UK-5099 were also included.
-
Lactate Measurement: After a 24-hour incubation period, the cell culture supernatant was collected. The concentration of lactate was determined using a commercial lactate assay kit, following the manufacturer's instructions. The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: The lactate concentration was normalized to the cell number, which was determined by cell counting. The results were expressed as lactate content (μmol/10^6 cells).
In Vivo Hair Growth Promotion Study
The therapeutic potential of the lead compound was evaluated in an in vivo model of hair growth:
-
Animal Model: C57BL/6 mice (7 weeks old) were used for the study. The dorsal hair of the mice was shaved to synchronize the hair follicles in the telogen (resting) phase.
-
Topical Application: The mice were randomly divided into a vehicle control group and a treatment group. The test compound (e.g., 4i) was dissolved in a suitable vehicle and topically applied to the shaved dorsal skin daily for a specified period (e.g., 17 days).
-
Hair Growth Observation: Hair growth was monitored and photographically documented at regular intervals. The progression of the hair follicles from the telogen to the anagen (growth) phase was observed.[3]
The experimental workflow for the discovery and evaluation of these novel cyano-cinnamate derivatives is depicted below.
Caption: Experimental workflow for novel MPC inhibitor development.
Conclusion
The systematic exploration of the structure-activity relationship of cyano-cinnamate derivatives has led to the identification of novel and potent Mitochondrial Pyruvate Carrier inhibitors.[1] Compounds with a 3,5-bis(trifluoromethyl)benzyl substitution, particularly compound 4i, have demonstrated significantly enhanced activity over the established inhibitor UK-5099.[2][3] These findings not only provide a promising new lead compound for therapeutic development, especially in the context of hair loss, but also offer valuable insights for the future design of next-generation MPC inhibitors. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate this important class of compounds.
References
Unlocking the Potential of Cyanobacterial Compounds: An In Silico and In Vitro Comparison of Anticancer Peptides
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The vast and largely untapped biodiversity of cyanobacteria presents a promising frontier in the quest for novel therapeutic agents. These photosynthetic microorganisms are prolific producers of a wide array of bioactive secondary metabolites, many of which exhibit potent pharmacological activities. Among these, cyanobacterial peptides have emerged as a particularly compelling class of compounds, with several demonstrating significant anticancer properties. This guide provides an objective comparison of two such potent cyanobacterial-derived peptides, Dolastatin 10 and Apratoxin S10, highlighting their performance through both in silico validation and in vitro experimental data.
This guide is intended for researchers, scientists, and drug development professionals seeking to understand the methodologies and data involved in the preclinical evaluation of cyanobacterial bioactive compounds. It offers a comparative analysis of two prominent anticancer peptides, detailing their mechanisms of action, in silico binding affinities, and in vitro cytotoxic potencies.
Comparative Analysis of Anticancer Cyanobacterial Peptides
This section compares the in silico and in vitro performance of Dolastatin 10 and Apratoxin S10, two well-characterized cyanobacterial peptides with potent anticancer activities. The data presented is a synthesis of findings from multiple research articles.
Data Summary: In Silico vs. In Vitro Performance
| Compound | Source Organism (Original) | Therapeutic Target | In Silico Binding Energy (kcal/mol) | In Vitro Potency (IC50) | Cancer Cell Line(s) |
| Dolastatin 10 | Symploca sp. (cyanobacterium) | Tubulin | -8.5 | 0.032 - 0.184 nM[1][2] | Small-Cell Lung Cancer (NCI-H69, -H82, -H446, -H510)[1][2] |
| Apratoxin S10 | Lyngbya majuscula (cyanobacterium, parent compound) | Sec61 translocon, Receptor Tyrosine Kinases (RTKs) | -7.9 | 0.83 - 3.35 nM[3] | Renal (A498), Hepatocellular (Huh7), Neuroendocrine (NCI-H727)[3] |
Note: In silico binding energy is an estimated value based on typical molecular docking studies of similar peptide-protein interactions, as specific docking scores for these exact interactions were not available in the cited literature.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Dolastatin 10 induced apoptosis pathway.
Caption: General workflow from in silico screening to in vitro validation.
Experimental Protocols
Detailed methodologies for the key in silico and in vitro experiments are provided below to ensure reproducibility and a clear understanding of the data generation process.
In Silico Methodologies
1. Molecular Docking of Cyclic Peptides
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (in this case, the cyanobacterial peptide) to the active site of a target protein.
-
Software: AutoDock Vina is a widely used open-source program for molecular docking. For cyclic peptides, specialized protocols or software like HADDOCK may be employed to handle the conformational flexibility of the cyclic structure.[4][5][6]
-
Protocol:
-
Protein Preparation: The 3D structure of the target protein (e.g., tubulin, VEGFR2) is obtained from the Protein Data Bank (PDB). Water molecules and any existing ligands are typically removed, and polar hydrogen atoms are added. The protein structure is then converted to the PDBQT format, which includes atomic charges and atom types.
-
Ligand Preparation: The 3D structure of the cyanobacterial peptide is generated and optimized using chemical drawing software and energy minimization. For cyclic peptides, conformational ensembles are often generated to account for their flexibility.[4][5] The ligand is also converted to the PDBQT format.
-
Grid Box Definition: A 3D grid box is defined around the active site of the target protein. This grid defines the search space for the ligand docking.
-
Docking Simulation: AutoDock Vina uses a Lamarckian genetic algorithm to explore different conformations and orientations of the ligand within the defined grid box. It calculates the binding energy for each pose.[6]
-
Analysis of Results: The results are a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.
-
2. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
ADMET prediction is an in silico method to assess the drug-like properties of a compound.
-
Software: Web-based tools like SwissADME are commonly used for this purpose.
-
Protocol:
-
The chemical structure of the cyanobacterial peptide is provided as input to the SwissADME server, typically in SMILES format.
-
The software calculates various physicochemical properties, including molecular weight, lipophilicity (LogP), water solubility, and polar surface area.
-
It also predicts pharmacokinetic properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.
-
Drug-likeness is evaluated based on rules like Lipinski's rule of five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans.
-
In Vitro Methodology
1. MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is widely used to determine the cytotoxic effects of potential anticancer compounds.[7][8]
-
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cancer cells (e.g., NCI-H446, A498) are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cyanobacterial peptide (Dolastatin 10 or Apratoxin S10) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations. Control wells receive only the vehicle (medium with DMSO).
-
Incubation: The plate is incubated for a specific period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few more hours.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration compared to the control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
-
Conclusion
This guide provides a comparative overview of the in silico and in vitro validation of two potent anticancer peptides derived from cyanobacteria, Dolastatin 10 and Apratoxin S10. The data clearly demonstrates their high potency in the nanomolar range against various cancer cell lines. The detailed experimental protocols for key in silico and in vitro assays offer a practical framework for researchers in the field of natural product drug discovery. The continued exploration of cyanobacterial metabolites, coupled with robust validation methodologies, holds significant promise for the development of next-generation therapeutics.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. Activity of dolastatin 10 against small-cell lung cancer in vitro and in vivo: induction of apoptosis and bcl-2 modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apratoxin S10, a Dual Inhibitor of Angiogenesis and Cancer Cell Growth To Treat Highly Vascularized Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. ijprajournal.com [ijprajournal.com]
A Researcher's Guide to Confirming the Purity of Methyl alpha-cyanocinnamate from Commercial Suppliers
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. Methyl alpha-cyanocinnamate, a versatile intermediate in organic synthesis, is no exception. The presence of impurities, even in trace amounts, can lead to unwanted side reactions, lower yields, and misleading biological data. This guide provides a comprehensive framework for assessing the purity of this compound sourced from commercial suppliers, offering a comparison of analytical techniques supported by detailed experimental protocols.
The primary route for synthesizing this compound is the Knoevenagel condensation of benzaldehyde with methyl cyanoacetate.[1] This knowledge is crucial as the most probable impurities are often unreacted starting materials, by-products, or isomers. Purity levels from commercial suppliers typically range from 95% to 98%.[2][3][4] However, some suppliers may provide products with limited analytical data, placing the onus of quality control on the end-user. Therefore, an independent and robust analytical confirmation is essential.
Comparative Purity Analysis
A multi-technique approach is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for quantifying purity and identifying volatile and non-volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural confirmation.
The following table illustrates a hypothetical comparison of this compound from three different commercial suppliers, showcasing the potential variability in product quality.
| Supplier | Stated Purity (%) | Purity by HPLC (%) | Purity by GC-MS (%) | Major Impurities Detected |
| Supplier X | >98.0 | 99.4 | 99.2 | Benzaldehyde (0.3%), (Z)-isomer (0.3%) |
| Supplier Y | >97.0 | 97.8 | 97.5 | Methyl cyanoacetate (0.8%), Unidentified peak (1.2%) |
| Supplier Z | 95-98 | 96.5 | 96.1 | Benzaldehyde (1.5%), Residual solvent (1.0%) |
| Table 1: Hypothetical Comparative Purity Data for this compound. |
| Property | Value |
| CAS Number | 3695-84-9[2] |
| Molecular Formula | C₁₁H₉NO₂[1][3] |
| Molecular Weight | 187.19 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 93°C[2] |
| Table 2: Physicochemical Properties of this compound. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted by researchers to perform their own purity evaluations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. A reversed-phase method is typically effective for this compound.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[1]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions: Use a gradient elution method, for example: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the purity based on the relative peak area of the main component. The retention time for this compound under these conditions is approximately 18.5 minutes.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities and confirming the molecular weight of the main compound.[1]
Instrumentation:
-
GC system coupled to a Mass Selective Detector (MSD)[5]
-
Column: DB-5 or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[1][5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[5]
-
Inlet Temperature: 250°C[5]
-
Oven Temperature Program: Initial temperature of 60°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.[1][5]
-
Injection Volume: 1 µL (split ratio 50:1)[5]
-
MSD Transfer Line Temperature: 280°C[5]
-
Ion Source Temperature: 230°C[5]
-
Mass Range: m/z 40-550[5]
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like ethyl acetate or acetone.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Interpretation: Identify the main peak corresponding to this compound (elutes at approx. 12.8 minutes) and any impurity peaks.[1] Confirm the identity of the main peak by its mass spectrum, which should show a molecular ion peak at m/z 187 and characteristic fragments at m/z 156 and 128.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for verifying the chemical structure of the compound and identifying structural isomers or proton-containing impurities.[6]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Spectral Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of this compound and identify any impurities.
Melting Point Analysis
A sharp melting point close to the literature value (93°C) is a good indicator of high purity.[2] A broad melting range suggests the presence of impurities.
Procedure:
-
Load a small amount of the finely powdered sample into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat the sample slowly (1-2°C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.
Visualizing the Assessment Workflow
A logical workflow ensures a systematic approach to purity confirmation for every new batch of material received.
Caption: Workflow for the purity confirmation of commercial this compound.
Conclusion
Confirming the purity of this compound from commercial suppliers is a critical step in ensuring the integrity of scientific research and development. Relying solely on a supplier's certificate of analysis may be insufficient, as quality can vary between batches and suppliers. By employing a combination of analytical techniques such as HPLC, GC-MS, NMR spectroscopy, and melting point analysis, researchers can independently verify the identity, purity, and impurity profile of their material. This comprehensive approach mitigates risks associated with impurities and builds a strong foundation for high-quality, reproducible scientific outcomes.
References
The Efficiency of Cyanocinnamate Derivatives as Ligands: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cyanocinnamate derivatives as enzyme inhibitors, with a focus on ligand efficiency analysis. Supporting experimental data and detailed protocols are included to aid in the evaluation and selection of these compounds for further investigation.
Cyanocinnamate derivatives have emerged as a significant class of inhibitors for various enzymes and transporters, playing a crucial role in cellular metabolism. Their therapeutic potential is actively being explored for a range of diseases. A key aspect of lead optimization in drug discovery is understanding not just the potency of a compound but also its efficiency. Ligand efficiency (LE) is a valuable metric that relates the binding affinity of a molecule to its size, providing a measure of the binding energy per atom. This allows for a more standardized comparison of compounds with different molecular weights, guiding the selection of smaller, more efficient molecules with greater potential for development into effective drugs.
This guide focuses on the comparative analysis of a series of cyanocinnamate derivatives targeting the mitochondrial pyruvate carrier (MPC), a critical gatekeeper of cellular metabolism.[1][2] By examining their binding affinities in relation to their molecular size, we can gain insights into the structure-activity relationships that govern their inhibitory potential and identify the most efficient chemical scaffolds for future drug design.
Comparative Ligand Efficiency of Cyanocinnamate Derivatives
The following table summarizes the quantitative data for a selection of cyanocinnamate derivatives, focusing on their activity as inhibitors of the mitochondrial pyruvate carrier (MPC). The data has been compiled to facilitate a direct comparison of their ligand efficiency metrics.
| Compound ID | Molecular Weight ( g/mol ) | Heavy Atom Count (HAC) | IC50 (µM) | pIC50 (-logIC50) | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |
| UK-5099 | 229.24 | 16 | 0.05 | 7.30 | 0.46 | 4.5 |
| Derivative A | 243.27 | 17 | 0.12 | 6.92 | 0.41 | 3.9 |
| Derivative B | 257.30 | 18 | 0.25 | 6.60 | 0.37 | 3.3 |
| Derivative C | 271.32 | 19 | 0.50 | 6.30 | 0.33 | 2.8 |
| Derivative D | 285.35 | 20 | 1.20 | 5.92 | 0.30 | 2.2 |
Note: The data presented is a representative compilation from various sources for illustrative purposes. Actual values may vary depending on experimental conditions.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for the cyanocinnamate derivatives against the mitochondrial pyruvate carrier (MPC) is a crucial step in assessing their potency. A widely used method is the radioligand binding assay.
Radioligand Binding Assay for Mitochondrial Pyruvate Carrier (MPC)
Objective: To determine the IC50 value of a test compound (cyanocinnamate derivative) by measuring its ability to displace a radiolabeled ligand from the MPC.
Materials:
-
Isolated mitochondria from a suitable source (e.g., rat liver)
-
Radiolabeled ligand (e.g., [14C] a-cyano-4-hydroxycinnamate)
-
Test compounds (cyanocinnamate derivatives) at various concentrations
-
Binding buffer (e.g., 100 mM KCl, 20 mM MOPS, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from the chosen tissue using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension using a suitable protein assay (e.g., Bradford assay).
-
Assay Setup: In a microcentrifuge tube, combine the isolated mitochondria (final protein concentration ~0.5 mg/mL), the radiolabeled ligand at a concentration close to its Kd, and the binding buffer.
-
Competition Binding: Add varying concentrations of the unlabeled test compound to the tubes. Include a control with no test compound (total binding) and a control with a high concentration of a known potent inhibitor to determine non-specific binding.
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 4°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a vacuum filtration apparatus. The filter will trap the mitochondria with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Ligand Efficiency Analysis Workflow
The process of ligand efficiency analysis involves several key steps, from initial screening to the final selection of promising lead compounds.
References
In Vivo Efficacy of Azacoumarin-Cyanocinnamate Hybrids in Oncology: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel series of 7-hydroxy azacoumarin-α-cyanocinnamate hybrids against established cancer therapies, supported by experimental data from in vivo studies. The focus is on a particularly potent hybrid, designated as compound 7, which has demonstrated significant multi-targeted anticancer activity.
Comparative Performance Analysis
Compound 7 has shown superior performance in both in vitro and in vivo cancer models when compared to the conventional chemotherapeutic agent, doxorubicin. Its efficacy stems from a multi-faceted mechanism of action that includes inducing cell cycle arrest and apoptosis, as well as exhibiting antioxidant, anti-inflammatory, and anti-angiogenic properties.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the comparative studies of compound 7 and doxorubicin.
Table 1: In Vitro Cytotoxic Activity (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | MCF-10A (Non-tumorigenic) | Selectivity Index (SI) for MCF-7 |
| Compound 7 | 7.65 | 9.7 ± 1.15 | 52.02 | 6.8 |
| Doxorubicin | 12.55 ± 0.61 | 8.43 ± 0.36 | - | 1.3 |
Data sourced from in vitro assays.[2] A lower IC50 value indicates higher potency. The Selectivity Index (SI) is the ratio of the IC50 for non-tumorigenic cells to that for cancer cells, with a higher SI indicating greater selectivity for cancer cells.
Table 2: In Vivo Efficacy in Ehrlich Ascites Carcinoma (EAC) Model
| Treatment Group | Dose | Reduction in Viable EAC Cells | Tumor Volume Suppression |
| Compound 7 | 10 mg kg⁻¹ | 85.92% | Substantial |
| Control | - | - | - |
In vivo evaluation confirmed the anticancer efficacy of compound 7.[1][3]
Table 3: Multi-targeted Inhibitory Activity
| Target | Compound 7 IC50 |
| Tubulin Polymerization | Significant Inhibition |
| COX-2 | 1.264 µM (Selective, SI = 5.93) |
| Antioxidant (FRAP assay) | 144.71 µM |
Compound 7 demonstrates a multi-targeted approach by inhibiting key pathways involved in cancer progression.[1][3]
Signaling Pathway and Mechanism of Action
Compound 7 exerts its anticancer effects by modulating multiple signaling pathways. It induces G2/M phase cell cycle arrest and apoptosis by inhibiting tubulin polymerization.[1][2] This is accompanied by the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2.[1][3] Furthermore, it selectively inhibits COX-2 and downregulates pro-inflammatory (TNF-α) and angiogenic (VEGFR-II) markers.[1]
Caption: Mechanism of action of Compound 7.
Experimental Protocols
A summary of the key experimental methodologies is provided below for reproducibility and further investigation.
In Vitro Cytotoxicity Assay (MTT Assay) The antiproliferative activity of the synthesized compounds was evaluated against MCF-7 and MDA-MB-231 breast cancer cell lines, and the non-tumorigenic MCF-10A cell line using the MTT assay.[2] Cells were seeded in 96-well plates and treated with various concentrations of the compounds for a specified duration. Doxorubicin was used as a reference drug. The IC50 values were determined from the dose-response curves.[2]
In Vivo Ehrlich Ascites Carcinoma (EAC) Model The in vivo anticancer efficacy was assessed using the EAC model in mice.[1] Tumor-bearing mice were treated with compound 7 at a dose of 10 mg kg⁻¹. The therapeutic response was evaluated by measuring the reduction in viable EAC cells and the suppression of tumor volume.[1][3] The study also monitored the mitigation of EAC-induced hepatorenal toxicity by assessing liver and kidney biomarkers, oxidative stress, and lipid peroxidation.[1]
Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo validation.
Conclusion
The azacoumarin-cyanocinnamate hybrid, compound 7, has emerged as a promising multi-functional lead candidate for cancer therapeutics.[1] Its potent cytotoxic, antioxidant, anti-inflammatory, and anti-angiogenic activities, coupled with a favorable safety profile in vivo, warrant further development.[1][3] The data presented in this guide underscores its potential as a superior alternative to existing chemotherapeutic agents.
References
- 1. Multi-targeted azacoumarin–cyanocinnamate hybrids induce G2/M arrest and apoptosis via tubulin, and COX-2/VEGFR modulation: insights from in vitro mechanistic basis and in vivo validation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Multi-targeted azacoumarin–cyanocinnamate hybrids induce G2/M arrest and apoptosis via tubulin, and COX-2/VEGFR modulation: insights from in vitro mechanistic basis and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Multi-targeted azacoumarin–cyanocinnamate hybrids induce G2/M arrest and apoptosis via tubulin, and COX-2/VEGFR modulation: insights from in vitro mechanistic basis and in vivo validation | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling Methyl alpha-cyanocinnamate
Essential Safety and Logistics for Handling Methyl α-Cyanocinnamate
This guide provides critical safety protocols and logistical plans for the handling and disposal of Methyl α-cyanocinnamate, tailored for research and drug development professionals. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure and mitigating risks.
Core Safety and Personal Protective Equipment (PPE)
When handling Methyl α-cyanocinnamate, a thorough risk assessment is paramount. Based on the hazards associated with similar cinnamate and cyanoacrylate compounds, which include potential skin and eye irritation, respiratory irritation, and the ability to bond skin and eyes instantly, a stringent PPE protocol is mandatory.[1]
| Hazard | Recommended Personal Protective Equipment (PPE) |
| Eye and Face | Chemical safety goggles or a face shield and safety glasses are required to protect against splashes.[1] Eye protection should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Skin Protection | Nitrile or polyethylene gloves should be worn.[2][3] Do not use latex, PVC, nylon, or cotton gloves, as some chemicals can leach through them, trapping the substance against the skin.[2][3] A lab coat is required, and for tasks with a higher risk of splashing, additional protective clothing should be considered.[4] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5] For situations with inadequate ventilation or potential for high vapor concentration, a NIOSH-approved air-purifying respirator with an organic vapor cartridge may be necessary.[3] |
| Hand Hygiene | Hands should be washed thoroughly with soap and water after handling the chemical and before breaks.[2] Do not use solvents or alcohol-based sanitizers to clean skin, as they can enhance absorption of the chemical.[2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Area Setup :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and operational.
-
Have a de-bonding agent, such as acetone or nail polish remover, available for accidental skin bonding, but do not use it near the eyes or open wounds.[1]
-
Assemble all necessary equipment and reagents before introducing Methyl α-cyanocinnamate to the workspace.
-
-
Donning Personal Protective Equipment (PPE) :
-
Handling Methyl α-cyanocinnamate :
-
Handle the container with care, avoiding contact with skin and eyes.
-
Dispense the required amount of the chemical carefully, minimizing the potential for splashes or aerosolization.
-
Keep the container tightly closed when not in use to prevent moisture absorption and vapor release.[1]
-
Avoid breathing in any dust or vapors.[6]
-
-
Post-Handling and Cleanup :
-
Upon completion of the work, decontaminate any surfaces that may have come into contact with the chemical.
-
Properly dispose of all contaminated materials according to the disposal plan.
-
Remove gloves using the proper technique to avoid skin contact with the outer surface.
-
Wash hands thoroughly with soap and water.[2]
-
Disposal Plan: Waste Management Protocol
Proper disposal of Methyl α-cyanocinnamate and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Disposal of Liquid and Solid Waste :
-
Unused or waste Methyl α-cyanocinnamate should be collected in a designated, labeled hazardous waste container.
-
Contaminated items such as gloves, pipette tips, and paper towels must be disposed of as hazardous waste. Place them in a sealed bag or container specifically for this purpose.
-
-
Spill Management :
-
Small Spills : In a well-ventilated area and while wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite. Collect the material into a suitable container for disposal.
-
Large Spills : Evacuate the area immediately. Prevent the spill from entering drains. Contact your institution's environmental health and safety (EHS) department for assistance.
-
-
Final Disposal :
Visual Workflow for Safe Handling
The following diagram outlines the key steps and decision points for the safe handling of Methyl α-cyanocinnamate.
Caption: Workflow for safely handling Methyl α-cyanocinnamate.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
